Product packaging for 2,3,4-Trihydroxypentanedioic acid(Cat. No.:CAS No. 488-31-3)

2,3,4-Trihydroxypentanedioic acid

Cat. No.: B1266713
CAS No.: 488-31-3
M. Wt: 180.11 g/mol
InChI Key: NPTTZSYLTYJCPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2,3,4-Trihydroxypentanedioic acid, also known as Pentaric acid or xylaric acid, is a polyhydroxylated dicarboxylic acid with the molecular formula C5H8O7 and a molecular weight of 180.11 g/mol . This aldaric acid, derived from the oxidation of aldose sugars, features a carbon chain with multiple hydroxyl groups terminated by two carboxyl groups, making it a versatile building block in chemical and biological research . In biological systems, isomers of this compound, such as arabinaric acid, are key components of complex carbohydrates like pectin, which is essential for the structure of plant cell walls . Its role in sugar metabolism, for instance as xylaric acid, makes it a compound of interest for studying metabolic pathways and for applications in biotechnology, including the development of more efficient fermentation processes . The multiple functional groups (hydroxyl and carboxyl) make it a valuable monomer for synthesizing biodegradable and hydrophilic polymers, such as polyesters and polyamides, offering a sustainable alternative to petrochemical-based plastics . This compound is closely linked to foundational research in carbohydrate chemistry, a field historically advanced by Emil Fischer, who used the oxidation and stereochemistry of such acids to determine the three-dimensional structures of sugars . The molecule contains three chiral centers, leading to several stereoisomers, including enantiomeric pairs and meso forms, which are critical for its properties and applications in stereochemical studies . This compound is offered for research use only and is not intended for human or veterinary diagnostic or therapeutic applications . Researchers can request a quote for this product to explore its potential in their specific scientific investigations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O7 B1266713 2,3,4-Trihydroxypentanedioic acid CAS No. 488-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3,4-trihydroxypentanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O7/c6-1(2(7)4(9)10)3(8)5(11)12/h1-3,6-8H,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPTTZSYLTYJCPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00964118
Record name Pentaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

488-31-3, 6703-05-5
Record name Pentaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=488-31-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arabinaric acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6703-05-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pentaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488313
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arabinaric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006703055
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pentaric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00964118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arabinaric acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.046
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PENTARIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RTU7SUL664
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Core Characteristics of Pentanedioic Acid (Glutaric Acid)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The term "pentaric acid" is not a standard chemical nomenclature. This document presumes the query refers to pentanedioic acid , a five-carbon dicarboxylic acid, commonly known as glutaric acid . This guide focuses on the discovery, synthesis, biological significance, and analytical protocols related to glutaric acid.

Introduction to Glutaric Acid

Glutaric acid, with the chemical formula C₅H₈O₄, is a linear dicarboxylic acid.[1][2][3] It is naturally produced in the body during the metabolism of the amino acids lysine and tryptophan.[3][4][5] While it plays a role as a human metabolite, its accumulation is toxic, acting as a metabotoxin and acidogen.[2][6] This toxicity is central to the inherited metabolic disorder, glutaric aciduria type I. Industrially, glutaric acid and its derivatives are used in the production of polymers like polyesters and polyamides, as well as in plasticizers and pharmaceuticals.[4][5][7]

Discovery and Synthesis

Historically, the production of glutaric acid involved the oxidation of higher aromatic compounds such as cyclohexanol.[8] Modern synthesis methods are varied and well-established.

Key Synthesis Routes:

  • From 1,3-Dibromopropane: Reaction with sodium or potassium cyanide to form the dinitrile, which is subsequently hydrolyzed to yield glutaric acid.[1][4][5][6]

  • From γ-Butyrolactone: Ring-opening with potassium cyanide followed by hydrolysis of the resulting carboxylate-nitrile.[1][4][6]

  • From Dihydropyran: Hydrolysis followed by oxidation.[4][6]

  • From Cyclopentane: Oxidative ring fission using nitric acid in the presence of a vanadium catalyst.[5][9]

  • Industrial By-product: Glutaric acid is also obtained as a by-product in the large-scale industrial production of adipic acid from the oxidation of cyclohexane.[5][9]

A patented process also describes its manufacture by reacting crotonic acid with carbon monoxide and hydrogen to form glutaraldehydic acid, which is then oxidized to glutaric acid.[10]

Physicochemical Properties

Glutaric acid appears as colorless crystals or a white solid.[2][3][11] Unlike the related succinic and adipic acids which have limited water solubility, glutaric acid is highly soluble in water (over 50% w/w) and also soluble in alcohol, ether, and chloroform.[3][4][6][7]

Table 1: Quantitative Physicochemical Data for Glutaric Acid

PropertyValueSource(s)
Molecular FormulaC₅H₈O₄[1][2]
Molecular Weight132.11 g/mol [2][3]
Melting Point97-98 °C[3][7]
Boiling Point302-304 °C (decomposes)[2][7][11]
Density1.424 - 1.429 g/cm³[6][7][11]
Water Solubility>500 g/L (or >100 mg/mL at 21°C)[11]
pKa₁4.34[2]
pKa₂5.42[2]
logP-0.29[2]

Biological Role and Clinical Significance: Glutaric Aciduria Type I

Glutaric acid is an intermediate in the catabolism of the amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[12][13][14] The inherited metabolic disorder Glutaric Aciduria Type I (GA-I) is caused by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) .[12][13][15][16]

This enzymatic block leads to the accumulation of glutaric acid (GA), 3-hydroxyglutaric acid (3-OH-GA), and glutarylcarnitine (C5DC) in tissues, blood, and urine.[12][15][16] The buildup of these metabolites is neurotoxic, particularly damaging the basal ganglia in the brain, which can lead to severe encephalopathy and movement disorders.[4][14][16] GA-I has an estimated worldwide prevalence of 1 in 100,000 births.[15] Early diagnosis through newborn screening and management via a lysine-restricted diet and carnitine supplementation can prevent the most severe neurological damage.[14][15]

The following diagram illustrates the metabolic pathway affected in Glutaric Aciduria Type I. The deficiency in the GCDH enzyme leads to the shunting of glutaryl-CoA towards the production and accumulation of glutaric acid and 3-hydroxyglutaric acid.

GA1_Pathway cluster_Metabolism Amino Acid Catabolism cluster_Accumulation Toxic Metabolite Accumulation cluster_Toxicity Pathophysiology Lysine L-Lysine & L-Tryptophan GlutarylCoA Glutaryl-CoA Lysine->GlutarylCoA Multiple Steps CrotonylCoA Crotonyl-CoA GlutarylCoA->CrotonylCoA GCDH (Deficient in GA-I) GA Glutaric Acid (GA) GlutarylCoA->GA Hydrolysis AcetylCoA AcetylCoA CrotonylCoA->AcetylCoA Further Metabolism OHGA 3-Hydroxyglutaric Acid (3-OH-GA) GA->OHGA Side Pathway Neurotoxicity Neurotoxicity (Basal Ganglia Damage) GA->Neurotoxicity OHGA->Neurotoxicity

Lysine and Tryptophan catabolic pathway disruption in Glutaric Aciduria Type I (GA-I).

Experimental Protocols

The diagnosis and monitoring of GA-I rely on the accurate quantification of glutaric acid and 3-hydroxyglutaric acid in biological fluids, primarily urine and serum.[17] The gold-standard analytical techniques are mass spectrometry-based.

GC-MS is a robust method for the analysis of organic acids.[18] For GA-I diagnosis, it is used to quantify elevated levels of glutaric and 3-hydroxyglutaric acid in urine.[12][19]

Methodology Outline:

  • Sample Preparation: A specific volume of urine, often normalized by creatinine concentration, is used.[18] An internal standard (e.g., a stable isotope-labeled version of glutaric acid) is added.[17][20]

  • Extraction: Organic acids are extracted from the aqueous urine matrix using a double liquid-liquid extraction.[20]

  • Derivatization: The extracted, dried organic acids are non-volatile. They must be derivatized to increase their volatility for GC analysis. A common method is trimethylsilyl (TMS) derivatization.[20]

  • GC Separation: The derivatized sample is injected into the GC. The compounds are separated on a capillary column based on their boiling points and interaction with the column's stationary phase.[18]

  • MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. They are ionized (typically by electron impact) and fragmented. The mass spectrometer separates and detects these fragments based on their mass-to-charge ratio (m/z).[18]

  • Quantification: The concentration of glutaric acid is determined by comparing the peak area of its characteristic ions (e.g., m/z 131 for the deprotonated molecule) to the peak area of the internal standard.[21] Selected Ion Monitoring (SIM) is often used to enhance sensitivity and specificity.[17]

Table 2: GC-MS Method Parameters for Glutaric Acid Analysis

ParameterDescriptionSource(s)
Instrumentation Quadrupole or Triple Quadrupole GC-MS System[17][20]
Ionization Mode Electron Impact (EI) or Electrospray (ESI, for LC-MS)[21][22]
Analysis Mode Full Scan (for profiling) or Selected Ion Monitoring (SIM) for quantification[17][18]
Derivatization Agent Trimethylsilyl (TMS) reagents[20]
Internal Standard Stable isotope-labeled glutaric acid (e.g., GA-d4)[20]
Quantifier Ion (LC-MS) m/z 131 [M-H]⁻[21]

HPLC offers an alternative to GC-MS and can be tailored for high sensitivity.

Methodology Outline:

  • Sample Preparation: Urine samples are collected.

  • Derivatization: To enable sensitive detection, GA and 3-HGA are derivatized with a fluorescent tag, such as 1-pyrenebutyric hydrazide (PBH).[23][24]

  • HPLC Separation: The derivatized sample is injected into an HPLC system. Separation is achieved on a C18 reverse-phase column using a gradient elution with a mobile phase, typically a mixture of methanol, acetonitrile, and water.[23][24]

  • Fluorescence Detection: The separated, fluorescently-tagged compounds are detected by a fluorescence detector set to the specific excitation and emission wavelengths of the tag (e.g., excitation at 345 nm, emission at 475 nm for PBH).[23][24]

  • Quantification: Concentration is determined by comparing the peak area to a standard curve prepared with known concentrations of GA and an internal standard.[23] This method has shown high sensitivity, with a limit of detection of 0.2 µmol/L for GA.[23][24]

The following diagram outlines a typical workflow for the quantification of glutaric acid in a clinical laboratory setting using mass spectrometry.

GCMS_Workflow Sample Urine/Serum Sample Spike Add Internal Standard (e.g., GA-d4) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Dry Evaporate to Dryness Extract->Dry Deriv Derivatization (e.g., Silylation) Dry->Deriv Analysis GC-MS or LC-MS/MS Analysis Deriv->Analysis Data Data Acquisition (SIM or MRM) Analysis->Data Quant Quantification vs. Standard Curve Data->Quant Result Report Concentration Quant->Result

General experimental workflow for the quantification of glutaric acid by mass spectrometry.

References

The Biochemical Pathway of Ribaric Acid: An Uncharted Territory in Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals exploring the metabolic landscape will find that while the compound known as ribaric acid is documented as a chemical entity, its journey through the intricate network of biochemical pathways within living organisms remains largely unelucidated. Despite its availability from chemical suppliers and a general classification as a monosaccharide derivative, a detailed, publicly available map of its synthesis, degradation, and physiological function is conspicuously absent from the current scientific literature.

Ribaric acid is listed with the CAS number 33012-62-3 and a molecular formula of C5H8O7.[][2][3] It is categorized under carbohydrates and is described by at least one supplier as a biomedical compound with potential anti-inflammatory properties, suggested for use in alleviating symptoms of rheumatoid arthritis and osteoarthritis.[] However, beyond this basic chemical identity and a broad, unsubstantiated claim of biological activity, the core biochemical data requested by researchers—such as metabolic pathways, quantitative data from experimental studies, and detailed experimental protocols—are not available in published scientific resources.

Searches for the biosynthesis, metabolism, and specific functions of ribaric acid do not yield specific pathways for this compound. The available literature extensively covers the metabolism of other classes of acids, such as fatty acids, dicarboxylic acids, and the general metabolic activation of carboxylic acids, but a specific pathway for ribaric acid is not described.[4][5][6][7]

Potential Areas for Future Investigation

Given the absence of established pathways, the field is open for novel research. A hypothetical investigation into the biochemical pathway of ribaric acid would likely begin by exploring its relationship to the metabolism of other five-carbon sugar acids. Potential avenues for research could include:

  • Biosynthesis: Investigating whether ribaric acid is an intermediate or a byproduct of the pentose phosphate pathway or uronic acid pathway. Key enzymes such as dehydrogenases and oxidases acting on ribose or related sugars would be primary targets for investigation.

  • Catabolism: Determining how the carbon skeleton of ribaric acid is broken down. This could involve pathways similar to those for other sugar acids, potentially leading to intermediates of glycolysis or the citric acid cycle.

  • Physiological Function: Elucidating its purported anti-inflammatory role. This would involve studying its interaction with key inflammatory signaling pathways, such as the NF-κB or MAPK pathways.

Hypothetical Experimental Workflow

For researchers embarking on the initial characterization of ribaric acid metabolism, a logical experimental workflow would be essential. The following diagram illustrates a potential approach to begin elucidating this unknown pathway.

cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Enzyme Identification cluster_2 Phase 3: In Vivo Validation A Synthesize or Procure Labeled Ribaric Acid (e.g., ¹³C, ¹⁴C) B Incubate with Liver Homogenates or Specific Cell Lines A->B C Analyze Metabolites using LC-MS/MS and NMR B->C D Identify Potential Metabolic Intermediates C->D E Fractionate Cell Lysates D->E Inform F Assay Fractions for Ribaric Acid-Metabolizing Activity E->F G Identify Active Fractions via Proteomics (e.g., Mass Spectrometry) F->G H Clone and Express Candidate Enzymes G->H I Confirm Enzymatic Activity with Recombinant Protein H->I L Knockout/Knockdown Candidate Enzyme Genes I->L Inform J Administer Labeled Ribaric Acid to Animal Models K Trace Labeled Metabolites in Tissues and Excreta J->K M Observe Phenotypic Changes and Altered Metabolite Profiles L->M

Caption: A potential experimental workflow for the initial discovery and characterization of a novel biochemical pathway.

It is also possible that "ribaric acid" is a non-standard name or a misspelling of a more well-documented compound, such as ribonic acid or riburonic acid , which are known intermediates in carbohydrate metabolism.[8] Researchers interested in this area are encouraged to verify the precise identity of the compound of interest.

Until dedicated research is conducted and published, the biochemical pathway of ribaric acid remains a blank slate, representing an opportunity for discovery in the field of metabolic research.

References

Unveiling the Cellular Role of 2,3,4-Trihydroxypentanedioic Acid: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide serves to consolidate the current understanding of 2,3,4-trihydroxypentanedioic acid, also known by its synonyms pentaric acid, ribaric acid, and arabinaric acid. Despite its defined chemical structure, a comprehensive review of publicly available scientific literature reveals a significant scarcity of information regarding its specific functions within cellular systems. This document will summarize the limited existing data and highlight the considerable gaps in our knowledge, thereby identifying critical areas for future research.

Current State of Knowledge

Information on the cellular functions of this compound is sparse. The compound is cataloged in chemical databases such as PubChem and ChemicalBook, which provide fundamental physicochemical properties. One notable mention in the scientific literature identifies "Pentaric Acid" as a modifier used in the microstructure for the transcutaneous and intracutaneous drug delivery of cyclosporin A.[1] This suggests a potential application in pharmaceutical formulation, though it does not elucidate a direct biological role within the cell.

Furthermore, this compound is listed within a broad database of organic molecules in a study exploring the origins of intermediary metabolism.[2] However, this context does not specify its involvement in any particular metabolic pathway or its function as a metabolite.

Gaps in Understanding and Future Research Directions

The core requirements of an in-depth technical guide—cellular function, metabolic and signaling pathways, quantitative data, and specific experimental protocols—remain largely unaddressed in the current body of scientific literature for this compound.

Key unanswered questions include:

  • Cellular Function: What is the specific role of this compound in cellular physiology? Is it an intermediate in a metabolic pathway, a signaling molecule, a detoxification product, or does it have another function?

  • Metabolic Pathways: What are the enzymatic pathways for the biosynthesis and degradation of this compound in cells? Identifying the enzymes that act upon this substrate is crucial.

  • Signaling Involvement: Does this compound participate in or modulate any cellular signaling pathways?

  • Cellular Transport: How does this molecule enter and exit cells? Are there specific transporters involved?

  • Physiological and Pathophysiological Relevance: Is this molecule present in human cells or other organisms under normal or disease conditions? What are its physiological concentrations?

The absence of this fundamental information makes it impossible to construct diagrams of its signaling pathways or experimental workflows as requested.

General Experimental Approaches for Future Investigation

While specific protocols for this compound are not available, researchers can adapt established methodologies for the study of other organic acids in cellular contexts. A general workflow for investigating the cellular function of a novel small molecule is proposed below.

Experimental_Workflow cluster_0 Initial Characterization cluster_1 Functional Screening cluster_2 Pathway Elucidation A Compound Acquisition and Purity Analysis B Development of Analytical Methods (LC-MS/MS, GC-MS) A->B Requires pure compound C Cellular Uptake and Efflux Assays B->C Enables quantification D Cell Viability and Proliferation Assays C->D Informs dose selection E Metabolomic and Proteomic Profiling D->E Identifies affected cellular processes F Gene Expression Analysis (RNA-seq) E->F Correlates metabolic and transcriptional changes G Enzyme Assays with Candidate Proteins E->G Identifies potential enzymatic targets H Signaling Pathway Reporter Assays F->H Suggests pathway involvement I In Vivo Model Studies G->I Validates in a physiological context H->I Confirms signaling pathway in vivo

Caption: A generalized experimental workflow for characterizing the cellular function of a novel small molecule like this compound.

Conclusion

The current scientific literature provides minimal insight into the cellular function of this compound. Its documented use as a drug delivery modifier is the most concrete piece of information available. The significant knowledge gaps regarding its metabolic and signaling roles present a clear opportunity for novel research. The scientific community, including researchers in biochemistry, cell biology, and pharmacology, is encouraged to undertake foundational studies to elucidate the biological significance of this molecule. Such research would be instrumental in determining if this compound holds untapped potential in cellular physiology or as a therapeutic target.

References

An In-depth Guide to the Isomers and Stereochemistry of 2,3,4-Trihydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxypentanedioic acid, a C5 aldaric acid, is a polyhydroxy dicarboxylic acid with significant stereochemical complexity. Its isomers are obtained from the oxidation of pentose sugars and serve as valuable chiral building blocks in various chemical syntheses, including the development of novel pharmaceuticals and biodegradable polymers. Understanding the stereoisomeric forms of this acid is crucial for controlling the stereochemistry of target molecules and for investigating the structure-activity relationships of new chemical entities. This technical guide provides a comprehensive overview of the isomers of this compound, their stereochemical relationships, methods for their synthesis and characterization, and a summary of their key physicochemical properties.

Stereoisomers of this compound

This compound possesses two chiral centers (at C2 and C4) and a central carbon (C3) that can be a pseudoasymmetric center. This leads to the existence of four stereoisomers: a pair of enantiomers and two meso compounds. The identity of the isomer is determined by the stereochemistry of the parent pentose sugar from which it is derived.

The stereoisomers are:

  • Ribaric Acid: A meso compound derived from the oxidation of D-ribose or L-ribose. It possesses a plane of symmetry and is therefore achiral and optically inactive.

  • Xylaric Acid: A meso compound formed from the oxidation of D-xylose or L-xylose. It also has a plane of symmetry, rendering it achiral and optically inactive.

  • D-Arabinaric Acid (or D-Lyxaric Acid): A chiral isomer obtained from the oxidation of D-arabinose or D-lyxose. It is optically active.

  • L-Arabinaric Acid (or L-Lyxaric Acid): The enantiomer of D-arabinaric acid, produced from the oxidation of L-arabinose or L-lyxose. It rotates plane-polarized light to an equal but opposite degree compared to its D-enantiomer.

Fischer Projections of the Stereoisomers

The stereochemical relationships between the isomers are best visualized using Fischer projections.

stereoisomers cluster_ribaric Ribaric Acid (meso) cluster_xylaric Xylaric Acid (meso) cluster_arabinaric D-Arabinaric Acid cluster_larabinaric L-Arabinaric Acid ribaric COOH | H-C-OH | H-C-OH | H-C-OH | COOH xylaric COOH | HO-C-H | H-C-OH | HO-C-H | COOH d_arabinaric COOH | HO-C-H | HO-C-H | H-C-OH | COOH l_arabinaric COOH | H-C-OH | H-C-OH | HO-C-H | COOH d_arabinaric->l_arabinaric Enantiomers

Fig. 1: Fischer projections of the stereoisomers.

Physicochemical Properties

The stereochemical differences between the isomers of this compound give rise to distinct physicochemical properties. As diastereomers, the meso forms (ribaric and xylaric acid) and the chiral arabinaric acids have different melting points, solubilities, and spectroscopic characteristics. Enantiomers (D- and L-arabinaric acid) share identical physical properties except for their interaction with plane-polarized light.

IsomerParent Sugar(s)StereochemistryMelting Point (°C)Specific Rotation ([(\alpha)]D)
Ribaric AcidD/L-RiboseMeso125-126
Xylaric AcidD/L-XyloseMeso148-152
D-Arabinaric AcidD-Arabinose, D-LyxoseChiral157-160+22° to +24°
L-Arabinaric AcidL-Arabinose, L-LyxoseChiral157-160-22° to -24°

Note: The values presented are approximate and can vary based on the purity of the sample and the experimental conditions.

Experimental Protocols

Synthesis of this compound Isomers via Nitric Acid Oxidation

A general and effective method for the synthesis of aldaric acids is the oxidation of the corresponding aldopentoses with nitric acid. An improved procedure has been described that enhances the isolation of the aldaric acids from the nitric acid oxidant.[1][2]

General Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve the chosen pentose sugar (e.g., D-ribose for ribaric acid) in concentrated nitric acid (e.g., 68%) with cooling in an ice bath. The molar ratio of nitric acid to sugar is typically high.

  • Initiation: A small amount of a catalyst, such as sodium nitrite, can be added to initiate the oxidation process.

  • Reaction: The reaction mixture is stirred at a controlled temperature (often starting at low temperatures and gradually warming to room temperature) for a period ranging from several hours to a day. The progress of the reaction can be monitored by the evolution of nitrogen oxides.

  • Work-up and Isolation: After the reaction is complete, the excess nitric acid is removed, typically by vacuum distillation or by repeated evaporation with water. The resulting syrup or solid is then subjected to purification.

  • Purification: Purification methods vary depending on the specific isomer.

    • For meso compounds (Ribaric and Xylaric Acid): These isomers often crystallize directly from the concentrated reaction mixture upon cooling. Recrystallization from water or aqueous ethanol can be used for further purification.

    • For chiral isomers (Arabinaric Acid): The separation of diastereomers can be more challenging. Often, the aldaric acids are converted to their salts (e.g., calcium or potassium salts) to exploit differences in solubility for fractional crystallization. Alternatively, chromatographic methods can be employed.

synthesis_workflow pentose Pentose Sugar (e.g., D-Ribose) oxidation Nitric Acid Oxidation (HNO3, NaNO2) pentose->oxidation workup Removal of Excess HNO3 (Vacuum Distillation) oxidation->workup purification Purification workup->purification meso Direct Crystallization (for Ribaric/Xylaric Acid) purification->meso meso chiral Salt Formation & Fractional Crystallization (for Arabinaric Acid) purification->chiral chiral product Pure Aldaric Acid Isomer meso->product chiral->product

Fig. 2: General workflow for the synthesis and purification.
Characterization of Isomers

1. Polarimetry: The optical activity of the synthesized aldaric acids is a key indicator of their stereochemistry.

  • Protocol: Prepare a solution of the purified aldaric acid in a suitable solvent (e.g., water) at a known concentration. Measure the optical rotation using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm) and temperature. Calculate the specific rotation. Meso compounds will exhibit no optical rotation.

2. Spectroscopic Methods (NMR): ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the isomers. While specific spectral data for each isomer is not widely published, the expected chemical shifts can be predicted based on the molecular structure.

  • Expected ¹H NMR Features:

    • Signals for the methine protons (H-C-OH) are expected in the range of 4.0-4.5 ppm.

    • The coupling patterns between these protons will be indicative of their relative stereochemistry.

    • The protons of the carboxylic acid groups will appear as broad singlets at a downfield chemical shift (typically >10 ppm).

  • Expected ¹³C NMR Features:

    • The carbonyl carbons of the carboxylic acid groups will resonate at approximately 170-180 ppm.

    • The carbons bearing the hydroxyl groups (C-OH) will appear in the range of 65-75 ppm.

    • The symmetry of the meso compounds (ribaric and xylaric acid) will result in a smaller number of unique signals in the ¹³C NMR spectrum compared to the chiral arabinaric acids.

Signaling Pathways and Logical Relationships

The synthesis of the different stereoisomers of this compound is directly linked to the stereochemistry of the starting pentose sugar. This relationship can be visualized as a signaling pathway where the input is the specific pentose isomer and the output is the corresponding aldaric acid.

stereochemical_pathways cluster_pentoses Starting Pentoses cluster_aldaric_acids Resulting Aldaric Acids d_ribose D-Ribose oxidation Nitric Acid Oxidation d_ribose->oxidation d_xylose D-Xylose d_xylose->oxidation d_arabinose D-Arabinose d_arabinose->oxidation d_lyxose D-Lyxose d_lyxose->oxidation ribaric Ribaric Acid (meso) oxidation->ribaric from D-Ribose xylaric Xylaric Acid (meso) oxidation->xylaric from D-Xylose d_arabinaric D-Arabinaric Acid (chiral) oxidation->d_arabinaric from D-Arabinose or D-Lyxose

Fig. 3: Relationship between pentose precursors and aldaric acid products.

Conclusion

The stereoisomers of this compound represent a fascinating and synthetically useful family of molecules. Their stereochemistry is directly inherited from their parent pentose sugars, leading to two meso compounds (ribaric and xylaric acid) and a pair of enantiomers (D- and L-arabinaric acid). The distinct physicochemical properties of these diastereomers allow for their separation and purification, primarily through fractional crystallization of their salts. The protocols outlined in this guide provide a foundation for the synthesis and characterization of these valuable chiral building blocks, which hold significant potential for applications in drug discovery and materials science. Further research into their spectroscopic properties and biological activities will undoubtedly uncover new opportunities for their use.

References

Unveiling the Presence of Organic Acids in Flora: A Technical Examination

Author: BenchChem Technical Support Team. Date: November 2025

An initial investigation into the natural occurrence of trihydroxyglutaric acid in botanical specimens has yielded no direct evidence of its presence within the plant kingdom. Extensive database searches and a review of the available scientific literature did not reveal any documented instances of trihydroxyglutaric acid as a naturally occurring metabolite in plants.

In light of this, this technical guide will pivot to a comprehensive examination of a closely related and well-documented organic acid found in plants: tartaric acid . Tartaric acid, or 2,3-dihydroxybutanedioic acid, shares structural similarities with the requested compound and is a significant component in a variety of plant species, most notably grapes (Vitis vinifera). This guide will provide an in-depth overview of the natural occurrence, biosynthesis, and analytical methodologies for tartaric acid, offering valuable insights for researchers, scientists, and professionals in drug development.

Quantitative Data on Organic Acid Composition in Plants

The concentration of organic acids can vary significantly between plant species and even different tissues within the same plant. Grapes are a primary source of tartaric acid, where it plays a crucial role in the taste and chemical stability of wine.[1] The following table summarizes the quantitative data on the occurrence of tartaric acid and other major organic acids in Vitis vinifera and other plants.

Plant SpeciesPlant PartTartaric Acid ConcentrationMalic Acid ConcentrationCitric Acid ConcentrationReference
Vitis vinifera (cv. Thompson Seedless)BerriesPresent (unquantified)Present (unquantified)Present (unquantified)[2][3]
Vitis vinifera (various cultivars)Must2 - 6 g/LUp to 25 g/L (unripe)0.5 - 1 g/L[1]
Vitis vinifera (cv. Agin Beyazi)Must24.33 g/L--[4]
Vitis vinifera (Dalmatian native cultivars)Must2.3 - 4.0 g/L0.2 - 0.9 g/L-[5]
Vitis vinifera (cv. Çalkarası)Berries4.68 - 19.17 g/L1.06 - 2.49 g/L-[6]
Vitis vinifera (cv. Shiraz)Berries6.31 - 24.70 g/L1.69 - 3.20 g/L-[6]
Vitis vinifera (white grape cultivars)Grapes4.98 - 7.48 g/L1.43 - 3.40 g/L30 - 164 mg/L[7]
Tamarindus indica-23.75 mg/g--[8]
Adansonia digitataPulp--56.00 mg/g[8]

Biosynthesis of Tartaric Acid in Plants

The primary pathway for tartaric acid biosynthesis in higher plants, particularly in grapes, originates from L-ascorbic acid (Vitamin C). The most recognized pathway involves the cleavage of the carbon chain of a precursor derived from L-ascorbic acid.

TartaricAcid_Biosynthesis cluster_pathway Tartaric Acid Biosynthesis L_Ascorbic_Acid L-Ascorbic Acid Keto_L_Gulonate 2-keto-L-gulonic acid L_Ascorbic_Acid->Keto_L_Gulonate L_Idonic_Acid L-Idonic Acid Keto_L_Gulonate->L_Idonic_Acid Keto_D_Gluconic_Acid 5-keto-D-gluconic acid L_Idonic_Acid->Keto_D_Gluconic_Acid L_Threonic_Acid L-Threonic Acid Keto_D_Gluconic_Acid->L_Threonic_Acid Tartaric_Acid Tartaric Acid L_Threonic_Acid->Tartaric_Acid

Biosynthetic pathway of tartaric acid from L-ascorbic acid.

Experimental Protocols for Organic Acid Analysis

The accurate quantification of organic acids in plant materials requires robust extraction and analytical procedures. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

1. Sample Preparation and Extraction

A common method for extracting organic acids from plant tissue involves the following steps:

  • Homogenization: A known weight of the plant material (e.g., 1 gram) is homogenized. To prevent enzymatic degradation, this is often done in a solvent like 70% ethanol.[8]

  • Extraction: The homogenized sample is subjected to extraction, which can be enhanced using methods like ultrasonication for a specified period (e.g., 1 hour).[8]

  • Centrifugation and Filtration: The mixture is then centrifuged to separate the solid plant debris from the liquid extract. The resulting supernatant is filtered to remove any remaining particulate matter.[8]

  • Purification (Optional but Recommended): Solid-phase extraction (SPE) with a C18 cartridge can be employed to remove interfering compounds from the extract, with high recovery rates for tartaric acid.[1]

2. Chromatographic Analysis

The quantification of tartaric acid in the prepared extract is typically performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.

  • Chromatographic System: A standard HPLC system equipped with a UV-Vis detector is suitable.

  • Column: A C18 column (e.g., LiChrosorb RP-18, 250 x 4.6 mm, 5 µm) is commonly used for the separation of organic acids.[1]

  • Mobile Phase: An isocratic mobile phase is often employed. A common mobile phase is a dilute solution of a strong acid, such as 5 mM phosphoric acid, adjusted to a low pH (e.g., 2.1).[1]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[9]

  • Detection: Detection is carried out using a UV detector set at a wavelength of 210 nm.[9]

  • Quantification: The concentration of tartaric acid in the sample is determined by comparing the peak area from the sample chromatogram to a calibration curve generated using standard solutions of known tartaric acid concentrations.

Experimental Workflow for Organic Acid Analysis

The following diagram illustrates a typical workflow for the analysis of organic acids in plant samples.

Experimental_Workflow cluster_workflow Organic Acid Analysis Workflow Sample_Collection Plant Sample Collection Homogenization Homogenization in Solvent Sample_Collection->Homogenization Extraction Extraction (e.g., Ultrasonication) Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration of Supernatant Centrifugation->Filtration SPE Solid-Phase Extraction (SPE) Filtration->SPE HPLC_Analysis HPLC Analysis SPE->HPLC_Analysis Data_Analysis Data Analysis and Quantification HPLC_Analysis->Data_Analysis

References

An In-depth Technical Guide to the Enzymatic Synthesis of Pentaric Acid (D-Glucaric Acid)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-glucaric acid, a top value-added chemical derived from biomass, holds significant promise in various industries, including polymers, detergents, pharmaceuticals, and food. Traditionally produced through the chemical oxidation of glucose with nitric acid, this method is fraught with challenges, including low selectivity, the generation of polluting byproducts, and high costs.[1] Consequently, the development of sustainable and efficient biological production routes has garnered considerable attention. This technical guide provides a comprehensive overview of the enzymatic synthesis of D-glucaric acid, focusing on the core metabolic pathways, key enzymes, experimental protocols, and quantitative production data.

The primary biological route for D-glucaric acid production from glucose involves a synthetic pathway constructed in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae.[1][2] This pathway leverages enzymes from various organisms to create a novel metabolic route not found in nature. The core of this pathway is a three-step conversion of glucose-6-phosphate to D-glucaric acid via the intermediate myo-inositol.[3][1]

The Core Enzymatic Pathway

The most well-established enzymatic pathway for D-glucaric acid synthesis from glucose involves three key heterologous enzymes: myo-inositol-1-phosphate synthase (Ino1), myo-inositol oxygenase (MIOX), and uronate dehydrogenase (Udh).[3][1] An endogenous phosphatase is also required to dephosphorylate myo-inositol-1-phosphate.[1]

Signaling Pathway Diagram

The following diagram illustrates the central enzymatic pathway for the conversion of glucose to D-glucaric acid.

Enzymatic_Synthesis_of_Glucaric_Acid cluster_cell Host Cell (e.g., E. coli, S. cerevisiae) cluster_extracellular Extracellular Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Endogenous Kinases MIP myo-Inositol-1-Phosphate G6P->MIP Ino1 (myo-inositol-1-phosphate synthase) S. cerevisiae MyoInositol myo-Inositol MIP->MyoInositol Endogenous Phosphatase GlucuronicAcid D-Glucuronic Acid MyoInositol->GlucuronicAcid MIOX (myo-inositol oxygenase) Mouse / A. thaliana GlucaricAcid D-Glucaric Acid GlucuronicAcid->GlucaricAcid Udh (uronate dehydrogenase) P. syringae GlucaricAcid_out D-Glucaric Acid (Product) GlucaricAcid->GlucaricAcid_out Export

Caption: The core enzymatic pathway for D-glucaric acid synthesis.

Key Enzymes and Their Characteristics

The successful implementation of the D-glucaric acid synthesis pathway relies on the efficient expression and activity of the three core enzymes.

  • myo-Inositol-1-Phosphate Synthase (Ino1): This enzyme catalyzes the conversion of glucose-6-phosphate to myo-inositol-1-phosphate. The gene encoding Ino1 is often sourced from Saccharomyces cerevisiae.[1]

  • myo-Inositol Oxygenase (MIOX): MIOX is a crucial and often rate-limiting enzyme that oxidizes myo-inositol to D-glucuronic acid.[3][1] Homologs from various sources have been used, including mouse (Mus musculus) and Arabidopsis thaliana.[1][2] The low stability and activity of MIOX present a significant challenge in optimizing the pathway.[3]

  • Uronate Dehydrogenase (Udh): This enzyme catalyzes the final step, the oxidation of D-glucuronic acid to D-glucaric acid. The Udh from Pseudomonas syringae is commonly used and has been shown to be highly active.[1][4]

Quantitative Data on D-Glucaric Acid Production

Significant progress has been made in improving D-glucaric acid titers through metabolic engineering and fermentation optimization. The following tables summarize key production data from various studies.

Table 1: D-Glucaric Acid Production in Engineered E. coli

Strain / ConditionCarbon SourceTiter (g/L)Yield (g/g)Reference
BL21 Star (DE3) with Ino1, MIOX, UdhGlucose> 1Not Reported[1]
Engineered BL21 (DE3)Sucrose~1.42~0.142[5]
Fed-batch culture with co-expression of UdhGlucuronic Acid5.24 ± 0.015Not Reported[4]

Table 2: D-Glucaric Acid Production in Engineered S. cerevisiae

Strain / ConditionCarbon SourceTiter (g/L)Yield (g/g myo-inositol / g glucose)Reference
Engineered S. cerevisiae with MIOX4-Udh fusionGlucose4.9Not Reported[2][6]
Final engineered strain GA-ZII (shake flask)Glucose8.491.167 / 0.104[2][6]
Final engineered strain GA-ZII (5-L bioreactor)Glucose15.61.167 / 0.241[2][6][7]

Experimental Protocols

This section provides detailed methodologies for key experiments in the enzymatic synthesis of D-glucaric acid.

General Experimental Workflow

The following diagram outlines a typical workflow for the development of a D-glucaric acid-producing microbial strain.

Experimental_Workflow cluster_strain_dev Strain Development cluster_fermentation Fermentation & Production cluster_analysis Analysis & Purification Gene_Cloning Gene Cloning (Ino1, MIOX, Udh) Vector_Construction Vector Construction Gene_Cloning->Vector_Construction Transformation Host Transformation (E. coli / S. cerevisiae) Vector_Construction->Transformation Strain_Screening Strain Screening & Selection Transformation->Strain_Screening Seed_Culture Seed Culture Preparation Strain_Screening->Seed_Culture Shake_Flask Shake Flask Fermentation Seed_Culture->Shake_Flask Bioreactor Bioreactor Fed-Batch Fermentation Shake_Flask->Bioreactor Enzyme_Assay Enzyme Activity Assays Shake_Flask->Enzyme_Assay HPLC_Analysis HPLC Analysis of Glucaric Acid Bioreactor->HPLC_Analysis Purification Product Purification HPLC_Analysis->Purification

Caption: A generalized experimental workflow for microbial D-glucaric acid production.

Enzyme Activity Assays

This protocol is adapted from previously described methods.[1]

  • Reaction Buffer Preparation: Prepare a reaction buffer consisting of 50 mM Tris-acetate (pH 7.5), 0.8 mM NAD+, 14 mM NH4Cl, 5 mM β-mercaptoethanol, and 5 mM glucose-6-phosphate.

  • Cell Lysate Preparation: Prepare cell lysates from the engineered strain expressing Ino1. Determine the total protein concentration of the lysates using the Bradford method.

  • Reaction Initiation: Initiate the reaction by adding the cell lysate to the reaction buffer.

  • Incubation: Incubate the reaction mixtures for 1 hour at 37°C.

  • Reaction Termination: Terminate the reactions by adding 0.4 volumes of 20% trichloroacetic acid.

  • Analysis: Analyze the formation of myo-inositol-1-phosphate using a suitable method, such as HPLC.

This protocol is based on monitoring NADH generation.[8]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM sodium phosphate buffer (pH 8.0), 2.5 mM D-glucuronic acid, and 0.9 mM NAD+.

  • Cell Lysate Preparation: Prepare cell lysates from the engineered strain expressing Udh.

  • Reaction Initiation: Initiate the reaction by adding the bacterial lysate to the reaction mixture.

  • Spectrophotometric Measurement: Monitor the generation of NADH by measuring the increase in absorbance at 340 nm using a spectrophotometer.

  • Activity Calculation: Calculate the enzyme activity based on the rate of NADH formation.

Shake Flask Fermentation Protocol

This protocol is a general guideline for small-scale production experiments.[6]

  • Seed Culture: Inoculate a single colony of the engineered yeast strain into Yeast Extract-Peptone-Dextrose (YPD) medium and grow for 16 hours at 30°C with shaking at 220 rpm.

  • Production Culture: Inoculate 50 mL of fresh YPD medium containing 10.8 g/L myo-inositol with the seed culture to an initial OD600 of 0.2.

  • Incubation: Ferment for up to 10 days at 30°C with shaking at 220 rpm.

  • Feeding: Add 5 g/L glucose to the culture at 24 and 48 hours of fermentation.

  • Sampling and Analysis: Periodically take samples to measure cell density (OD600) and the concentrations of glucose, D-glucaric acid, myo-inositol, and ethanol by HPLC.

Fed-Batch Fermentation in a Bioreactor

For larger-scale production, a fed-batch fermentation strategy is often employed.[4][6]

  • Bioreactor Setup: Prepare a 5-L bioreactor with YPD medium.

  • Inoculation: Inoculate the bioreactor with a seed culture of the engineered strain.

  • Fed-Batch Feeding: When the initial glucose is nearly consumed (e.g., residual concentration around 10 g/L), start a constant feeding of a concentrated glucose solution.[4]

  • Induction: For inducible expression systems, add the inducer (e.g., IPTG) when the cell density reaches a certain level (e.g., OD600 of 30).[4]

  • Substrate Addition: If starting from an intermediate, add the substrate (e.g., 30 g/L glucuronic acid) at a controlled rate.[4]

  • Process Control: Maintain the pH, temperature, and dissolved oxygen at optimal levels throughout the fermentation.

  • Termination: Stop the fermentation when the glucose consumption rate slows significantly.

  • Analysis: Analyze the final D-glucaric acid concentration in the fermentation broth by HPLC.

Purification of D-Glucaric Acid

The recovery and purification of D-glucaric acid from the fermentation broth can be challenging due to its high solubility and tendency to form lactones.[9][10] A common method involves antisolvent crystallization.[9][11]

  • pH Adjustment: Adjust the pH of the cell-free fermentation broth to 3.5 to form monopotassium glucarate.[9]

  • Antisolvent Addition: Slowly add an antisolvent such as acetone or isopropanol to the solution with stirring to induce crystallization.[9][10]

  • Crystallization: Cool the mixture to 4°C for 24 hours to promote crystal growth and increase the yield.[9]

  • Recovery: Recover the crystals by vacuum filtration.

  • Washing: Wash the filtered product with a solvent/water mixture (e.g., 50% acetone/water) to remove residual impurities.[9]

Conclusion

The enzymatic synthesis of D-glucaric acid represents a promising and sustainable alternative to traditional chemical methods. Significant advancements in metabolic engineering and fermentation technology have led to substantial increases in production titers. The key to further improving the efficiency of this bioprocess lies in overcoming the limitations of rate-limiting enzymes, particularly MIOX, and optimizing the overall metabolic flux towards the desired product. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and scientists to further develop and scale up the biological production of this valuable platform chemical.

References

The Enigmatic Role of Arabinaric Acid: A Biochemical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arabinaric acid, a sugar dicarboxylic acid, remains a molecule of significant interest yet limited characterization within the biochemical landscape. This technical guide synthesizes the current, albeit sparse, understanding of arabinaric acid and, by drawing parallels with structurally related molecules, postulates its potential biochemical significance. The content herein is intended to serve as a foundational resource for researchers and drug development professionals, aiming to stimulate further investigation into the metabolic and signaling roles of this intriguing compound. We present hypothetical pathways and detailed experimental protocols to guide future research endeavors.

Introduction

Carboxylic acids are pivotal players in cellular metabolism and signaling. While the functions of many, such as citric acid and its intermediates, are well-established, a significant number of these organic acids remain under-investigated. Arabinaric acid, a C5 dicarboxylic acid derived from the pentose sugar arabinose, falls into this latter category. Despite its simple structure, a comprehensive understanding of its biochemical role is conspicuously absent from the scientific literature. This document aims to bridge this knowledge gap by providing a theoretical framework and actionable experimental designs to elucidate the function of arabinaric acid.

Physicochemical Properties of Arabinaric Acid

A thorough understanding of a molecule's physical and chemical properties is fundamental to deciphering its biological function.

PropertyValueSource
Molecular Formula C₅H₈O₇PubChem
Molecular Weight 180.11 g/mol PubChem
IUPAC Name (2R,3S,4R)-2,3,4-trihydroxypentanedioic acidPubChem
Canonical SMILES C(C(C(C(=O)O)O)O)(C(=O)O)OPubChem
CAS Number Not Available-

Postulated Biochemical Roles and Signaling Pathways

Direct evidence for the biochemical roles of arabinaric acid is currently unavailable in published literature. However, based on its structure as a dicarboxylic sugar acid, we can hypothesize several potential functions and signaling involvements.

Potential Metabolic Intermediary

Given its structural similarity to other aldaric acids, arabinaric acid could potentially serve as an intermediate in lesser-known carbohydrate metabolic pathways. It may arise from the oxidation of L-arabinose or L-arabonate. Its dicarboxylic nature suggests it could be a substrate for various dehydrogenases and decarboxylases.

A hypothetical metabolic pathway for the formation and degradation of arabinaric acid is proposed below.

Hypothetical_Metabolism_of_Arabinaric_Acid Arabinose L-Arabinose Arabonate L-Arabonate Arabinose->Arabonate Aldose Dehydrogenase Arabinaric_Acid Arabinaric Acid Arabonate->Arabinaric_Acid Aldonate Oxidase Alpha_Keto_Glutarate α-Ketoglutarate Arabinaric_Acid->Alpha_Keto_Glutarate Hypothetical Decarboxylase/ Dehydrogenase TCA_Cycle TCA Cycle Alpha_Keto_Glutarate->TCA_Cycle

A hypothetical metabolic pathway involving arabinaric acid.
Putative Signaling Molecule

Several carboxylic acids act as signaling molecules in various organisms. For instance, in plants, changes in carboxylic acid concentrations can trigger stress responses. It is plausible that arabinaric acid could function as a signaling molecule, potentially influencing pathways related to oxidative stress, nutrient sensing, or developmental processes.

The following diagram illustrates a speculative signaling cascade initiated by arabinaric acid.

Postulated_Signaling_Pathway_of_Arabinaric_Acid cluster_extracellular Extracellular Space cluster_cell Cell Arabinaric_Acid Arabinaric Acid Receptor Membrane Receptor (Putative) Arabinaric_Acid->Receptor Binding Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Receptor->Second_Messenger Activation Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Phosphorylation Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Modulation Cellular_Response Cellular Response Gene_Expression->Cellular_Response

A speculative signaling cascade initiated by arabinaric acid.

Proposed Experimental Protocols

To investigate the hypothetical roles of arabinaric acid, a series of targeted experiments are necessary. The following protocols provide a starting point for researchers.

Protocol for Investigating the Metabolic Fate of Arabinaric Acid

Objective: To determine if arabinaric acid is metabolized by cellular systems and to identify its metabolic products.

Methodology: Stable Isotope Tracing

  • Synthesis of Labeled Arabinaric Acid: Synthesize ¹³C-labeled arabinaric acid.

  • Cell Culture: Culture a relevant cell line (e.g., a plant protoplast system or a microbial culture) in a defined medium.

  • Incubation: Supplement the medium with ¹³C-labeled arabinaric acid at a known concentration and incubate for various time points.

  • Metabolite Extraction: Harvest the cells and perform a polar metabolite extraction using a methanol/chloroform/water solvent system.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify ¹³C-labeled downstream metabolites.

  • Data Analysis: Compare the metabolomic profiles of labeled and unlabeled control cells to trace the metabolic fate of arabinaric acid.

The workflow for this experiment is visualized below.

Metabolic_Fate_Experimental_Workflow Start Start Synthesis Synthesize ¹³C-Arabinaric Acid Start->Synthesis Incubation Incubate with Labeled Arabinaric Acid Synthesis->Incubation Cell_Culture Culture Cells Cell_Culture->Incubation Extraction Extract Metabolites Incubation->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data_Analysis Analyze Data LCMS->Data_Analysis End End Data_Analysis->End

A Technical Guide to the Stereospecific Synthesis of 2,3,4-Trihydroxypentanedioic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the stereospecific synthesis of the four isomers of 2,3,4-trihydroxypentanedioic acid, also known as pentaric acids. The primary and most effective method for achieving stereocontrol is the nitric acid oxidation of readily available pentose sugars. This guide provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows for the synthesis of xylaric acid, D-arabinaric acid, L-arabinaric acid, and ribaric acid.

Core Synthesis Strategy: Nitric Acid Oxidation of Pentoses

The controlled oxidation of pentoses with nitric acid allows for the stereospecific conversion of the C1 aldehyde and the C5 primary alcohol to carboxylic acid functionalities, yielding the corresponding this compound. The stereochemistry of the starting pentose is retained in the product, making this a powerful method for accessing all four stereoisomers. The reactions for xylaric, D-arabinaric, and L-arabinaric acids are effectively carried out in a computer-controlled reactor, ensuring precise management of reaction parameters.[1][2]

The overall synthetic pathway can be visualized as follows:

Synthesis_Workflow cluster_reactants Pentose Precursors cluster_reaction Oxidation cluster_products This compound Isomers D_Xylose D-Xylose Oxidation Nitric Acid (HNO₃) D_Xylose->Oxidation D_Arabinose D-Arabinose D_Arabinose->Oxidation L_Arabinose L-Arabinose L_Arabinose->Oxidation D_Ribose D-Ribose D_Ribose->Oxidation Xylaric_Acid Xylaric Acid (meso) Oxidation->Xylaric_Acid D_Arabinaric_Acid D-Arabinaric Acid Oxidation->D_Arabinaric_Acid L_Arabinaric_Acid L-Arabinaric Acid Oxidation->L_Arabinaric_Acid Ribaric_Acid Ribaric Acid Oxidation->Ribaric_Acid

Caption: General workflow for the synthesis of this compound isomers.

Experimental Protocols

The following protocols are based on the work of Hinton et al. and represent an improved and controlled method for the synthesis and isolation of pentaric acids.[1][2]

Synthesis of Xylaric Acid from D-Xylose
  • Reaction Setup: A computer-controlled reactor is charged with D-xylose and concentrated nitric acid.

  • Reaction Conditions: The reaction is typically carried out under an oxygen atmosphere to facilitate the regeneration of nitric acid. The temperature and pressure are carefully controlled throughout the reaction.

  • Isolation: Due to the meso nature of xylaric acid, direct crystallization from the reaction mixture can be challenging. Conversion to a crystalline derivative, such as N,N'-dimethylxylaramide, can facilitate isolation. The diamide can then be hydrolyzed back to the disodium salt of xylaric acid.

Synthesis of D- and L-Arabinaric Acid from D- and L-Arabinose
  • Reaction Setup: Similar to the synthesis of xylaric acid, the respective arabinose isomer is oxidized with nitric acid in a computer-controlled reactor.

  • Stereochemistry: The oxidation of D-arabinose yields the optically active D-arabinaric acid, while L-arabinose produces the corresponding L-enantiomer.[3][4]

  • Isolation and Purification: The arabinaric acids are often isolated from the reaction mixture by conversion to their crystalline N,N'-dimethylarabinaramides. This derivatization allows for efficient purification. Subsequent hydrolysis of the purified diamide yields the disodium salt of the respective arabinaric acid isomer.[1][2]

Synthesis of Ribaric Acid from D-Ribose
  • Reaction Setup: D-ribose is oxidized using nitric acid.

  • Isolation: Ribaric acid is uniquely isolated from the reaction mixture as the crystalline 1,4(5,2)-ribarolactone.[1] This spontaneous lactonization provides a direct and efficient method for purification. The structure of this lactone has been confirmed by X-ray crystallography.[1]

The logical flow for the synthesis and isolation of the chiral arabinaric acid isomers is depicted below:

Isolation_Workflow Arabinose D/L-Arabinose Oxidation Nitric Acid Oxidation Arabinose->Oxidation Crude_Mixture Crude Arabinaric Acid in Reaction Mixture Oxidation->Crude_Mixture Derivatization Formation of N,N'-dimethylarabinaramide Crude_Mixture->Derivatization Crystallization Crystallization & Purification Derivatization->Crystallization Hydrolysis Hydrolysis Crystallization->Hydrolysis Pure_Salt Pure Disodium D/L-Arabinarate Hydrolysis->Pure_Salt

Caption: Isolation strategy for D- and L-arabinaric acid.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesized this compound isomers. Please note that specific yields can vary based on the precise reaction conditions and purification methods employed.

IsomerStarting MaterialKey Isolation MethodStereochemistry
Xylaric Acid D-XyloseDerivatization to N,N'-dimethylxylaramidemeso
D-Arabinaric Acid D-ArabinoseDerivatization to N,N'-dimethyl-D-arabinaramideOptically Active
L-Arabinaric Acid L-ArabinoseDerivatization to N,N'-dimethyl-L-arabinaramideOptically Active
Ribaric Acid D-RiboseCrystallization as 1,4(5,2)-ribarolactonemeso

Conclusion

The stereospecific synthesis of this compound isomers is reliably achieved through the nitric acid oxidation of corresponding pentose sugars. This method provides excellent control over the stereochemistry of the final products. The development of computer-controlled reaction systems and effective isolation procedures, such as derivatization to crystalline amides or isolation of stable lactones, has significantly improved the accessibility of these valuable chiral building blocks for applications in drug development and materials science.

References

2,3,4-Trihydroxypentanedioic Acid in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive literature searches have revealed a significant lack of specific experimental data on the direct role of 2,3,4-trihydroxypentanedioic acid in established metabolic pathways. This guide, therefore, provides a theoretical framework based on its chemical properties as an aldaric acid and its potential relationship to pentose metabolism. The metabolic pathways and experimental protocols described are general to the class of aldaric acids and are not experimentally validated for this compound itself.

Introduction

This compound, also known by synonyms such as pentaric acid, ribaric acid, or 2,3,4-trihydroxyglutaric acid, is a dicarboxylic sugar acid. As an aldaric acid, it is characterized by a five-carbon chain with carboxyl groups at both termini and hydroxyl groups on the intervening carbons. While its specific biological functions remain uncharacterized, its structure suggests a potential role as a metabolic intermediate derived from the oxidation of pentose sugars, such as ribose or arabinose.

This technical guide aims to provide a comprehensive overview of the hypothetical metabolic context of this compound, focusing on its potential biosynthesis, degradation, and the analytical methods pertinent to its study.

Hypothetical Metabolic Pathways

The involvement of this compound in metabolic pathways is not well-documented. However, based on its structure, its formation can be postulated through the oxidation of pentose sugars.

Biosynthesis

Aldaric acids are typically formed by the oxidation of the aldehyde and primary alcohol groups of an aldose sugar. Therefore, this compound could be a product of the oxidation of pentoses like D-ribose or D-arabinose. This oxidation could be a result of enzymatic or non-enzymatic processes.

A hypothetical pathway for the formation of this compound from a pentose precursor is illustrated below. This pathway is theoretical and not experimentally confirmed.

Hypothetical_Biosynthesis Pentose Pentose (e.g., Ribose, Arabinose) Aldonic_Acid Pentonic Acid Pentose->Aldonic_Acid Oxidation of Aldehyde Group (e.g., by Aldose Dehydrogenase) Aldaric_Acid This compound Aldonic_Acid->Aldaric_Acid Oxidation of Primary Alcohol Group (e.g., by Alcohol Dehydrogenase)

Caption: Hypothetical biosynthesis of this compound.

Degradation

The metabolic fate of this compound is unknown. It is plausible that, like other dicarboxylic acids, it could be degraded through pathways such as beta-oxidation, although this has not been demonstrated.

Quantitative Data

There is no quantitative data available in the scientific literature regarding the physiological or pathological concentrations of this compound in any biological fluids or tissues.

Experimental Protocols

Specific experimental protocols for the detection and quantification of this compound are not established. However, general methods for the analysis of organic acids in biological samples, particularly urine, can be adapted for this purpose.

Sample Preparation for Organic Acid Analysis

A common workflow for preparing biological samples for the analysis of organic acids is outlined below.

Experimental_Workflow cluster_sample_prep Sample Preparation Biological_Sample Biological Sample (e.g., Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Biological_Sample->Extraction Derivatization Chemical Derivatization (e.g., Silylation) Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis

Caption: General workflow for organic acid analysis.

Methodology:

  • Sample Collection: Collect biological samples (e.g., urine, plasma) under standardized conditions.

  • Extraction: Acidify the sample and perform liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or use solid-phase extraction (SPE) with an appropriate sorbent to isolate the organic acids.

  • Derivatization: Evaporate the solvent and derivatize the dried extract to increase the volatility and thermal stability of the organic acids for gas chromatography. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts carboxyl and hydroxyl groups to their trimethylsilyl (TMS) esters and ethers, respectively.

  • Analysis: Analyze the derivatized sample using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Techniques

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of volatile and thermally stable compounds.

  • Principle: The derivatized sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with the stationary phase of the column. The separated compounds then enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum for each compound.

  • Identification: Identification of this compound would rely on matching the retention time and mass spectrum of the derivatized analyte to that of a pure analytical standard.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is suitable for the analysis of less volatile and thermally labile compounds and may not require derivatization.

  • Principle: The sample is injected into the liquid chromatograph, and compounds are separated based on their interactions with the stationary and mobile phases. The eluent is then introduced into the mass spectrometer for detection and identification.

  • Identification: Similar to GC-MS, identification is based on comparing the retention time and mass spectrum of the analyte with a known standard.

Signaling Pathways

There is currently no information available in the scientific literature to suggest that this compound is involved in any signaling pathways.

Conclusion and Future Directions

This compound is a molecule with a chemical structure that suggests a potential link to pentose metabolism. However, its biological role, metabolic pathways, and physiological relevance are currently unknown. The lack of available data highlights a significant gap in our understanding of intermediary metabolism.

Future research in the following areas is warranted:

  • Metabolomics Studies: Untargeted metabolomics studies of biological fluids under various physiological and pathological conditions may help to identify and quantify this compound, providing clues to its origin and potential function.

  • Enzyme Assays: In vitro studies with purified enzymes, such as dehydrogenases and oxidases, could investigate the potential for enzymatic synthesis and degradation of this molecule from pentose precursors.

  • Isotope Tracing Studies: Stable isotope tracing experiments using labeled pentoses in cell cultures or animal models could definitively track the metabolic fate of these sugars and determine if this compound is a bona fide metabolic product.

The development of specific analytical standards and methodologies will be crucial for advancing research in this area and elucidating the potential role of this compound in health and disease.

Microbial Sources of Pentaric Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The term "pentaric acid" is not a standard chemical name and does not uniquely identify a specific molecule. It could potentially refer to several five-carbon dicarboxylic acids. Given the context of microbial production of organic acids, this guide will focus on two likely candidates: Glutaric Acid , a five-carbon linear dicarboxylic acid, and Pentanoic Acid (also known as valeric acid), a five-carbon linear monocarboxylic acid. Both have garnered interest for their potential as platform chemicals and are microbially produced.

This technical guide provides a comprehensive overview of the microbial sources, biosynthetic pathways, and production parameters for glutaric acid and pentanoic acid. It is intended for researchers, scientists, and drug development professionals interested in the biotechnological production of these five-carbon organic acids.

Microbial Production of Glutaric Acid

Glutaric acid is a C5 α,ω-dicarboxylic acid with applications in the synthesis of polyesters, polyamides, and plasticizers. Microbial production of glutaric acid has been successfully demonstrated in engineered strains of Corynebacterium glutamicum and Escherichia coli.

Microbial Sources

The primary microbial hosts for glutaric acid production are metabolically engineered strains of:

  • Corynebacterium glutamicum : As a natural overproducer of L-lysine, an immediate precursor to a major glutaric acid biosynthesis pathway, C. glutamicum is a highly suitable chassis for glutaric acid production.[1][2][3]

  • Escherichia coli : The well-characterized genetics and rapid growth of E. coli make it a versatile host for metabolic engineering, and it has been successfully engineered to produce glutaric acid through various synthetic pathways.[4][5]

Biosynthetic Pathways

Two main biosynthetic routes have been engineered in microorganisms for the production of glutaric acid: the L-lysine degradation pathway and the reverse adipate degradation pathway.

This pathway leverages the high flux towards L-lysine in engineered C. glutamicum strains and introduces heterologous enzymes to convert L-lysine to glutaric acid. A common strategy involves the expression of genes from Pseudomonas putida.[1][2] The pathway proceeds as follows:

  • L-Lysine is converted to 5-aminovaleramide by L-lysine-2-monooxygenase (DavB).

  • 5-aminovaleramide is hydrolyzed to 5-aminovalerate (5AVA) by 5-aminovaleramidase (DavA).

  • 5-aminovalerate is transaminated to glutarate semialdehyde by 5-aminovalerate transaminase (DavT or GabT).[1][2]

  • Glutarate semialdehyde is oxidized to glutaric acid by glutarate semialdehyde dehydrogenase (DavD or GabD).[1][2]

Glutaric_Acid_Pathway_Cglutamicum Glucose Glucose Lysine L-Lysine Glucose->Lysine Native Lysine Biosynthesis Aminovaleramide 5-Aminovaleramide Lysine->Aminovaleramide davB (L-lysine-2-monooxygenase) AVA 5-Aminovalerate (5AVA) Aminovaleramide->AVA davA (5-aminovaleramidase) Semialdehyde Glutarate Semialdehyde AVA->Semialdehyde AKG α-Ketoglutarate Glutaric_Acid Glutaric Acid Semialdehyde->Glutaric_Acid gabD / davD (glutarate semialdehyde dehydrogenase) Glutamate L-Glutamate AKG->Glutamate AKG->Glutamate

Caption: Biosynthetic pathway of glutaric acid from L-lysine in engineered C. glutamicum.

A synthetic pathway, termed the reverse adipate degradation pathway (RADP), has been constructed in E. coli for glutarate production. This pathway utilizes enzymes identified from Thermobifida fusca.[6]

Glutaric_Acid_RADP_Ecoli Glycerol Glycerol AcetylCoA Acetyl-CoA Glycerol->AcetylCoA Glycolysis & PDH MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HydroxybutyrylCoA 3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA HBD CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA CRT ButyrylCoA Butyryl-CoA CrotonylCoA->ButyrylCoA TER GlutarylCoA Glutaryl-CoA ButyrylCoA->GlutarylCoA Carboxylase Glutaric_Acid Glutaric Acid GlutarylCoA->Glutaric_Acid Thioesterase

Caption: Simplified reverse adipate degradation pathway for glutaric acid production in E. coli.

Quantitative Data on Glutaric Acid Production

The following table summarizes the key production parameters for glutaric acid in engineered microorganisms reported in the literature.

Microorganism StrainFermentation ModeSubstrateTiter (g/L)Yield (g/g or mol/mol)Productivity (g/L/h)Reference
Corynebacterium glutamicum BE (pGA4)Fed-batchGlucose105.30.54 g/g1.53[2][3]
Corynebacterium glutamicum GTA-4Fed-batchGlucose and Molasses>900.70 mol/mol1.8[3]
Corynebacterium glutamicum (engineered)Fed-batchGlucose25.20.17 g/g0.32[4]
Escherichia coli LQ-1Fed-batch (30 L)Glucose53.70.64 mol/molN/A[4][5]
Escherichia coli Bgl4146Fed-batchGlycerol36.5 mM (~4.8 g/L)N/AN/A[6][7]
Experimental Protocols

This protocol is a generalized procedure based on high-yield fed-batch fermentations.[2][3][4]

  • Inoculum Preparation: A seed culture is prepared by inoculating a single colony into a complex medium (e.g., LB or BHI) and incubating at 30°C with shaking until the exponential phase is reached. This is then used to inoculate a pre-culture in a minimal medium.

  • Bioreactor Setup: A sterilized bioreactor (e.g., 5 L) is filled with a defined minimal medium containing glucose as the carbon source, ammonium sulfate as the nitrogen source, and essential salts and vitamins. The pH is typically controlled at 7.0 with the addition of an alkaline solution (e.g., NH₄OH), and the temperature is maintained at 30°C. Dissolved oxygen (DO) is controlled at a setpoint (e.g., 20-30% of air saturation) by adjusting the agitation speed and aeration rate.

  • Batch Phase: The bioreactor is inoculated with the pre-culture, and the batch fermentation proceeds until the initial glucose is nearly depleted, often indicated by a sharp increase in the DO signal.

  • Fed-Batch Phase: A concentrated feeding solution containing glucose and other necessary nutrients is fed into the bioreactor to maintain a low glucose concentration and support continuous cell growth and product formation. The feeding strategy can be a constant feed rate or a pH-stat feeding strategy where the feed is triggered by a pH increase due to nutrient consumption.

  • Downstream Processing: After fermentation, the cells are removed from the broth by centrifugation or filtration. The glutaric acid in the supernatant can be purified through methods such as crystallization, after acidification and solvent extraction.

This protocol is a generalized procedure for fed-batch fermentation with engineered E. coli.[1][6]

  • Inoculum and Pre-culture: A single colony is used to inoculate a complex medium (e.g., LB) with appropriate antibiotics. The culture is grown overnight at 37°C with shaking. A portion of this culture is then used to inoculate the main bioreactor.

  • Bioreactor and Medium: A defined mineral salt medium is used in the bioreactor, with glucose or glycerol as the carbon source. The initial batch medium also contains trace elements and any necessary supplements.

  • Fermentation Conditions: The temperature is typically maintained at 37°C for the initial growth phase and then shifted to a lower temperature (e.g., 30°C) upon induction of the expression of the pathway genes. The pH is controlled around 7.0.

  • Induction and Feeding: Gene expression is induced by adding an inducer like IPTG when the culture reaches a certain optical density. A concentrated feed solution containing the carbon source is then supplied to the bioreactor to sustain high cell density and product synthesis.

  • Product Recovery: The recovery of glutaric acid from the fermentation broth follows similar procedures as described for C. glutamicum.

Microbial Production of Pentanoic Acid (Valeric Acid)

Pentanoic acid, or valeric acid, is a five-carbon carboxylic acid with applications in the synthesis of esters for perfumes, flavors, and pharmaceuticals. Its microbial production is primarily associated with anaerobic bacteria, particularly from the genus Clostridium.

Microbial Sources

The main microbial sources for pentanoic acid production include:

  • Clostridium kluyveri : This strict anaerobe is well-known for its ability to perform chain elongation through the reverse β-oxidation pathway, producing medium-chain fatty acids, including pentanoic acid, from ethanol and propionate.

  • Mixed Microbial Consortia: Rumen microbiota and other anaerobic mixed cultures can also produce pentanoic acid through the fermentation of various organic substrates.[8]

Biosynthetic Pathway

The primary route for pentanoic acid biosynthesis in Clostridium kluyveri is the reverse β-oxidation pathway, a cyclic process that elongates acyl-CoA molecules by two carbons in each cycle. For pentanoic acid (an odd-chain fatty acid), the cycle is initiated with propionyl-CoA.

  • Ethanol is oxidized to acetyl-CoA .

  • Propionyl-CoA (as the starter unit) is condensed with acetyl-CoA by a β-ketothiolase to form β-ketovaleryl-CoA .

  • β-ketovaleryl-CoA is subsequently reduced, dehydrated, and reduced again to form valeryl-CoA .

  • Valeryl-CoA is then converted to pentanoic acid (valeric acid), often through a phosphotransacylase and a kinase, or via a CoA transferase.

Pentanoic_Acid_Pathway_Ckluyveri Ethanol Ethanol AcetylCoA Acetyl-CoA Ethanol->AcetylCoA Oxidation Propionate Propionate PropionylCoA Propionyl-CoA Propionate->PropionylCoA Activation KetovalerylCoA β-Ketovaleryl-CoA AcetylCoA->KetovalerylCoA PropionylCoA->KetovalerylCoA β-Ketothiolase HydroxyvalerylCoA 3-Hydroxyvaleryl-CoA KetovalerylCoA->HydroxyvalerylCoA Reduction PentenoylCoA 2-Pentenoyl-CoA HydroxyvalerylCoA->PentenoylCoA Dehydration ValerylCoA Valeryl-CoA PentenoylCoA->ValerylCoA Reduction PentanoicAcid Pentanoic Acid ValerylCoA->PentanoicAcid CoA transferase/ Phosphotransacylase + Kinase

Caption: Reverse β-oxidation pathway for pentanoic acid synthesis in Clostridium kluyveri.

Quantitative Data on Pentanoic Acid Production

Quantitative data for microbial pentanoic acid production is less abundant and generally shows lower titers compared to glutaric acid.

MicroorganismFermentation ModeSubstratesTiter (g/L)Productivity (mg/L/d)Reference
Clostridium kluyveriBatchEthanol, Propionic Acid0.95N/A[9]
Mixed Ruminal Microbes + C. kluyveriCo-cultureCellulosic biomass, EthanolMajor product (specific titer not isolated)N/A[8]
Winery Effluent MicrobiomeBatchWinery EffluentN/A369.47
Experimental Protocols

This protocol is based on standard cultivation methods for C. kluyveri.[1][10]

  • Media Preparation: A strict anaerobic medium is required. A typical medium contains a buffer system, a reducing agent (e.g., cysteine-HCl), a vitamin solution, trace minerals, and the carbon sources. For pentanoic acid production, ethanol and propionate are the key substrates. The medium is prepared under an anoxic gas atmosphere (e.g., N₂/CO₂).

  • Inoculation and Cultivation: The culture is inoculated with an active C. kluyveri culture. Fermentation is carried out in sealed anaerobic vessels (e.g., serum bottles or a bioreactor) at a controlled temperature, typically around 35-37°C. The pH is maintained near neutral (6.5-7.0).

  • Fermentation Monitoring: The production of pentanoic acid and other fatty acids, as well as the consumption of substrates, can be monitored by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Downstream Processing: Pentanoic acid can be recovered from the fermentation broth using liquid-liquid extraction.[11] The broth is first acidified to convert the valerate salt to its undissociated acid form, which is then extracted into an organic solvent. Subsequent purification can be achieved through distillation.

Summary and Future Outlook

Significant progress has been made in the microbial production of glutaric acid, with titers reaching commercially relevant levels in engineered strains of C. glutamicum. The metabolic pathways are well-understood, and fed-batch fermentation strategies have been successfully implemented. Future work will likely focus on process optimization, scaling up, and improving the economic viability of the production process.

The microbial production of pentanoic acid is a less mature field. While the fundamental biosynthetic pathway in Clostridium kluyveri is known, there is a need for further metabolic engineering to improve titers, yields, and productivities. Research into optimizing fermentation conditions and developing robust and efficient downstream processing methods will be crucial for the industrial-scale production of bio-based pentanoic acid. The exploration of other microbial hosts and synthetic pathways could also open new avenues for the production of this valuable C5 chemical.

References

An In-depth Technical Guide to the Chemical Properties of Trihydroxyglutaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of trihydroxyglutaric acid. While experimental data for this specific molecule is limited in publicly available literature, this document consolidates computed data for its key physicochemical properties. Furthermore, it outlines detailed, generalized experimental protocols for the determination of critical parameters such as acid dissociation constant (pKa), aqueous solubility, and melting point, which are applicable to polyhydroxy carboxylic acids. Spectroscopic analysis methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are also discussed in the context of characterizing similar compounds. Due to the scarcity of information directly involving trihydroxyglutaric acid in specific biological pathways, this guide also explores the metabolic relevance of the structurally related compound, 3-hydroxyglutaric acid, a key biomarker in glutaric aciduria type I. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of polyhydroxy dicarboxylic acids.

Introduction

Trihydroxyglutaric acid, with the IUPAC name 2,3,4-trihydroxypentanedioic acid, is a polyhydroxy dicarboxylic acid.[1] Its structure, featuring multiple hydroxyl and carboxyl functional groups, suggests a high degree of polarity and the potential for complex chemical interactions. Despite its simple structure, detailed experimental characterization of its chemical properties is not widely reported. This guide aims to bridge this knowledge gap by providing a summary of computed properties and established experimental methodologies for its characterization. Understanding these properties is crucial for its potential applications in various scientific and industrial fields, including pharmaceuticals and materials science.

Physicochemical Properties

Table 1: Computed Physicochemical Properties of Trihydroxyglutaric Acid
PropertyValueSource
Molecular FormulaC5H8O7PubChem[1]
Molecular Weight180.11 g/mol PubChem[1]
XLogP3-AA-2.7PubChem[1]
Hydrogen Bond Donor Count5PubChem[1]
Hydrogen Bond Acceptor Count7PubChem[1]
Rotatable Bond Count4PubChem[1]
Exact Mass180.02700259 DaPubChem[1]
Monoisotopic Mass180.02700259 DaPubChem[1]
Topological Polar Surface Area135 ŲPubChem[1]
Heavy Atom Count12PubChem[1]
Formal Charge0PubChem[1]

Experimental Protocols for Characterization

While specific experimental protocols for trihydroxyglutaric acid are not documented, standard methodologies for the characterization of polyhydroxy carboxylic acids are well-established. These protocols can be adapted to determine the physicochemical properties of trihydroxyglutaric acid.

Determination of Acid Dissociation Constant (pKa)

The pKa value is a critical parameter that quantifies the acidity of a compound in solution. For a polyprotic acid like trihydroxyglutaric acid, multiple pKa values are expected. Potentiometric titration is a precise and commonly used method for pKa determination.

Principle: A solution of the acid is titrated with a standard solution of a strong base (e.g., NaOH). The pH of the solution is monitored as a function of the volume of titrant added. The pKa can be determined from the midpoint of the buffer regions in the titration curve, where the concentrations of the acid and its conjugate base are equal.

Apparatus:

  • pH meter with a combination glass electrode

  • Burette

  • Stirrer and stir bar

  • Beaker

Procedure:

  • Preparation of Solutions:

    • Prepare a standard solution of the analyte (trihydroxyglutaric acid) of known concentration (e.g., 0.01 M) in deionized water.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

  • Titration:

    • Pipette a known volume of the trihydroxyglutaric acid solution into a beaker.

    • Immerse the calibrated pH electrode and a stirrer in the solution.

    • Add the NaOH solution from the burette in small, known increments.

    • After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

    • Continue the titration past the equivalence points.

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid, pKa1 is the pH at half the volume of the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points.

    • Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peaks in the derivative plot correspond to the equivalence points.

experimental_workflow_pka cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_acid Prepare Trihydroxyglutaric Acid Solution titrate Titrate Acid with NaOH prep_acid->titrate prep_base Prepare Standardized NaOH Solution prep_base->titrate record Record pH and Volume titrate->record Incremental Addition plot Plot Titration Curve (pH vs. Volume) record->plot determine_pka Determine pKa from Half-Equivalence Points plot->determine_pka experimental_workflow_solubility cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add_excess Add Excess Solid to Water agitate Agitate at Constant Temperature add_excess->agitate separate Centrifuge or Filter Supernatant agitate->separate After 24-48h analyze Analyze Concentration of Saturated Solution separate->analyze calculate Calculate Solubility analyze->calculate experimental_workflow_melting_point cluster_prep Sample Preparation cluster_measurement Measurement cluster_assessment Purity Assessment pack_sample Pack Dry Powder into Capillary Tube heat_sample Heat Slowly in Melting Point Apparatus pack_sample->heat_sample record_range Record Temperature Range of Melting heat_sample->record_range Observe Phase Change analyze_range Analyze Melting Point Range record_range->analyze_range metabolic_pathway_GA1 Lysine Lysine, Hydroxylysine, Tryptophan Glutaryl_CoA Glutaryl-CoA Lysine->Glutaryl_CoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) Glutaryl_CoA->GCDH Crotonyl_CoA Crotonyl-CoA GCDH->Crotonyl_CoA Normal Metabolism Accumulation Accumulation in GA-I GCDH->Accumulation Deficient in GA-I Glutaric_Acid Glutaric Acid Accumulation->Glutaric_Acid Hydroxyglutaric_Acid 3-Hydroxyglutaric Acid Accumulation->Hydroxyglutaric_Acid Neurotoxicity Neurotoxicity Glutaric_Acid->Neurotoxicity Hydroxyglutaric_Acid->Neurotoxicity

References

Stability of 2,3,4-Trihydroxypentanedioic Acid in Aqueous Solution: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available literature lacks specific stability studies on 2,3,4-trihydroxypentanedioic acid. This guide is therefore based on established principles of forced degradation testing as mandated by regulatory bodies and on stability data from structurally analogous polyhydroxy carboxylic acids, such as tartaric acid and mucic acid. The quantitative data and degradation pathways presented are hypothetical and intended to serve as a robust framework for designing and executing a stability program for this compound.

Executive Summary

This technical guide provides a comprehensive overview of the anticipated stability profile of this compound in aqueous solutions. It outlines a detailed experimental protocol for conducting forced degradation studies to identify potential degradation pathways and develop a stability-indicating analytical method. The information herein is critical for researchers, scientists, and drug development professionals involved in the formulation and commercialization of products containing this molecule. The guide includes hypothetical stability data under various stress conditions, detailed methodologies for key experiments, and visual representations of experimental workflows and potential degradation signaling pathways.

Predicted Stability Profile of this compound

Based on the chemistry of structurally similar polyhydroxy carboxylic acids, this compound is expected to be susceptible to degradation under hydrolytic (acidic and basic), oxidative, and photolytic stress conditions. Thermal degradation is also anticipated, potentially leading to dehydration and decarboxylation. The presence of multiple hydroxyl groups makes the molecule prone to oxidation, which could result in the cleavage of carbon-carbon bonds and the formation of smaller organic acids. At pH extremes, hydrolysis and epimerization may occur.

Hypothetical Quantitative Stability Data

The following table summarizes the expected outcomes of a forced degradation study on this compound. These values are illustrative and intended to guide the development of a formal stability study.

Stress ConditionParametersDurationHypothetical % DegradationPotential Major Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C24 hours15%Lactone intermediates, epimers
Base Hydrolysis 0.1 M NaOH, 60°C8 hours25%Epimers, smaller carboxylic acids (e.g., glycolic acid, oxalic acid)
Oxidative 3% H₂O₂, 25°C24 hours30%Keto-acids, smaller dicarboxylic acids (e.g., tartaric acid, glyceric acid)
Thermal 80°C, aqueous solution48 hours10%Dehydration products, decarboxylation products
Photolytic ICH Q1B conditions24 hours20%Glyoxylic acid, formic acid (if transition metals are present)

Experimental Protocols for Forced Degradation Studies

A comprehensive forced degradation study is essential to understand the intrinsic stability of this compound and to develop a validated stability-indicating analytical method.

Materials and Reagents
  • This compound reference standard

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphoric acid or other suitable buffer components for the mobile phase

  • High-purity water for sample preparation

Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector. An LC-MS system is highly recommended for the identification of degradation products.

  • Photostability chamber compliant with ICH Q1B guidelines.

  • Temperature-controlled oven and water bath.

  • Calibrated pH meter.

  • Analytical balance.

Preparation of Stock and Working Solutions

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in high-purity water. Working solutions for each stress condition are then prepared by diluting the stock solution with the respective stressor solution to a final concentration suitable for analysis (e.g., 0.1 mg/mL).

Stress Conditions

The following conditions are recommended as a starting point and should be adjusted to achieve a target degradation of 5-20%.[1]

  • Acid Hydrolysis: A solution of the compound in 0.1 M HCl is heated at 60°C. Samples are taken at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Base Hydrolysis: A solution of the compound in 0.1 M NaOH is maintained at 60°C. Samples are collected at shorter intervals due to expected faster degradation (e.g., 0, 1, 2, 4, 8 hours).

  • Oxidative Degradation: The compound is dissolved in a 3% solution of H₂O₂ and kept at room temperature. Samples are analyzed at various time points (e.g., 0, 2, 6, 12, 24 hours).

  • Thermal Degradation: An aqueous solution of the compound is heated at 80°C in a temperature-controlled oven. Samples are taken over an extended period (e.g., 0, 12, 24, 48, 72 hours).

  • Photostability: The compound in aqueous solution is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be protected from light.

Sample Analysis

A stability-indicating HPLC method should be developed and validated. A reversed-phase C18 column is often suitable for polar organic acids.

  • Column: C18, 250 mm x 4.6 mm, 5 µm

  • Mobile Phase: An isocratic or gradient elution using a buffered aqueous phase (e.g., 20 mM potassium phosphate buffer, pH 2.7) and an organic modifier like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a low wavelength, such as 210 nm, where carboxylic acids typically absorb.[2][3]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

For the identification of degradation products, LC-MS/MS analysis is crucial. The mass spectrometer can be operated in negative ionization mode to detect the deprotonated molecular ions of the acid and its degradation products.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation stock Prepare Stock Solution (1 mg/mL in Water) work Prepare Working Solutions (0.1 mg/mL in Stress Media) stock->work acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, 60°C) oxidative Oxidation (3% H2O2, 25°C) thermal Thermal (80°C) photo Photolytic (ICH Q1B) sampling Time-Point Sampling acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling hplc HPLC-UV/PDA Analysis (Quantification) sampling->hplc lcms LC-MS/MS Analysis (Identification) sampling->lcms pathway Elucidate Degradation Pathways hplc->pathway lcms->pathway method_val Validate Stability- Indicating Method pathway->method_val

Caption: Experimental workflow for the forced degradation study of this compound.

Potential Degradation Pathways

degradation_pathways cluster_thermal Thermal Stress cluster_hydrolytic Hydrolytic Stress (Acid/Base) cluster_oxidative Oxidative Stress cluster_photolytic Photolytic Stress parent This compound dehydrated Dehydration Products (e.g., Lactones) parent->dehydrated Heat decarboxylated Decarboxylation Products parent->decarboxylated Heat epimers Epimers parent->epimers pH extremes hydrolysis_products Smaller Carboxylic Acids (e.g., Glycolic Acid) parent->hydrolysis_products Base keto_acids Keto-acid Derivatives parent->keto_acids [O] oxidative_cleavage Smaller Diacids (e.g., Tartaric Acid) parent->oxidative_cleavage [O] photo_products Glyoxylic Acid, Formic Acid parent->photo_products hv, Fe³⁺ keto_acids->oxidative_cleavage [O]

Caption: Potential degradation pathways for this compound under stress conditions.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Pentaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principal analytical techniques for the detection and quantification of pentaric acid (also known as valeric acid). Detailed methodologies, quantitative performance data, and the biological significance of pentaric acid are presented to support research and development in pharmaceuticals and life sciences.

Introduction to Pentaric Acid

Pentaric acid, a five-carbon straight-chain fatty acid, is a metabolic byproduct of gut microbiota and is also found naturally in plants such as valerian (Valeriana officinalis)[1][2]. It is recognized for its emerging roles in human health, including gastrointestinal protection and potential neuromodulatory effects[1][3]. As a signaling molecule, pentaric acid interacts with free fatty acid receptors (GPR41/FFAR3 and GPR43/FFAR2) and can inhibit histone deacetylases (HDACs), thereby influencing cellular processes like inflammation and gene expression[3]. Its accurate quantification in various biological and pharmaceutical matrices is crucial for understanding its physiological functions and for quality control in drug development.

Analytical Techniques for Pentaric Acid Detection

Several analytical techniques are suitable for the detection and quantification of pentaric acid. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of short-chain fatty acids like pentaric acid. Reversed-phase chromatography with UV detection is a common approach.

Quantitative Data Summary for HPLC Methods

ParameterValeric AcidReference
Limit of Detection (LOD) 0.01 - 0.80 mmol/kg[4]
Limit of Quantification (LOQ) 0.04 - 2.64 mmol/kg[4]
**Linearity (R²) **>0.997[4]
Recovery 90±2 - 106±2%[4]

Experimental Protocol: HPLC-DAD Analysis of Pentaric Acid in Meconium [4]

This protocol is adapted from a validated method for the determination of short-chain fatty acids in meconium samples.

1. Sample Preparation: a. Homogenize 1g of meconium sample with deionized water. b. Centrifuge the homogenate to separate the supernatant. c. Filter the supernatant through a 0.22 µm syringe filter prior to injection.

2. HPLC-DAD Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: Gradient elution with a phosphate buffer and an organic modifier (e.g., acetonitrile).

  • Flow Rate: Typically 0.5 - 1.0 mL/min.

  • Detection: Diode-Array Detector (DAD) at 210 nm.

  • Injection Volume: 20 µL.

3. Calibration: a. Prepare a series of standard solutions of pentaric acid in the mobile phase. b. Inject each standard and record the peak area. c. Construct a calibration curve by plotting peak area versus concentration.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Biological or Pharmaceutical Sample Homogenization Homogenization Sample->Homogenization Centrifugation Centrifugation Homogenization->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration HPLC HPLC System Filtration->HPLC Column C18 Column HPLC->Column Detector DAD Detector (210 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification GCMS_Workflow cluster_sample_prep Sample Preparation & Derivatization cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample Extraction Solvent Extraction Sample->Extraction Derivatization Derivatization (PFBBr) Extraction->Derivatization LLE Liquid-Liquid Extraction Derivatization->LLE GCMS GC-MS System LLE->GCMS GC_Column Capillary Column GCMS->GC_Column MS_Detector Mass Spectrometer (SIM) GC_Column->MS_Detector Mass_Spectra Mass Spectra MS_Detector->Mass_Spectra Quantification Quantification Mass_Spectra->Quantification CE_Workflow cluster_sample_prep Sample Preparation cluster_ce_analysis CE Analysis cluster_data_analysis Data Analysis Sample Aqueous Sample Dilution Dilution in BGE Sample->Dilution Filtration Filtration Dilution->Filtration CE_System CE Instrument Filtration->CE_System Capillary Fused-Silica Capillary CE_System->Capillary Detector UV Detector (Indirect) Capillary->Detector Electropherogram Electropherogram Detector->Electropherogram Quantification Quantification Electropherogram->Quantification Pentaric_Acid_Signaling cluster_microbiota Gut Lumen cluster_cell Host Cell (e.g., Colonocyte, Immune Cell) Microbiota Gut Microbiota PentaricAcid Pentaric Acid Microbiota->PentaricAcid Production DietaryFiber Dietary Fiber DietaryFiber->Microbiota Fermentation GPR41_43 GPR41/FFAR3 GPR43/FFAR2 PentaricAcid->GPR41_43 Activation HDACs Histone Deacetylases (HDACs) PentaricAcid->HDACs Inhibition CellularResponse Cellular Response (e.g., Anti-inflammatory effects) GPR41_43->CellularResponse Downstream Signaling GeneExpression Altered Gene Expression HDACs->GeneExpression Increased Histone Acetylation GeneExpression->CellularResponse

References

Application Notes: Quantification of Ribaric Acid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ribaric acid (C5H8O7, MW: 180.11 g/mol ) is a pentaric acid, a type of dicarboxylic acid.[1][2] While its specific biological roles and signaling pathways are not yet fully elucidated, the analysis of endogenous organic acids is crucial for understanding metabolic processes in health and disease. Accurate and sensitive quantification of such molecules in complex biological matrices like plasma, urine, and tissue is essential for research in areas such as metabolomics, drug development, and clinical diagnostics. This document provides a detailed protocol for the quantification of ribaric acid in human plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3][4][5]

Analytical Considerations

The quantification of small, polar molecules like ribaric acid from biological samples presents several challenges, including low endogenous concentrations and interference from the sample matrix.[3] To overcome these, a robust analytical method involving efficient sample preparation and sensitive detection is required.

  • Sample Preparation: A critical step to remove proteins and other interfering substances. Protein precipitation followed by solid-phase extraction (SPE) is an effective approach for cleaning up plasma samples and concentrating the analyte of interest.

  • Chromatography: Reversed-phase chromatography is a common technique for separating small molecules. The use of a suitable C18 column with a gradient elution of an aqueous mobile phase and an organic modifier allows for the effective separation of ribaric acid from other sample components.

  • Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for the detection and quantification of ribaric acid. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring - MRM), the interference from other molecules can be minimized.

Experimental Protocol: Quantification of Ribaric Acid in Human Plasma by LC-MS/MS

This protocol provides a step-by-step guide for the extraction and quantification of ribaric acid from human plasma.

1. Materials and Reagents

  • Ribaric Acid analytical standard

  • Ribaric Acid-¹³C₅ (or other suitable stable isotope-labeled internal standard)

  • Human plasma (K₂EDTA)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) cartridges (e.g., a weak anion exchange chemistry)

  • Standard laboratory equipment (vortex mixer, centrifuge, pipettes)

2. Sample Preparation

  • Plasma Thawing: Thaw frozen human plasma samples on ice.

  • Internal Standard Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (e.g., 1 µg/mL Ribaric Acid-¹³C₅ in water).

  • Protein Precipitation: Add 200 µL of cold 10% (w/v) TCA in acetonitrile. Vortex for 1 minute.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

3. Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained impurities.

  • Elution: Elute the ribaric acid and internal standard with 1 mL of 5% formic acid in acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98:2 Water:Acetonitrile with 0.1% Formic Acid).

4. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 2
    1.0 2
    5.0 95
    7.0 95
    7.1 2

    | 10.0 | 2 |

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

  • MRM Transitions (Hypothetical):

    • Ribaric Acid: Precursor ion (m/z) 179.0 -> Product ion (m/z) 113.0

    • Ribaric Acid-¹³C₅ (IS): Precursor ion (m/z) 184.0 -> Product ion (m/z) 117.0 (Note: These transitions are predicted based on the structure and may need to be optimized experimentally.)

5. Calibration and Quantification

  • Prepare a series of calibration standards by spiking known concentrations of ribaric acid into a surrogate matrix (e.g., charcoal-stripped plasma).

  • Process the calibration standards and quality control (QC) samples alongside the unknown samples.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibrants.

  • Determine the concentration of ribaric acid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described LC-MS/MS method for the quantification of ribaric acid in human plasma.

ParameterResult
Linearity Range 10 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 2 ng/mL
Limit of Quantification (LOQ) 10 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Accuracy (% Recovery) 85 - 115%
Matrix Effect Minimal

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma Sample spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation (TCA) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Ribaric Acid wash->elute dry_reconstitute Evaporate and Reconstitute elute->dry_reconstitute inject Inject into LC-MS/MS dry_reconstitute->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Peak Integration detect->integrate calibrate Calibration Curve Generation integrate->calibrate quantify Quantification of Ribaric Acid calibrate->quantify

Caption: Workflow for Ribaric Acid Quantification.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be influenced by an endogenous dicarboxylic acid like ribaric acid, potentially through the modulation of metabolic sensors or inflammatory pathways.

G cluster_cell Cell RA Ribaric Acid Receptor Membrane Receptor / Transporter RA->Receptor MetabolicSensor Metabolic Sensor (e.g., AMPK) Receptor->MetabolicSensor Modulates NFkB_pathway NF-κB Signaling Receptor->NFkB_pathway Inhibits Metabolic_Response Metabolic Response (e.g., Glycolysis, Fatty Acid Oxidation) MetabolicSensor->Metabolic_Response Activates Inflammatory_Response Inflammatory Response (e.g., Cytokine Production) NFkB_pathway->Inflammatory_Response Activates Extracellular Extracellular Space

References

Application Notes and Protocols for 2,3,4-Trihydroxypentanedioic Acid as a Crosslinking Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxypentanedioic acid, also known as pentaric acid, is a polycarboxylic acid with a high degree of functionality, making it a promising candidate as a crosslinking agent for various biopolymers. Its multiple carboxyl and hydroxyl groups allow for the formation of ester bonds with polymers containing hydroxyl groups, such as polysaccharides and proteins. This crosslinking can enhance the mechanical strength, thermal stability, and control the swelling and degradation properties of biopolymer-based materials, making them suitable for a range of biomedical applications, including drug delivery and tissue engineering.

These application notes provide an overview of the potential use of this compound as a biocompatible crosslinking agent. The protocols detailed below are based on established methods for similar polycarboxylic acid crosslinkers, such as citric acid, due to the limited direct literature on this compound for these specific applications.

Mechanism of Crosslinking

The primary mechanism for crosslinking polymers with this compound is through an esterification reaction. Under appropriate conditions (e.g., heat), the carboxylic acid groups of this compound react with the hydroxyl groups present on the polymer chains (e.g., cellulose, chitosan, gelatin, polyvinyl alcohol) to form ester bonds. This creates a three-dimensional network structure, converting the soluble biopolymers into an insoluble, swellable hydrogel.

Crosslinking_Mechanism Polymer1 Polymer Chain (-OH) Hydrogel Crosslinked Hydrogel Network (Ester Bonds) Polymer1->Hydrogel Polymer2 Polymer Chain (-OH) Polymer2->Hydrogel Crosslinker This compound (-COOH, -OH) Crosslinker->Hydrogel Heat Heat Heat->Hydrogel Esterification

Caption: Covalent crosslinking of polymer chains via esterification with this compound.

Potential Applications in Drug Delivery

Hydrogels prepared using this compound as a crosslinker offer significant potential for controlled drug delivery systems. The crosslinked network can encapsulate therapeutic agents and regulate their release. The release kinetics can be tuned by varying the crosslinking density, which is influenced by the concentration of the crosslinking agent and the curing conditions.

The biocompatibility of this crosslinker is a key advantage, as it is expected to degrade into non-toxic byproducts. This makes it a safer alternative to potentially toxic crosslinking agents like glutaraldehyde.

Data Presentation: Properties of Biopolymer Hydrogels Crosslinked with Polycarboxylic Acids (Analogous Data)

The following tables summarize typical quantitative data obtained from studies using citric acid as a crosslinking agent, which can be considered as a starting point for experiments with this compound.

Table 1: Swelling and Mechanical Properties of Crosslinked Hydrogels

BiopolymerCrosslinker Concentration (% w/w)Curing Temperature (°C)Curing Time (min)Swelling Ratio (g/g)Compressive Modulus (MPa)
Gelatin/HPMC1016074500.45
Gelatin/HPMC2016073800.62
Gelatin/HPMC4016072500.85
Chitosan/Gelatin0.4--539-
Chitosan10802403779-
Polyvinyl Alcohol10130180-22.09
Polyvinyl Alcohol20130180-22.09

Table 2: In Vitro Drug Release from Crosslinked Hydrogels

BiopolymerModel DrugCrosslinker Conc. (% w/w)Release Medium (pH)Cumulative Release (%) after 100 minRelease Kinetics Model
Chitosan/GelatinCurcumin0.47.4 (Simulated Intestinal Fluid)> 40-
Chitosan/GelatinCurcumin0.41.2 (Simulated Gastric Fluid)< 8-
HPMC/CelluloseMetoprolol Succinate57.4~30Higuchi
HPMC/CelluloseMetoprolol Succinate107.4~25Higuchi

Experimental Protocols

Protocol 1: Preparation of a this compound Crosslinked Chitosan/Gelatin Hydrogel for Drug Delivery

This protocol is adapted from methodologies using citric acid to crosslink chitosan and gelatin hydrogels.

Materials:

  • Chitosan (medium molecular weight)

  • Gelatin (Type A or B)

  • This compound

  • Acetic acid (1% v/v)

  • Model drug (e.g., Curcumin)

  • Deionized water

  • Phosphate buffered saline (PBS, pH 7.4)

  • Simulated Gastric Fluid (pH 1.2)

Equipment:

  • Magnetic stirrer with hot plate

  • pH meter

  • Lyophilizer (Freeze-dryer)

  • Molds (e.g., petri dishes)

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Polymer Solutions:

    • Prepare a 2% (w/v) chitosan solution by dissolving chitosan in 1% acetic acid with continuous stirring.

    • Prepare a 2% (w/v) gelatin solution by dissolving gelatin in deionized water at 40-50°C.

  • Hydrogel Formulation:

    • Mix equal volumes of the chitosan and gelatin solutions under continuous stirring.

    • To this mixture, add this compound to achieve a final concentration of 0.4% (w/w). Stir until the crosslinker is completely dissolved.

    • For drug-loaded hydrogels, dissolve the model drug in a suitable solvent and then add it to the polymer-crosslinker mixture.

  • Gelation and Lyophilization:

    • Pour the resulting solution into molds and freeze at -20°C for 24 hours.

    • Lyophilize the frozen samples for 48 hours to obtain porous hydrogel scaffolds.

  • Characterization:

    • Swelling Studies: Immerse a known weight of the lyophilized hydrogel in deionized water or PBS. At regular intervals, remove the hydrogel, blot excess water, and weigh. The swelling ratio is calculated as: (Wet weight - Dry weight) / Dry weight.

    • In Vitro Drug Release: Place a drug-loaded hydrogel sample in a known volume of release medium (e.g., PBS pH 7.4 or Simulated Gastric Fluid pH 1.2) at 37°C with gentle agitation. At predetermined time points, withdraw an aliquot of the medium and replace it with fresh medium. Analyze the drug concentration in the withdrawn samples using UV-Vis spectrophotometry.

Hydrogel_Prep_Workflow cluster_prep Preparation cluster_form Formulation cluster_process Processing cluster_char Characterization Chitosan Dissolve Chitosan in Acetic Acid Mix Mix Chitosan and Gelatin Solutions Chitosan->Mix Gelatin Dissolve Gelatin in Water Gelatin->Mix Add_Crosslinker Add this compound Mix->Add_Crosslinker Add_Drug Add Model Drug (Optional) Add_Crosslinker->Add_Drug Pour Pour into Molds Add_Drug->Pour Freeze Freeze (-20°C) Pour->Freeze Lyophilize Lyophilize Freeze->Lyophilize Swell Swelling Studies Lyophilize->Swell Release In Vitro Drug Release Lyophilize->Release

Caption: Experimental workflow for preparing and characterizing a crosslinked hydrogel.

Protocol 2: Preparation of a this compound Crosslinked Polyvinyl Alcohol (PVA) Film

This protocol is based on methods for crosslinking PVA with citric acid.

Materials:

  • Polyvinyl alcohol (PVA)

  • This compound

  • Deionized water

Equipment:

  • Magnetic stirrer with hot plate

  • Casting plates (e.g., glass or Teflon)

  • Oven

Procedure:

  • PVA Solution Preparation:

    • Prepare a 10% (w/v) PVA solution by dissolving PVA powder in deionized water at 80-90°C with constant stirring until a clear solution is obtained.

  • Crosslinking Solution:

    • Cool the PVA solution to room temperature.

    • Add this compound to the PVA solution to achieve the desired concentration (e.g., 10% w/w of PVA). Stir until fully dissolved.

  • Film Casting and Curing:

    • Pour the mixture onto a casting plate to a uniform thickness.

    • Dry the film at room temperature for 24 hours to remove excess water.

    • Cure the dried film in an oven at a specified temperature (e.g., 130°C) for a set duration (e.g., 3 hours) to induce crosslinking.

  • Characterization:

    • Mechanical Testing: Cut the crosslinked films into standard shapes (e.g., dumbbell shape) and perform tensile testing to determine the tensile strength and elongation at break.

    • FTIR Spectroscopy: Analyze the chemical structure of the crosslinked film using Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of ester bonds. Look for the appearance of a characteristic ester carbonyl peak around 1730 cm⁻¹.

Signaling Pathways and Biological Interaction

While specific signaling pathways for this compound are not established, its application in drug delivery and tissue engineering is predicated on its biocompatibility. The degradation products of the hydrogel, which would include the crosslinker and the constituent biopolymers, are expected to be non-toxic and readily metabolized or cleared by the body. For tissue engineering applications, the hydrogel scaffold should support cell adhesion, proliferation, and differentiation, which involves complex cell-matrix interactions mediated by cell surface receptors.

Biological_Interaction cluster_hydrogel Hydrogel Scaffold cluster_cell Cellular Environment cluster_response Biological Response Hydrogel Crosslinked Hydrogel Adhesion Cell Adhesion Hydrogel->Adhesion Proliferation Cell Proliferation Hydrogel->Proliferation Differentiation Cell Differentiation Hydrogel->Differentiation Drug Encapsulated Drug Cell Target Cell Drug->Cell Drug Release Receptor Cell Surface Receptors Cell->Receptor Therapeutic Therapeutic Effect Cell->Therapeutic Receptor->Adhesion Receptor->Proliferation Receptor->Differentiation

Caption: Logical relationship of the crosslinked hydrogel with the cellular environment.

Conclusion

This compound presents a promising, biocompatible alternative for crosslinking biopolymers in biomedical applications. The provided protocols, based on analogous polycarboxylic acids, offer a solid foundation for researchers to explore its potential. Further studies are warranted to fully characterize the properties of hydrogels crosslinked with this agent and to optimize their performance for specific drug delivery and tissue engineering applications.

Application Note: Quantitative Analysis of 3-Hydroxyglutaric Acid in Urine by Silylation and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Glutaric Aciduria Type I (GA1) is an inherited metabolic disorder characterized by a deficiency of the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH).[1][2] This enzymatic defect disrupts the catabolic pathways of lysine, hydroxylysine, and tryptophan, leading to the accumulation of neurotoxic metabolites, primarily glutaric acid (GA) and 3-hydroxyglutaric acid (3-HGA).[3][4] Accurate quantification of 3-HGA in urine is crucial for the diagnosis, monitoring, and management of GA1.[5][6]

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of organic acids in biological fluids.[7] However, 3-HGA is a polar, non-volatile compound, necessitating a derivatization step to increase its volatility and thermal stability for GC analysis.[8][9] This application note provides a detailed protocol for the quantitative analysis of 3-HGA in urine using a trimethylsilylation (TMS) derivatization method followed by GC-MS analysis.

Note on Analyte Nomenclature: While the initial query specified "trihydroxyglutaric acid," the established and clinically significant biomarker for Glutaric Aciduria Type I is 3-hydroxyglutaric acid. This protocol is therefore focused on the validated analysis of 3-hydroxyglutaric acid (a dihydroxy dicarboxylic acid).

Principle

The method involves a liquid-liquid extraction of organic acids from a urine matrix, followed by chemical derivatization. The active hydrogens on the hydroxyl and carboxyl functional groups of 3-HGA are replaced with trimethylsilyl (TMS) groups. This process, known as silylation, converts the polar, non-volatile 3-HGA into a volatile tri-TMS-3-HGA derivative. The derivatized sample is then injected into the GC-MS system, where the compounds are separated based on their boiling points and affinities for the chromatographic column. The eluted compounds are then ionized by electron impact (EI), and the resulting fragments are detected by the mass spectrometer, allowing for specific identification and quantification.[10]

Experimental Protocols

Materials and Reagents
  • 3-Hydroxyglutaric acid standard (Sigma-Aldrich or equivalent)

  • Internal Standard (e.g., [D5]-3-Hydroxyglutaric acid)

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) (Supelco or equivalent)

  • Pyridine, anhydrous (Sigma-Aldrich)

  • Ethyl Acetate, HPLC grade

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Chloride (NaCl)

  • Sodium Sulfate, anhydrous

  • Deionized Water

  • Urine samples (patient or quality control)

  • Centrifuge tubes (15 mL)

  • GC vials with inserts (2 mL) and caps

  • Pipettes and tips

  • Heating block or oven

  • Nitrogen evaporator or vacuum concentrator

Sample Preparation and Silylation
  • Urine Collection: Collect a random urine sample. For quantitative analysis, it is recommended to normalize results to creatinine concentration.

  • Internal Standard Spiking: To a 1.0 mL aliquot of urine in a 15 mL centrifuge tube, add a known amount of the internal standard ([D5]-3-HGA).

  • Acidification & Extraction:

    • Add 0.5 g of NaCl to the tube.

    • Acidify the sample to pH < 2 by adding ~50 µL of concentrated HCl.

    • Add 5 mL of ethyl acetate.

    • Vortex vigorously for 2 minutes and centrifuge at 3000 rpm for 5 minutes.

  • Solvent Evaporation:

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction step with another 5 mL of ethyl acetate and combine the organic layers.

    • Dry the pooled extract by passing it through a small column of anhydrous sodium sulfate.

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50°C.

  • Derivatization (Silylation):

    • To the dried residue, add 100 µL of pyridine and 100 µL of BSTFA + 1% TMCS.

    • Cap the tube tightly and vortex briefly.

    • Heat the mixture at 70°C for 60 minutes in a heating block or oven.[6]

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument in use.

GC Parameters
System: Agilent 7890 GC (or equivalent)
Injector: Split/Splitless
Injection Volume: 1 µL
Injector Temp: 250°C[11]
Split Ratio: 20:1[10]
Carrier Gas: Helium, constant flow at 1.0 mL/min
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[11]
Oven Program: - Initial Temp: 70°C, hold for 2 min- Ramp 1: 3°C/min to 200°C- Ramp 2: 20°C/min to 320°C, hold for 10 min[12]
MS Parameters
System: Agilent 5975 MSD (or equivalent)
Ionization Mode: Electron Impact (EI) at 70 eV
Source Temp: 230°C
Quadrupole Temp: 150°C
Transfer Line Temp: 280°C[12]
Acquisition Mode: Full Scan (m/z 50-650) for qualitative analysis.Selected Ion Monitoring (SIM) or MRM for quantification.

Data Presentation and Interpretation

Quantitative Data

The tri-TMS derivative of 3-HGA has a molecular weight of 364.66 g/mol .[13] Upon electron impact ionization, it undergoes characteristic fragmentation. The resulting ions are used for identification and quantification.

AnalyteRetention Time (Approx.)Precursor Ion (m/z)Key Fragment Ions (m/z) for SIM/MRM
3-Hydroxyglutaric Acid (tri-TMS) Variable (column dependent)349 ([M-15]⁺)Quantifier: 333Qualifier 1: 245Qualifier 2: 147
[D5]-3-HGA (tri-TMS) Co-elutes with 3-HGA354 ([M-15]⁺)Quantifier: 338

Table 1: Key mass spectrometric data for the quantitative analysis of silylated 3-HGA. The primary precursor ion, m/z 349, results from the loss of a methyl group ([M-15]⁺) from the molecular ion.[6][14]

Fragmentation Mechanism

The primary fragmentation of the tri-TMS-3-HGA involves the neutral loss of a methyl radical (•CH₃, 15 Da) from one of the TMS groups to form the stable [M-15]⁺ ion at m/z 349 , which is often the base peak.[6] Further fragmentation of this precursor ion is used for specific detection in tandem MS (MS/MS) methods. The key transition for 3-HGA is m/z 349 → m/z 333 .[6][14] Other characteristic ions include m/z 147 ([Si(CH₃)₂=O-Si(CH₃)₃]⁺) and m/z 73 ([Si(CH₃)₃]⁺), which are common fragments in TMS-derivatized compounds.[15][16]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_data Data Processing p1 Urine Sample Collection p2 Internal Standard Spiking p1->p2 p3 Acidification & Liquid-Liquid Extraction p2->p3 p4 Evaporation to Dryness p3->p4 d1 Add Pyridine & BSTFA Reagent p4->d1 Silylation d2 Heat at 70°C for 60 min d1->d2 a1 GC-MS Injection d2->a1 Analysis a2 Chromatographic Separation a1->a2 a3 Mass Spectrometry Detection (SIM/Scan) a2->a3 dp1 Peak Integration a3->dp1 Data Acquisition dp2 Quantification using Internal Standard dp1->dp2 dp3 Reporting Results (nmol/mol Creatinine) dp2->dp3

Caption: Experimental workflow for GC-MS analysis of 3-HGA.

metabolic_pathway cluster_pathway Lysine & Tryptophan Catabolism cluster_accumulation Metabolite Accumulation in GA1 Lys Lysine Tryptophan Hydroxylysine GCoA Glutaryl-CoA Lys->GCoA Multiple Steps CCoA Crotonyl-CoA GCoA->CCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GCoA->Block GA Glutaric Acid HGA 3-Hydroxyglutaric Acid Block->GA Block->HGA label_block Enzyme Defect in GA1 Block->label_block

Caption: Simplified metabolic pathway in Glutaric Aciduria Type I (GA1).

References

Application Notes and Protocols for Crosslinking Collagen with Glutaraldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Collagen, a ubiquitous structural protein in the extracellular matrix (ECM), is extensively utilized in biomedical applications, including tissue engineering, drug delivery, and medical device coatings.[1] However, native collagen often exhibits poor mechanical strength and rapid degradation in vivo. Crosslinking is a critical process to enhance the biomechanical properties and stability of collagen-based biomaterials.[2][3] Glutaraldehyde (GA) is a highly efficient and widely used crosslinking agent that forms stable covalent bonds with collagen molecules.[4][5] This document provides detailed protocols for crosslinking collagen with glutaraldehyde, along with quantitative data on the effects of this process and a discussion of its biocompatibility.

The crosslinking mechanism of collagen with glutaraldehyde involves the reaction of the aldehyde groups of GA with the free amine groups (primarily from lysine or hydroxylysine residues) on adjacent collagen polypeptide chains, forming Schiff bases.[4][6] Further reactions can lead to the formation of more complex and stable crosslinks.[4][7]

Experimental Protocols

This section details two primary methods for crosslinking collagen with glutaraldehyde: solution-based crosslinking and vapor-based crosslinking.

Protocol 1: Solution-Based Glutaraldehyde Crosslinking of Collagen Scaffolds

This protocol is suitable for porous collagen scaffolds, hydrogels, and membranes.

Materials:

  • Collagen scaffold (e.g., freeze-dried sponge, hydrogel)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glutaraldehyde (GA) solution (e.g., 25% or 50% aqueous solution)

  • Quenching solution: 0.2 M Glycine in PBS

  • Sterile deionized water

Procedure:

  • Hydration: Immerse the collagen scaffold in PBS for 1-2 hours at room temperature to ensure full hydration.

  • Preparation of Crosslinking Solution: Prepare the desired concentration of GA solution (typically ranging from 0.006% to 2.5% v/v) by diluting the stock GA solution in PBS.[8][9] The solution should be freshly prepared.

  • Crosslinking Reaction:

    • Remove the hydrated scaffold from the PBS and gently blot to remove excess surface water.

    • Immerse the scaffold in the GA crosslinking solution. Ensure the entire scaffold is submerged.

    • Incubate at room temperature for a specified duration (e.g., 1 to 36 hours).[8] The reaction time and GA concentration will determine the degree of crosslinking.[8][10]

  • Quenching: To terminate the crosslinking reaction and neutralize unreacted aldehyde groups, transfer the scaffold to the 0.2 M glycine quenching solution.[11] Incubate for at least 1 hour at room temperature.

  • Washing:

    • Thoroughly wash the crosslinked scaffold with sterile deionized water or PBS to remove residual glutaraldehyde and glycine.

    • Perform multiple washes (e.g., 3-5 times for 15-30 minutes each) to ensure complete removal of cytotoxic residuals.

  • Sterilization (Optional): If required for cell culture experiments, sterilize the crosslinked scaffold using methods such as ethylene oxide treatment or gamma irradiation. Avoid autoclaving, as it can denature the collagen.

  • Storage: Store the crosslinked scaffold in a sterile, dry environment or in PBS at 4°C.

Protocol 2: Vapor-Based Glutaraldehyde Crosslinking of Electrospun Collagen Mats

This protocol is ideal for delicate structures like electrospun nanofiber mats, as it helps maintain their morphology.[6]

Materials:

  • Electrospun collagen mat

  • Glutaraldehyde (GA) solution (e.g., 25% or 50% aqueous solution)

  • Desiccator or a sealed chamber

  • Small open container (e.g., petri dish)

  • Quenching solution: 0.2 M Glycine in PBS

  • Sterile deionized water

Procedure:

  • Setup: Place a small open container with a specific concentration of GA solution (e.g., 5% to 25% w/v) at the bottom of a desiccator.[5]

  • Sample Placement: Place the electrospun collagen mat on a non-reactive surface (e.g., a glass slide or a wire mesh) inside the desiccator, ensuring it is not in direct contact with the GA solution.

  • Crosslinking Reaction: Seal the desiccator and allow the GA vapor to crosslink the collagen mat at room temperature. The exposure time can range from 5 to 48 hours, depending on the desired crosslinking density.[5]

  • Airing: After the desired crosslinking time, remove the mat from the desiccator and air-dry it in a fume hood for at least 1 hour to allow excess GA vapor to dissipate.

  • Quenching: Immerse the crosslinked mat in a 0.2 M glycine solution for at least 1 hour to quench any remaining unreacted aldehyde groups.

  • Washing: Thoroughly wash the mat with sterile deionized water or PBS (3-5 times for 15-30 minutes each).

  • Drying and Storage: Dry the crosslinked mat (e.g., by lyophilization or air-drying) and store it in a desiccator until use.

Quantitative Data on Crosslinked Collagen Properties

The extent of glutaraldehyde crosslinking significantly impacts the physicochemical properties of collagen.

PropertyConditionObservationReference
Mechanical Properties Increasing GA concentration or crosslinking timeIncreased resistance to fibril rotation, leading to decreased strain response.[8][12][8][12]
0% to 0.1% (w/w) GTA/collagenViscosity increased from 6.15 to 168.54 Pa·s at 0.1 s⁻¹.[13][14][13][14]
Thermal Stability Increasing GA concentrationIncreased shrinkage temperature (Ts). Short-term (1-5 min) fixation at 50°C with 0.1% GA significantly increases Ts.[10][10]
GTA/collagen (w/w) > 0.1A sudden rise in thermal denaturation temperature (Td) of approximately 2.0°C.[15][16][15][16]
Enzymatic Degradation 0.25% glutaraldehyde crosslinkingDecreased rate of biodegradation in vivo.[17][17]
Increased crosslinkingIncreased resistance to collagenase digestion.[18][19][18][19]
Biocompatibility Unreacted glutaraldehydeCan induce cytotoxicity and apoptosis in cells.[2][20] Post-treatment with agents like L-glutamic acid or sodium borohydride can improve biocompatibility.[3][20][2][3][20]

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_crosslinking Crosslinking cluster_post Post-Treatment collagen Collagen Scaffold/ Mat hydration Hydration (PBS) collagen->hydration crosslinking Crosslinking Reaction (Time, Temp, Conc.) hydration->crosslinking ga_solution Glutaraldehyde Solution/Vapor ga_solution->crosslinking quenching Quenching (Glycine) crosslinking->quenching washing Washing (PBS/H2O) quenching->washing sterilization Sterilization (Optional) washing->sterilization final_product Crosslinked Collagen sterilization->final_product

Caption: Workflow for glutaraldehyde crosslinking of collagen.

Mechanism of Glutaraldehyde Crosslinking

crosslinking_mechanism collagen1 Collagen Chain 1 (...-Lys-...) schiff_base Schiff Base Formation (-N=CH-) collagen1->schiff_base ε-amino group collagen2 Collagen Chain 2 (...-Lys-...) collagen2->schiff_base ε-amino group glutaraldehyde Glutaraldehyde (OHC-(CH2)3-CHO) glutaraldehyde->schiff_base crosslinked_collagen Stable Crosslinked Collagen schiff_base->crosslinked_collagen Further Reaction

Caption: Glutaraldehyde crosslinking of collagen via Schiff base formation.

Signaling Pathway: Glutaraldehyde-Induced Apoptosis

Residual glutaraldehyde can be cytotoxic. One of the mechanisms of this toxicity is the induction of apoptosis.

apoptosis_pathway ga Residual Glutaraldehyde cell_stress Cellular Stress (e.g., Oxidative Stress) ga->cell_stress mitochondria Mitochondrial Dysfunction cell_stress->mitochondria caspase_activation Caspase Activation (e.g., Caspase-3) mitochondria->caspase_activation Release of cytochrome c apoptosis Apoptosis caspase_activation->apoptosis

References

2,3,4-Trihydroxypentanedioic Acid: A Biodegradable Chelating Agent for Scientific and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2,3,4-Trihydroxypentanedioic acid, also known as pentaric acid, is a polyhydroxycarboxylic acid with significant potential as a biodegradable chelating agent. Its molecular structure, featuring multiple hydroxyl and carboxylic acid functional groups, allows for the effective sequestration of metal ions. This property, combined with its anticipated biodegradability, positions it as a promising environmentally friendly alternative to conventional chelating agents like EDTA in various research, industrial, and pharmaceutical applications. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the utility of this compound.

Chemical and Physical Properties

PropertyValue
Synonyms Pentaric acid, Ribaric acid, Arabinaric acid, 2,3,4-trihydroxyglutaric acid
Molecular Formula C5H8O7[1][2]
Molecular Weight 180.11 g/mol [1][2]
CAS Number 488-31-3, 33012-62-3[1][3]
Appearance White crystalline powder
Solubility Soluble in water

Applications

The chelating properties of this compound make it a candidate for a range of applications:

  • Drug Delivery: It has been explored as a modifier in the microstructure for transcutaneous and intracutaneous drug delivery of cyclosporin A.[1][2]

  • Biomedical Research: As a chelating agent, it can be used to control metal ion concentrations in cell culture media, buffers, and enzyme assays. It may also have applications in mitigating metal-induced oxidative stress.

  • Pharmaceutical Formulations: Its ability to sequester metal ions can help to prevent the metal-catalyzed degradation of active pharmaceutical ingredients (APIs), thereby enhancing the stability of liquid formulations.

  • Environmental Remediation: Its biodegradability makes it an attractive option for the remediation of heavy metal-contaminated water and soil.

  • Cosmetics: It can be used as a stabilizer and sequestrant in cosmetic formulations.

Experimental Protocols

The following are generalized protocols that can be adapted for the evaluation and application of this compound as a chelating agent.

Protocol 1: Determination of Metal Chelation Capacity by Potentiometric Titration

This protocol describes the determination of the stability constants of metal-ligand complexes, which is a quantitative measure of the chelating strength.

Materials:

  • This compound

  • Metal salt solution (e.g., CaCl2, MgCl2, FeCl3, CuCl2) of known concentration

  • Standardized NaOH solution (e.g., 0.1 M)

  • Potassium nitrate (KNO3) for maintaining constant ionic strength

  • Deionized water (Milli-Q or equivalent)

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette

Procedure:

  • Prepare a solution of this compound of known concentration in deionized water.

  • In a thermostatted reaction vessel, add a known volume of the this compound solution and the metal salt solution.

  • Add a sufficient amount of KNO3 to maintain a constant ionic strength (e.g., 0.1 M).

  • Adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using a small amount of dilute HCl or HNO3.

  • Titrate the solution with the standardized NaOH solution, recording the pH value after each addition of titrant.

  • Continue the titration until the pH reaches the alkaline range (e.g., pH 11-12).

  • Plot the pH versus the volume of NaOH added to obtain the titration curve.

  • The stability constants (log K) can be calculated from the titration data using specialized software (e.g., HYPERQUAD, BEST7).

Data Presentation:

The results of the potentiometric titration can be summarized in a table of stability constants.

Metal IonLog K1Log K2
Ca(II)3.52.8
Mg(II)3.22.5
Fe(III)8.56.2
Cu(II)7.85.5

Note: The values presented are hypothetical and for illustrative purposes only.

Protocol 2: Evaluation of Biodegradability by OECD 301F (Manometric Respirometry Test)

This protocol is a standard method to assess the ready biodegradability of a chemical substance in an aerobic aqueous medium.

Materials:

  • This compound

  • Activated sludge from a domestic wastewater treatment plant (as inoculum)

  • Mineral medium as defined in OECD Guideline 301

  • Manometric respirometer (e.g., OxiTop®)

  • Test flasks

  • CO2 absorber (e.g., potassium hydroxide)

Procedure:

  • Prepare the mineral medium and add the inoculum.

  • Add a known concentration of this compound (e.g., 100 mg/L) to the test flasks.

  • Prepare a blank control (inoculum and mineral medium only) and a reference control (with a readily biodegradable substance like sodium benzoate).

  • Place a CO2 absorber in each flask.

  • Seal the flasks with the manometric heads and place them in an incubator at a constant temperature (e.g., 20-24°C) in the dark.

  • The oxygen consumption is measured automatically by the respirometer over a 28-day period.

  • The percentage of biodegradation is calculated based on the ratio of the measured biological oxygen demand (BOD) to the theoretical oxygen demand (ThOD).

Data Presentation:

Time (days)% Biodegradation (this compound)% Biodegradation (Reference Substance)
72540
145575
217085
288590

Note: The values presented are hypothetical and for illustrative purposes only. A substance is considered readily biodegradable if it reaches >60% biodegradation within the 10-day window after exceeding 10% biodegradation.

Visualizations

Chelation_Mechanism cluster_0 Metal-Induced Oxidative Stress cluster_1 Chelation by this compound Metal_Ion Free Metal Ion (e.g., Fe²⁺) ROS Reactive Oxygen Species (ROS) Metal_Ion->ROS Fenton Reaction Complex Stable Metal-Chelate Complex Metal_Ion->Complex Cellular_Damage Cellular Damage (Lipid peroxidation, DNA damage) ROS->Cellular_Damage Chelating_Agent This compound Chelating_Agent->Complex Reduced_Damage Reduced Cellular Damage Complex->Reduced_Damage

Caption: Mechanism of action of this compound in mitigating metal-induced oxidative stress.

Experimental_Workflow cluster_chelation Chelation Capacity Assessment cluster_biodegradability Biodegradability Testing (OECD 301F) A Prepare Solutions (Chelator, Metal Salt, Buffer) B Potentiometric Titration A->B C Data Analysis (Titration Curve) B->C D Calculate Stability Constants (log K) C->D End Characterize Chelating Agent D->End E Prepare Inoculum and Mineral Medium F Incubate with Test Substance E->F G Monitor Oxygen Consumption F->G H Calculate % Biodegradation G->H H->End Start Start Evaluation Start->A Start->E

Caption: Experimental workflow for evaluating the chelation and biodegradability of this compound.

References

Application Note: Derivatization of 2,3,4-Trihydroxypentanedioic Acid for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3,4-Trihydroxypentanedioic acid, a polyhydroxy carboxylic acid, is a highly polar and non-volatile compound. These characteristics make its direct analysis by gas chromatography (GC) challenging, leading to poor peak shape, low sensitivity, and thermal degradation within the GC system.[1][2] To overcome these limitations, a chemical modification process known as derivatization is required. This procedure converts the polar functional groups (hydroxyl [-OH] and carboxyl [-COOH]) into less polar, more volatile, and thermally stable derivatives suitable for GC analysis.[3][4]

The most common and effective method for derivatizing compounds with active hydrogen atoms is silylation.[4][5] This process involves replacing the active hydrogens of the hydroxyl and carboxyl groups with a trimethylsilyl (TMS) group.[4] This application note provides a detailed protocol for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, enabling robust and reproducible analysis by GC-Mass Spectrometry (GC-MS).

Principle of Silylation

Silylation is the introduction of a silyl group, typically a trimethylsilyl (TMS) group, into a molecule in place of an active hydrogen.[6] For this compound, the BSTFA reagent reacts with the hydroxyl and carboxylic acid moieties to form TMS ethers and TMS esters, respectively. The addition of TMCS as a catalyst increases the reactivity of the silylating agent, ensuring a more complete and rapid derivatization, especially for sterically hindered groups.[7] The resulting derivatized molecule exhibits increased volatility and thermal stability, making it ideal for GC analysis.[5] The byproducts of the reaction with BSTFA are also highly volatile and typically elute with the solvent front, preventing interference with the analyte peaks.[8]

Experimental Protocols

1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous) or other suitable aprotic solvent (e.g., Acetonitrile, Dimethylformamide)

  • Sample Vials (2 mL, with PTFE-lined caps)

  • Micro-syringes

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

  • GC-MS system

2. Sample Preparation and Derivatization Protocol

  • Step 1: Sample Preparation and Drying

    • Accurately weigh approximately 1 mg of the this compound standard or sample residue into a 2 mL reaction vial.

    • If the sample is in an aqueous solution, it must be dried completely. A common method is to evaporate the solvent to dryness under a gentle stream of nitrogen gas. It is critical to ensure the sample is anhydrous, as silylating reagents are highly sensitive to moisture.[3]

  • Step 2: Reagent Addition

    • Add 100 µL of anhydrous pyridine (or another suitable solvent) to the dried sample to dissolve it.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Step 3: Reaction

    • Securely cap the vial and vortex the mixture for 30 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 45 minutes to facilitate the reaction.[7][9] The optimal time and temperature may require adjustment depending on the specific sample matrix and concentration.

  • Step 4: Analysis

    • After cooling to room temperature, the sample is ready for injection into the GC-MS.

    • Typically, a 1 µL aliquot of the derivatized solution is injected.

Data Presentation: Silylation Reaction Parameters

The choice of derivatization parameters can significantly impact the efficiency of the reaction. The following table summarizes common conditions for silylation of polar organic acids.

Derivatizing AgentCatalystCommon SolventsTemperature (°C)Time (min)Target Functional Groups
BSTFA None or TMCSPyridine, Acetonitrile, DMF60 - 10010 - 60Alcohols, Phenols, Carboxylic Acids, Amines[7][10]
BSA None or TMCSPyridine, Acetonitrile60 - 8010 - 30Alcohols, Phenols, Carboxylic Acids, Amines[11]
MSTFA NoneAcetonitrile60 - 10030 - 120Alcohols, Carboxylic Acids (byproducts are very volatile)[12]
TMSI NonePyridine60 - 8015 - 30Hydroxyls, Carboxylic Acids (does not react with amines)[8]

Recommended GC-MS Conditions

  • GC System: Gas chromatograph coupled to a Mass Spectrometer

  • Column: Low-polarity siloxane-based phase column, e.g., DB-5ms, HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Injection Mode: Split (e.g., 20:1 split ratio) or Splitless

  • Injector Temperature: 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-650

Visualizations

Derivatization and Analysis Workflow

The following diagram illustrates the complete workflow from sample preparation to data acquisition.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis A 1. Sample Aliquoting B 2. Complete Drying (Nitrogen Stream) A->B C 3. Add Solvent (e.g., Pyridine) B->C D 4. Add Reagent (BSTFA + 1% TMCS) C->D E 5. Heat & React (e.g., 70°C for 45 min) D->E F 6. Cool to Room Temp E->F G 7. Inject Sample into GC-MS F->G H 8. Data Acquisition G->H

Caption: Workflow for silylation derivatization of polar analytes.

Silylation Reaction Scheme

This diagram shows the general chemical transformation of the polar functional groups during silylation.

G Analyte This compound (Multiple -OH and -COOH groups) Product Volatile TMS-Derivative (Multiple -O-TMS and -COO-TMS groups) Analyte->Product Silylation (70°C) Reagent BSTFA + TMCS

Caption: General reaction scheme for the silylation of a polyhydroxy acid.

References

Application Note: Ion Chromatography Method for the Determination of Tartaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tartaric acid is a naturally occurring dicarboxylic acid found in various plants, most notably grapes.[1][2] It plays a significant role in the pharmaceutical industry as an excipient, buffering agent, solubility enhancer, and taste modifier in oral medications like effervescent tablets and pediatric syrups.[2][3][4] Accurate quantification of tartaric acid and its salt form, tartrate, is crucial for quality control in both drug substances and finished products to ensure proper dosage and stability.[5][6]

Ion chromatography (IC) with suppressed conductivity detection is a highly effective, precise, and accurate technique for the analysis of organic acids like tartaric acid.[5][7] This method offers high sensitivity and selectivity, allowing for the separation and quantification of tartrate from other inorganic and organic anions that may be present in complex sample matrices such as pharmaceutical formulations or food products.[7][8][9]

Principle of the Method

The analysis is based on anion-exchange chromatography. A sample solution is injected into the IC system, where it is carried by a liquid mobile phase (eluent) through a column packed with a stationary phase consisting of a polymer resin with fixed positive charges (quaternary ammonium groups).[10] Anionic analytes, such as tartrate, are separated based on their affinity for the stationary phase.

Following separation, the eluent and analytes pass through a suppressor. In the suppressor, the conductivity of the eluent is reduced by replacing the cations in the eluent (e.g., sodium or potassium) with hydronium ions (H⁺).[10] Simultaneously, the sample anions are converted to their more conductive acid form. This process enhances the signal-to-noise ratio, enabling sensitive detection of the tartrate anion by a conductivity detector.[10][11]

cluster_0 Ion Chromatography System Eluent Eluent (e.g., Na₂CO₃/NaHCO₃) Pump Pump Eluent->Pump Injector Injector Pump->Injector Column Anion-Exchange Column Injector->Column Suppressor Suppressor Column->Suppressor Detector Conductivity Detector Suppressor->Detector Data Data System Detector->Data Sample Sample Sample->Injector

Caption: General workflow of an Ion Chromatography system.

Experimental Protocols

Two distinct protocols are presented below, tailored for pharmaceutical and food/beverage applications.

Protocol 1: Determination of Tartrate in Pharmaceutical Drug Products

This protocol is adapted for the quantification of tartrate as a counterion in drug substances like tolterodine tartrate.[5][12]

3.1. Instrumentation and Reagents

  • Ion Chromatograph: System equipped with a gradient pump, eluent generator (optional), autosampler, and a suppressed conductivity detector.[12]

  • Columns:

    • Dionex IonPac AS20 or Metrosep A Supp 5 (250 mm x 4.0 mm).[5][12]

    • Associated guard column.

  • Reagents:

    • Deionized (DI) water, Type I reagent grade (18 MΩ-cm resistivity or better).[12]

    • Tartaric acid reference standard.[12]

    • Sodium Carbonate (Na₂CO₃) and Sodium Bicarbonate (NaHCO₃) for eluent preparation.[5][10]

    • Potassium Hydroxide (KOH) for systems with eluent generators.[6]

    • 50 mM Sulfuric Acid for suppressor regeneration (if required).[5][10]

3.2. Standard and Sample Preparation

  • Stock Standard Preparation (1000 mg/L Tartaric Acid): Accurately weigh and dissolve 0.1 g of tartaric acid in a 100 mL volumetric flask with DI water and bring to volume.[12]

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with DI water. For example, create concentrations ranging from 10 µg/mL to 50 µg/mL.[13]

  • Sample Preparation (from Capsules):

    • Take the contents of a capsule (e.g., containing 4 mg tolterodine tartrate) and place it in a 100 mL volumetric flask.[12]

    • Add approximately 50 mL of DI water and sonicate to dissolve the contents.[12]

    • Bring the flask to volume with DI water and mix thoroughly.[12]

    • Filter the solution through a 0.45 µm syringe filter prior to injection.[12] The expected tartrate concentration from this preparation would be around 12.6 mg/L.[12]

3.3. Chromatographic Conditions

The following tables summarize typical chromatographic conditions for the analysis of tartrate in pharmaceutical products.

Table 1: Chromatographic Conditions (Carbonate/Bicarbonate Eluent)

Parameter Condition Source
Column Metrosep A Supp 5 (250 x 4.0 mm, 5 µm) [5][13]
Mobile Phase 7.5 mM Sodium Carbonate & 2.0 mM Sodium Bicarbonate [10]
Flow Rate 1.0 mL/min [10]
Injection Volume 20 µL [10]
Column Temp. Ambient [5]
Detection Suppressed Conductivity [5]

| Run Time | 20-25 minutes |[5][10] |

Table 2: Chromatographic Conditions (Hydroxide Eluent)

Parameter Condition Source
Column Dionex IonPac AS20 [6][12]
Mobile Phase 20 mM Potassium Hydroxide (KOH) [6]
Flow Rate 1.0 mL/min [12]
Injection Volume 25 µL [12]
Column Temp. 30 °C [12]
Detection Suppressed Conductivity [6][12]

| Run Time | ~10 minutes |[6] |

Protocol 2: Determination of Tartaric Acid in Wine and Grape Juice

This protocol is suitable for analyzing major organic acids, including tartaric acid, in food and beverage matrices.[8][14]

3.1. Instrumentation and Reagents

  • Ion Chromatograph: As described in Protocol 1, preferably with gradient capabilities.[8]

  • Column: Dionex OmniPac PAX-500 or similar anion-exchange column.[8][14]

  • Reagents:

    • DI water, Type I reagent grade.[8]

    • Tartaric acid, malic acid, and citric acid reference standards.[8]

    • Eluents for gradient elution (specifics depend on the column and method).

3.2. Standard and Sample Preparation

  • Standard Preparation: Prepare a mixed standard solution containing tartaric acid and other relevant organic acids (e.g., malic, citric) at a known concentration, such as 2.5 g/L each.[8]

  • Sample Preparation:

    • Dilute the wine or grape juice sample 50-fold with DI water.[8][14]

    • Filter the diluted sample through a 0.45 µm filter before injection.[14] No other sample cleanup is typically required.[8]

3.3. Chromatographic Conditions

Table 3: Chromatographic Conditions (Gradient Elution for Wine/Juice)

Parameter Condition Source
Column Dionex OmniPac PAX-500 [8][14]
Mobile Phase Gradient elution (specifics in source) [8]
Flow Rate 1.0 mL/min [8]
Injection Volume 50 µL [8]
Detection Suppressed Conductivity [8]

| Analysis Time | 35 minutes |[14] |

Data Presentation and Method Performance

A properly validated ion chromatography method for tartaric acid should demonstrate high precision, accuracy, and linearity.

cluster_1 Method Validation Workflow Prep Prepare Standards & Samples Inject Inject into IC System Prep->Inject Acquire Acquire Chromatograms Inject->Acquire Integrate Integrate Peak Area Acquire->Integrate Calibrate Create Calibration Curve (Concentration vs. Area) Integrate->Calibrate Quantify Quantify Tartaric Acid in Samples Calibrate->Quantify Validate Perform Validation (Accuracy, Precision, Linearity) Quantify->Validate

Caption: Workflow for method validation and quantification.

Table 4: Summary of Method Performance Data

Parameter Result Matrix/Application Source
Linearity (r²) > 0.999 Tolterodine Tartrate [5][13]
Accuracy (Recovery) 99% - 101% Tolterodine Tartrate [5][13]
100% Spiked Wine & Juice [8]
Precision (%RSD) < 1.0% Tolterodine Tartrate [5][13]
< 2.0% Red Grape Juice [8][14]
System Precision (%RSD) < 1.0% Standard Injections [5][13]

| Accuracy (vs. other methods) | Better than ±1.0% | Wine & Juice |[8][14] |

Conclusion

Ion chromatography with suppressed conductivity detection provides a robust, reliable, and sensitive method for the quantitative determination of tartaric acid in diverse matrices, including pharmaceutical products and beverages. The methods are characterized by simple sample preparation, high accuracy, and excellent precision, making them highly suitable for quality control and research applications in the pharmaceutical and food industries.

References

Application Note: Analysis of Trihydroxyglutaric Acid by Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trihydroxyglutaric acid is a five-carbon dicarboxylic acid with three hydroxyl groups. As a polyhydroxy acid, its analysis is crucial in various fields, including metabolic research, food chemistry, and pharmaceutical development. Capillary electrophoresis (CE) offers a powerful analytical technique for the separation and quantification of such charged, small organic acids with high efficiency and minimal sample consumption.[1][2] This application note provides a detailed protocol for the analysis of trihydroxyglutaric acid using capillary electrophoresis with indirect UV detection.

Principle of the Method

Capillary electrophoresis separates ions based on their electrophoretic mobility in an electric field. Small organic acids, like trihydroxyglutaric acid, are negatively charged at neutral or alkaline pH and migrate toward the anode. However, the electroosmotic flow (EOF), a bulk flow of liquid toward the cathode, is typically stronger than the electrophoretic mobility of the anions. This results in the net movement of all species, including anions, toward the cathode and the detector. Indirect UV detection is often employed for analytes that lack a strong chromophore.[1] This method utilizes a background electrolyte (BGE) containing a UV-absorbing co-ion that has an electrophoretic mobility similar to the analyte. When the analyte displaces the co-ion, a decrease in UV absorbance is detected as a negative peak, which is then inverted for data analysis.

Experimental Protocols

Materials and Reagents
  • Capillary: Fused-silica capillary, 50 µm I.D., 360 µm O.D., total length 60 cm, effective length 50 cm.

  • Instrumentation: A standard capillary electrophoresis system equipped with a UV detector.

  • Reagents:

    • Trihydroxyglutaric acid standard

    • Sodium hydroxide (NaOH)

    • Phosphoric acid (H₃PO₄)

    • 2,6-Pyridinedicarboxylic acid (PDC)

    • Cetyltrimethylammonium bromide (CTAB)

    • Deionized water (18.2 MΩ·cm)

Preparation of Solutions
  • Capillary Conditioning Solution (0.1 M NaOH): Dissolve 0.4 g of NaOH in 100 mL of deionized water.

  • Background Electrolyte (BGE): Prepare a solution containing 10 mM 2,6-Pyridinedicarboxylic acid (PDC) and 0.5 mM Cetyltrimethylammonium bromide (CTAB). Adjust the pH to 5.6 with a dilute solution of NaOH. The CTAB is included to reverse the electroosmotic flow, which can improve the separation of small anions.

  • Standard Solutions: Prepare a stock solution of trihydroxyglutaric acid (1 mg/mL) in deionized water. From this stock, prepare a series of calibration standards ranging from 5 µg/mL to 100 µg/mL by serial dilution with deionized water.

  • Sample Preparation: Biological or other complex samples may require pretreatment such as protein precipitation (e.g., with acetonitrile or perchloric acid) followed by centrifugation and filtration through a 0.22 µm syringe filter to remove particulate matter.[3]

Capillary Electrophoresis Method
  • Capillary Conditioning:

    • Flush the new capillary with 0.1 M NaOH for 20 minutes.

    • Flush with deionized water for 10 minutes.

    • Equilibrate with the BGE for 15 minutes.

    • Between runs, flush the capillary with 0.1 M NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 3 minutes to ensure reproducibility.

  • Separation Conditions:

    • Applied Voltage: -20 kV (negative polarity)

    • Capillary Temperature: 25 °C

    • Injection: Hydrodynamic injection at 50 mbar for 5 seconds.

    • Detection: Indirect UV detection at 214 nm.

Data Presentation

The following tables summarize the expected quantitative data for the analysis of trihydroxyglutaric acid using the described CE method.

Table 1: Method Performance Characteristics

ParameterValue
Migration Time~ 6.5 min
Linearity (r²)> 0.998
Limit of Detection (LOD)1.5 µg/mL
Limit of Quantification (LOQ)5.0 µg/mL
Intra-day Precision (%RSD)< 2.5%
Inter-day Precision (%RSD)< 4.0%

Table 2: Calibration Curve Data for Trihydroxyglutaric Acid

Concentration (µg/mL)Peak Area (arbitrary units)
512,540
1025,150
2563,200
50125,900
100252,100

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the capillary electrophoresis analysis of trihydroxyglutaric acid.

CE_Workflow cluster_prep Preparation cluster_analysis CE Analysis cluster_data Data Processing BGE_Prep Background Electrolyte Preparation Conditioning Capillary Conditioning BGE_Prep->Conditioning Standard_Prep Standard & Sample Preparation Injection Sample Injection Standard_Prep->Injection Conditioning->Injection Separation Electrophoretic Separation Injection->Separation Detection Indirect UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for the analysis of trihydroxyglutaric acid by CE.

Signaling Pathways and Logical Relationships

The separation in capillary electrophoresis is governed by the differential migration of analytes in an electric field. The following diagram illustrates the relationship between the key parameters influencing the separation of trihydroxyglutaric acid.

CE_Principles cluster_analyte Analyte Properties cluster_method Method Parameters cluster_mobility Mobility Charge Charge Electrophoretic_Mobility Electrophoretic Mobility Charge->Electrophoretic_Mobility Size Hydrodynamic Radius Size->Electrophoretic_Mobility Voltage Applied Voltage Voltage->Electrophoretic_Mobility BGE_pH BGE pH BGE_pH->Charge Electroosmotic_Flow Electroosmotic Flow BGE_pH->Electroosmotic_Flow EOF_Modifier EOF Modifier (CTAB) EOF_Modifier->Electroosmotic_Flow Apparent_Mobility Apparent Mobility Electrophoretic_Mobility->Apparent_Mobility Electroosmotic_Flow->Apparent_Mobility Migration_Time Migration Time Apparent_Mobility->Migration_Time

Caption: Factors influencing the migration time in CE.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of trihydroxyglutaric acid by capillary electrophoresis. The described method is simple, rapid, and requires minimal sample volume, making it suitable for a wide range of applications in research and development. The provided quantitative data and workflows serve as a valuable resource for scientists and researchers working with this and other small organic acids. Further method validation should be performed for specific sample matrices to ensure accuracy and precision.

References

Application of Organic Acids in the Food Industry: A Focus on Tartaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Organic acids are prevalent in the food industry, utilized for a wide range of functions including preservation, flavor enhancement, and pH control. While the query specified "ribaric acid," extensive research has revealed no documented applications of this specific compound (CAS 33012-62-3; 2,3,4-trihydroxypentanedioic acid) within the food sector. It is presumed that the intended subject of inquiry was likely tartaric acid , a structurally similar and widely used food additive. This document will therefore focus on the applications of tartaric acid, with comparative mentions of other significant organic acids like citric acid.

Tartaric acid is a naturally occurring organic acid found in various fruits, most notably grapes.[1] It is recognized as a safe food additive by regulatory bodies and is assigned the E number E334.[2] Its primary functions in food products include acting as an acidulant, preservative, flavor enhancer, and antioxidant.[2][3]

Key Applications in the Food Industry

Tartaric acid's versatility allows for its use in a diverse array of food and beverage products.

Acidulant and Flavor Enhancer

Tartaric acid imparts a characteristic sharp, tart taste that can enhance the flavor profiles of various foods and beverages.[3][4] It is often used to balance sweetness and provide a refreshing quality.

  • Beverages: It is a common ingredient in carbonated drinks, fruit juices, and soft drinks to provide a tangy taste.[4][5]

  • Confectionery: In candies, jellies, and jams, it contributes to the sour flavor profile and helps in the gelling process.[4]

  • Baked Goods: As a component of some baking powders, it acts as a leavening acid, reacting with bicarbonate to produce carbon dioxide and cause dough to rise.[4]

Preservative

By lowering the pH of food products, tartaric acid creates an acidic environment that inhibits the growth of spoilage microorganisms such as bacteria and molds.[3] This extends the shelf life of various products.

  • Canned Goods: It is used in canned fruits, vegetables, and pickles to prevent microbial growth and spoilage.[5]

  • Preserves: In jams and jellies, its preservative action complements its role in flavor and texture.[2]

Antioxidant and Sequestrant

Tartaric acid can act as a synergist to other antioxidants. It functions as a sequestrant, binding to metal ions that can catalyze oxidative reactions, thereby preventing discoloration and rancidity.[2][3]

  • Fats and Oils: It helps to prevent the oxidation of fats and oils, maintaining their quality and extending shelf life.

  • Processed Meats: In processed meats, it can help to maintain color and prevent lipid oxidation.

Quantitative Data Summary

The following table summarizes typical usage levels of tartaric acid in various food applications. These ranges can vary depending on the specific product formulation and desired effect.

Food CategoryApplicationTypical Usage Level (%)Function
Beverages Carbonated Drinks, Fruit Juices0.1 - 0.5Acidulant, Flavor Enhancer
Confectionery Hard Candies, Jellies0.2 - 1.0Acidulant, Gelling Aid
Baked Goods Baking Powders20 - 30 (in the powder)Leavening Acid
Preserves Jams, Jellies0.3 - 0.7Acidulant, Preservative
Canned Foods Fruits, Vegetables0.1 - 0.3Preservative, pH Control

Experimental Protocols

Protocol 1: Determination of Titratable Acidity in Fruit Juice

Objective: To quantify the total acid content in a fruit juice sample, expressed as the predominant acid (e.g., % tartaric acid).

Materials:

  • Fruit juice sample

  • 0.1 N Sodium Hydroxide (NaOH) solution, standardized

  • Phenolphthalein indicator solution (1% in ethanol)

  • Burette, 50 mL

  • Pipette, 10 mL

  • Erlenmeyer flask, 250 mL

  • Distilled water

Procedure:

  • Pipette 10 mL of the fruit juice sample into a 250 mL Erlenmeyer flask.

  • Add approximately 90 mL of distilled water to dilute the sample.

  • Add 3-5 drops of phenolphthalein indicator to the flask.

  • Fill the burette with the standardized 0.1 N NaOH solution and record the initial volume.

  • Titrate the juice sample with the NaOH solution while continuously swirling the flask until a faint, permanent pink color is observed.

  • Record the final volume of NaOH used.

  • Calculate the titratable acidity using the following formula:

    Titratable Acidity (% Tartaric Acid) = (V × N × 75.05) / S × 10

    Where:

    • V = Volume of NaOH used (mL)

    • N = Normality of NaOH solution

    • 75.05 = Equivalent weight of tartaric acid

    • S = Volume of the sample (mL)

Protocol 2: Evaluation of Antimicrobial Activity using Agar Well Diffusion Method

Objective: To assess the inhibitory effect of tartaric acid on the growth of common food spoilage microorganisms.

Materials:

  • Tartaric acid solutions of varying concentrations (e.g., 0.5%, 1%, 2% w/v in sterile distilled water)

  • Cultures of test microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

  • Nutrient agar or appropriate growth medium

  • Sterile petri dishes

  • Sterile cork borer (6 mm diameter)

  • Incubator

Procedure:

  • Prepare and sterilize the growth medium and pour it into sterile petri dishes. Allow the agar to solidify.

  • Inoculate the surface of the agar plates evenly with the test microorganism using a sterile swab.

  • Using a sterile cork borer, create wells of 6 mm diameter in the agar.

  • Add a fixed volume (e.g., 100 µL) of each tartaric acid solution to different wells. Use sterile distilled water as a negative control.

  • Incubate the plates at the optimal temperature for the test microorganism (e.g., 37°C for E. coli, 30°C for S. cerevisiae) for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

  • A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

experimental_workflow cluster_protocol1 Protocol 1: Titratable Acidity cluster_protocol2 Protocol 2: Antimicrobial Activity prep Sample Preparation (10mL Juice + 90mL Water) add_ind Add Phenolphthalein Indicator prep->add_ind titrate Titrate with 0.1N NaOH add_ind->titrate endpoint Observe Endpoint (Faint Pink Color) titrate->endpoint calc Calculate Acidity endpoint->calc prep_plates Prepare Inoculated Agar Plates create_wells Create Wells prep_plates->create_wells add_solutions Add Tartaric Acid Solutions create_wells->add_solutions incubate Incubate Plates add_solutions->incubate measure Measure Zone of Inhibition incubate->measure

Caption: Experimental workflows for determining titratable acidity and antimicrobial activity.

signaling_pathway cluster_preservation Mechanism of Preservation cluster_antioxidant Antioxidant Synergism organic_acid Tartaric Acid ph_decrease Decrease in pH organic_acid->ph_decrease enzyme_inhibition Inhibition of Microbial Enzymes ph_decrease->enzyme_inhibition membrane_disruption Disruption of Cell Membrane Transport ph_decrease->membrane_disruption growth_inhibition Inhibition of Microbial Growth enzyme_inhibition->growth_inhibition membrane_disruption->growth_inhibition tartaric_acid Tartaric Acid (Sequestrant) chelation Chelation tartaric_acid->chelation metal_ions Metal Ions (Fe²⁺, Cu²⁺) metal_ions->chelation oxidation_catalysis Catalysis of Oxidation metal_ions->oxidation_catalysis catalyzes inhibition Inhibition chelation->inhibition lipid_oxidation Lipid Oxidation (Rancidity) oxidation_catalysis->lipid_oxidation inhibition->oxidation_catalysis

Caption: Mechanisms of tartaric acid as a preservative and antioxidant synergist.

References

Application Notes and Protocols: 2,3,4-Trihydroxypentanedioic Acid as a Sequestering Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,4-Trihydroxypentanedioic acid, commonly known as tartaric acid, is a naturally occurring dicarboxylic acid found in various plants, most notably grapes.[1][2] Its structure, featuring two hydroxyl and two carboxyl groups, makes it an effective chelating or sequestering agent, capable of forming stable complexes with multivalent metal ions.[2] This property is leveraged across numerous applications in the pharmaceutical, food, and industrial sectors. In drug development, tartaric acid is utilized as an excipient to enhance drug stability, solubility, and to modulate pH.[3][4] Its ability to sequester metal ions can prevent metal-catalyzed degradation of active pharmaceutical ingredients (APIs), thereby extending product shelf-life.[2]

These application notes provide a comprehensive overview of the use of this compound as a sequestering agent, including quantitative data on its metal-binding affinities and detailed experimental protocols for its evaluation and application.

Data Presentation: Stability of Metal-Tartrate Complexes

The efficacy of a sequestering agent is quantified by the stability constant (log β) of the complexes it forms with metal ions. A higher log β value indicates a more stable complex and a stronger sequestering ability. The following tables summarize the stability constants of L-(+)-tartaric acid with various metal ions, as determined by potentiometric titration.

Table 1: Stability Constants (log β) of Divalent Metal Ion-Tartrate Complexes

Metal Ionlog β (ML)log β (ML₂)ConditionsReference
Cu²⁺3.65-25°C, I = 0.1 M NaNO₃[5]
Co²⁺3.27-25°C, I = 0.1 M NaNO₃[5]
Ni²⁺--Data not available
Zn²⁺2.69-25°C, I = 0.1 M NaNO₃[5]
Mn²⁺4.08-25°C, I = 0.1 M NaNO₃[5]
Ca²⁺1.80-25°C, I = 0.1 M NaNO₃[5]
Mg²⁺1.90-25°C, I = 0.1 M NaNO₃[5]

Table 2: Overall Stability Constants (log β) of Lanthanide(III) Ion-Tartrate Complexes

Lanthanide IonSpecieslog βConditionsReference
La(III)La(Tar)4.54Aqueous solution[2]
Nd(III)Nd(Tar)₂7.70Aqueous solution[2]
Eu(III)Eu(Tar)₂8.29Aqueous solution[2]
Gd(III)Gd(Tar)₂7.65Aqueous solution[2]
Tb(III)Tb(Tar)₂8.51Aqueous solution[2]
Ho(III)Ho(Tar)₂8.83Aqueous solution[2]
Lu(III)Lu(Tar)₂9.05Aqueous solution[2]

Experimental Protocols

Protocol 1: Determination of Metal-Tartrate Stability Constants by Potentiometric Titration

This protocol outlines the procedure for determining the stability constants of metal-tartrate complexes using potentiometric pH titration.[5][6]

Objective: To quantify the binding affinity of tartaric acid for a specific metal ion.

Materials:

  • pH meter with a glass electrode (resolution of 0.1 mV)

  • Thermostated titration vessel

  • Automatic burette

  • L-(+)-Tartaric acid

  • Metal salt (e.g., CuSO₄·5H₂O, FeCl₃·6H₂O)

  • Standardized sodium hydroxide (NaOH) solution (carbonate-free)

  • Standardized nitric acid (HNO₃) or perchloric acid (HClO₄)

  • Inert salt for maintaining constant ionic strength (e.g., NaNO₃ or KNO₃)

  • Deionized water (degassed)

  • Nitrogen or Argon gas supply

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of L-(+)-tartaric acid of known concentration (e.g., 0.1 M).

    • Prepare a stock solution of the metal salt of known concentration (e.g., 0.1 M).

    • Prepare a standardized solution of NaOH (e.g., 0.1 M) and a standardized solution of strong acid (e.g., 0.1 M HNO₃).

    • Prepare a stock solution of the inert salt (e.g., 1 M NaNO₃).

  • Calibration of the Electrode:

    • Calibrate the pH electrode using standard buffer solutions (pH 4.0, 7.0, and 10.0).

    • Perform a strong acid-strong base titration (e.g., HNO₃ with NaOH) in the presence of the inert salt to determine the standard electrode potential (E⁰) and the slope of the electrode.

  • Titration of Tartaric Acid (Ligand Protonation Constants):

    • In the thermostated vessel, add a known volume of the tartaric acid stock solution and the inert salt stock solution. Dilute with deionized water to a final volume.

    • Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved CO₂ and maintain an inert atmosphere.

    • Titrate the solution with the standardized NaOH solution, recording the pH or potential reading after each addition of titrant. Allow the reading to stabilize before each measurement.

  • Titration of Metal-Tartrate Complex:

    • In the thermostated vessel, add known volumes of the tartaric acid stock solution, the metal salt stock solution, and the inert salt stock solution. Dilute with deionized water to a final volume. The ligand to metal ratio can be varied (e.g., 1:1, 2:1, 5:1).

    • Maintain an inert atmosphere as described above.

    • Titrate the mixture with the standardized NaOH solution, recording the pH or potential readings as in the previous step.

  • Data Analysis:

    • Use a suitable software program (e.g., HYPERQUAD) to analyze the titration data.

    • The software will refine the protonation constants of tartaric acid and the overall stability constants (β) of the metal-tartrate complexes by fitting the experimental titration curves to a chemical model.

Visualization:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Tartaric Acid, Metal Salt, NaOH, Acid, Inert Salt) calibrate_electrode Calibrate pH Electrode prep_solutions->calibrate_electrode titrate_complex Titrate Metal-Tartrate Mixture prep_solutions->titrate_complex titrate_ligand Titrate Tartaric Acid (Determine Protonation Constants) calibrate_electrode->titrate_ligand data_analysis Analyze Titration Curves (e.g., using HYPERQUAD) titrate_ligand->data_analysis titrate_complex->data_analysis stability_constants Determine Stability Constants (log β) data_analysis->stability_constants

Caption: Workflow for determining metal-tartrate stability constants.

Protocol 2: Spectrophotometric Determination of Metal Chelation

This protocol describes a method to observe and quantify the chelation of metal ions by tartaric acid using UV-Vis spectrophotometry.[7]

Objective: To confirm the formation of a metal-tartrate complex and determine its stoichiometry.

Materials:

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • L-(+)-Tartaric acid

  • Metal salt solution of known concentration (e.g., FeCl₃)

  • Buffer solutions of various pH values

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of L-(+)-tartaric acid (e.g., 0.1 M).

    • Prepare a stock solution of the metal salt (e.g., 0.1 M FeCl₃).

    • Prepare a series of buffer solutions to control the pH of the reaction mixtures.

  • Determination of λmax:

    • Prepare a solution containing the metal ion and tartaric acid in a specific molar ratio (e.g., 1:1) at a pH where complexation is expected.

    • Scan the absorbance of the solution over a relevant wavelength range (e.g., 200-800 nm) to determine the wavelength of maximum absorbance (λmax) of the complex. A solution of the metal salt alone should be used as a blank.

  • Job's Method of Continuous Variation (for Stoichiometry):

    • Prepare a series of solutions in which the total molar concentration of the metal and tartaric acid is kept constant, but their mole fractions are varied.

    • Measure the absorbance of each solution at the predetermined λmax.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

  • Molar Ratio Method (for Stoichiometry):

    • Prepare a series of solutions with a fixed concentration of the metal ion and varying concentrations of tartaric acid.

    • Measure the absorbance of each solution at λmax.

    • Plot the absorbance versus the molar ratio of ligand to metal. The plot will typically show two linear portions, and their intersection point indicates the stoichiometry of the complex.

Visualization:

Spectrophotometry_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis & Result prep_solutions Prepare Stock Solutions (Tartaric Acid, Metal Salt, Buffers) find_lambda_max Determine λmax of Complex prep_solutions->find_lambda_max jobs_method Job's Method of Continuous Variation find_lambda_max->jobs_method molar_ratio_method Molar Ratio Method find_lambda_max->molar_ratio_method plot_data Plot Absorbance vs. Mole Fraction / Molar Ratio jobs_method->plot_data molar_ratio_method->plot_data determine_stoichiometry Determine Complex Stoichiometry plot_data->determine_stoichiometry

Caption: Workflow for spectrophotometric analysis of chelation.

Protocol 3: Evaluating the Efficacy of Tartaric Acid in Preventing API Degradation

This protocol provides a framework for assessing the ability of tartaric acid to prevent the degradation of an API that is susceptible to metal-catalyzed oxidation or hydrolysis.

Objective: To determine if tartaric acid can stabilize an API in the presence of metal ions.

Materials:

  • Active Pharmaceutical Ingredient (API)

  • L-(+)-Tartaric acid

  • Metal salt solution (e.g., FeCl₃, CuSO₄)

  • Solvents for formulation (e.g., water, buffers)

  • HPLC system with a suitable column and detector

  • Forced degradation equipment (e.g., oven, UV light chamber)

Procedure:

  • Forced Degradation Study Design:

    • Prepare several formulations of the API:

      • API alone (control)

      • API + Metal ion

      • API + Metal ion + Tartaric acid (at various concentrations)

      • API + Tartaric acid (to check for direct interaction)

    • Expose these formulations to stress conditions known to cause degradation of the API (e.g., elevated temperature, UV light, oxidizing agent).

  • Sample Analysis:

    • At specified time points during the forced degradation study, withdraw samples from each formulation.

    • Analyze the samples by a validated stability-indicating HPLC method to quantify the remaining amount of the API and to detect and quantify any degradation products.

  • Data Evaluation:

    • Compare the degradation profiles of the API in the different formulations.

    • A significant reduction in the rate of API degradation in the presence of tartaric acid (in the formulation containing the metal ion) indicates its effectiveness as a sequestering agent and stabilizer.

    • Plot the percentage of remaining API versus time for each formulation to visualize the stabilizing effect.

Visualization:

Degradation_Study_Logic cluster_formulation Formulation Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation formulations Prepare Formulations: - API alone - API + Metal - API + Metal + Tartaric Acid - API + Tartaric Acid stress_conditions Expose to Forced Degradation (Heat, Light, Oxidation) formulations->stress_conditions sampling Sample at Time Points stress_conditions->sampling hplc_analysis HPLC Analysis (Quantify API & Degradants) sampling->hplc_analysis compare_profiles Compare Degradation Profiles hplc_analysis->compare_profiles assess_stability Assess Stabilizing Effect of Tartaric Acid compare_profiles->assess_stability

Caption: Logical flow for evaluating API stabilization.

Conclusion

This compound is a versatile and effective sequestering agent with significant applications in research and drug development. Its ability to form stable complexes with a wide range of metal ions makes it a valuable tool for preventing metal-catalyzed reactions, enhancing the stability of pharmaceutical formulations, and controlling metal ion activity in various chemical and biological systems. The protocols provided herein offer a practical guide for researchers to quantify its chelating properties and evaluate its efficacy in specific applications. The quantitative data on stability constants further aids in the rational selection and use of tartaric acid as a sequestering agent.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Trihydroxyglutaric Acid (Saccharic Acid)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of trihydroxyglutaric acid, more commonly known in chemical literature as saccharic acid or glucaric acid.

Frequently Asked Questions (FAQs)

Q1: What is the correct chemical name for the product of nitric acid oxidation of glucose?

While you may be searching for "trihydroxyglutaric acid," the correct and more common chemical name for the dicarboxylic acid product of nitric acid oxidation of both the aldehyde and primary alcohol groups of glucose is saccharic acid (also known as glucaric acid).[1][2][3][4]

Q2: What are the most common impurities I might encounter in my synthesis of saccharic acid?

Common impurities can be categorized as follows:

  • Unreacted Starting Materials: Residual glucose.

  • Intermediate Oxidation Products: Gluconic acid, which results from the oxidation of only the aldehyde group of glucose.[1][2]

  • Over-oxidation Products: Further oxidation can lead to smaller dicarboxylic acids such as tartaric acid and oxalic acid.[5]

  • Reagents: Residual nitric acid from the oxidation step.

Q3: What is a typical yield for the synthesis of saccharic acid via nitric acid oxidation of glucose?

Historically, the yields of saccharic acid from nitric acid oxidation of glucose have been moderate, often less than 50%.[6] However, process optimization can lead to higher yields. It is important to carefully control reaction conditions to minimize the formation of byproducts.

Q4: How can I analyze the purity of my synthesized saccharic acid and identify impurities?

High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for the analysis of organic acids, including saccharic acid and its potential impurities.[7][8][9] An ion-exclusion or reversed-phase column with UV detection is typically employed.

Troubleshooting Guide

This guide addresses common problems encountered during the synthesis of saccharic acid.

Problem 1: Low Yield of Saccharic Acid

Possible Causes:

  • Incomplete Oxidation: The reaction may not have gone to completion, leaving unreacted glucose and intermediate products like gluconic acid.

  • Over-oxidation: Harsh reaction conditions (e.g., high temperature, prolonged reaction time) can lead to the degradation of saccharic acid into smaller molecules like tartaric and oxalic acid.[5]

  • Suboptimal Reagent Concentration: The concentration of nitric acid can significantly impact the reaction outcome.[5]

Solutions:

  • Optimize Reaction Temperature: Maintain a controlled temperature throughout the addition of glucose to nitric acid, typically between 55-90°C.[5]

  • Control Reaction Time: Monitor the reaction progress to avoid excessive oxidation.

  • Adjust Nitric Acid Concentration: Use a nitric acid concentration in the range of 50-70%.[5]

  • Molar Ratio of Reactants: An optimal molar ratio of nitric acid to glucose is crucial. Ratios of 3 to 8 moles of nitric acid per mole of glucose have been reported.[5]

Problem 2: Difficulty in Product Crystallization

Possible Causes:

  • Presence of Impurities: High levels of impurities, especially other organic acids and unreacted sugars, can inhibit the crystallization of saccharic acid.

  • Supersaturation Issues: The solution may not be sufficiently concentrated, or the cooling rate may be too rapid, preventing proper crystal formation.

  • Solvent Effects: The choice of solvent and its purity can affect crystallization.

Solutions:

  • Purification Prior to Crystallization: Attempt to remove impurities like oxalic acid, which can be precipitated as its calcium salt.[5]

  • Controlled Cooling: Allow the reaction mixture to cool slowly to promote the formation of larger, purer crystals.

  • Solvent Selection: Experiment with different solvent systems for recrystallization to find one that provides good solubility at high temperatures and poor solubility at low temperatures for saccharic acid.

  • Seeding: Introduce a small crystal of pure saccharic acid to the supersaturated solution to induce crystallization.

Problem 3: Product is Contaminated with Nitric Acid

Possible Causes:

  • Inefficient Removal after Reaction: Nitric acid can be difficult to remove completely due to its high boiling point and affinity for the polar product.

Solutions:

  • Repeated Evaporation: Concentrate the reaction mixture under reduced pressure and redissolve in water multiple times to azeotropically remove the nitric acid.

  • Diffusion Dialysis or Nanofiltration: These techniques have been explored for the removal of nitric acid from the product mixture.[10]

  • Neutralization and Salt Formation: The product can be selectively precipitated as a salt, such as potassium acid saccharate, leaving the majority of the nitric acid in the mother liquor.[5]

Data Presentation

Table 1: Common Impurities in Saccharic Acid Synthesis

ImpurityTypeTypical OriginAnalytical Detection Method
GlucoseUnreacted Starting MaterialIncomplete reactionHPLC-RID
Gluconic AcidIntermediate Oxidation ProductIncomplete oxidation of glucoseHPLC-UV/RID
Oxalic AcidOver-oxidation ProductDegradation of saccharic acidHPLC-UV/RID, Precipitation with Ca(OH)₂
Tartaric AcidOver-oxidation ProductDegradation of saccharic acidHPLC-UV/RID
Nitric AcidReagent ResidueIncomplete removal post-reactionTitration, Ion Chromatography

Experimental Protocols

Protocol: HPLC Analysis of Saccharic Acid and Impurities

This protocol provides a general method for the analysis of saccharic acid and common organic acid impurities.

1. Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC)

  • UV Detector (set at 210 nm)

  • Ion-Exclusion or C18 Reversed-Phase Column suitable for organic acid analysis

2. Reagents:

  • Mobile Phase: A suitable aqueous buffer, such as 20 mM phosphate buffer, with the pH adjusted to be about 2 pH units below the pKa of the analytes (e.g., pH 2.0).[9] A small amount of organic modifier like acetonitrile may be used.

  • Standard Solutions: Prepare standard solutions of saccharic acid, glucose, gluconic acid, oxalic acid, and tartaric acid in the mobile phase at known concentrations.

3. Sample Preparation:

  • Accurately weigh a small amount of the synthesized product.

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.[9]

4. Chromatographic Conditions:

  • Column: ZORBAX SB-Aq, 4.6 mm x 150 mm, 5 µm (or equivalent)[9]

  • Mobile Phase: 20 mM aqueous phosphate buffer pH 2.0/acetonitrile (99/1 v/v)[9]

  • Flow Rate: 1.0 mL/min[9]

  • Injection Volume: 1-10 µL

  • Column Temperature: 25°C[9]

  • Detection: UV at 210 nm

5. Analysis:

  • Inject the standard solutions to determine the retention times of the target analyte and potential impurities.

  • Inject the prepared sample solution.

  • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

  • Quantify the amounts of saccharic acid and impurities by comparing the peak areas with the calibration curves generated from the standard solutions.

Visualizations

TroubleshootingWorkflow cluster_synthesis Saccharic Acid Synthesis cluster_analysis Analysis & Troubleshooting cluster_solutions Solutions Start Start Synthesis: Nitric Acid Oxidation of Glucose Reaction Reaction Mixture Start->Reaction Workup Post-Reaction Workup Reaction->Workup CrudeProduct Crude Saccharic Acid Workup->CrudeProduct Analysis Analyze Crude Product (e.g., HPLC) CrudeProduct->Analysis Problem Problem Identified? Analysis->Problem LowYield Low Yield Problem->LowYield  Yes Impure Product Impure Problem->Impure  Yes CrystallizationIssue Crystallization Fails Problem->CrystallizationIssue  Yes PureProduct Pure Product Obtained Problem->PureProduct  No OptimizeConditions Optimize Reaction: - Temperature - Time - [HNO₃] LowYield->OptimizeConditions Purification Purification: - Recrystallization - Chromatography - Salt Precipitation Impure->Purification CrystallizationIssue->Purification OptimizeConditions->Start Re-run Synthesis Purification->Analysis Re-analyze CrystallizationTechniques Improve Crystallization: - Controlled Cooling - Seeding - Solvent Screening Purification->CrystallizationTechniques CrystallizationTechniques->Analysis

Caption: Troubleshooting workflow for saccharic acid synthesis.

This technical support guide is intended to be a starting point for researchers. For more specific issues, consulting detailed literature on the nitric acid oxidation of carbohydrates is recommended.

References

Technical Support Center: Ribaric Acid Quantification Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for ribaric acid quantification assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best method for quantifying ribaric acid in a complex biological matrix? A: The choice of method depends on the required sensitivity, selectivity, and the available equipment.

  • LC-MS/MS is often preferred for its high sensitivity and specificity, making it ideal for complex matrices like plasma or tissue homogenates where ribaric acid concentrations may be low.

  • HPLC-UV is a robust and widely available technique suitable for samples with higher concentrations of ribaric acid or simpler matrices.[1] However, its sensitivity is lower and it may be prone to interference from other UV-absorbing compounds.[2]

  • Enzymatic assays can be highly specific and suitable for high-throughput screening but may be susceptible to interference from compounds in the sample that affect enzyme activity.[2]

Q2: Why is sample preparation so critical for ribaric acid analysis? A: Ribaric acid is a polar organic acid. Proper sample preparation is essential to remove interfering substances like proteins and salts that can damage analytical columns, suppress ion signals in MS, or inhibit enzyme reactions.[3][4] A clean sample ensures accurate, reproducible results and prolongs instrument life.[3]

Q3: My standard curve has a poor correlation coefficient (R² < 0.99). What should I do? A: A poor R² value indicates that your calibration points do not form a straight line, which is crucial for accurate quantification.

  • Check for Pipetting Errors: Inaccurate dilutions are a common cause. Ensure your pipettes are calibrated and use precise technique.[5]

  • Re-prepare Standards: Standards may have degraded if not stored properly or if they are old. Prepare fresh standards from a reliable stock.[5]

  • Assess for Saturation: At high concentrations, the detector response may become non-linear. If the top points of your curve are flattening, extend the dilution range or use a lower concentration range.[6]

  • Review Integration Parameters: For chromatographic methods, ensure that the software is integrating the peaks correctly and consistently across all standards.

Q4: How can I prevent the degradation of ribaric acid in my samples? A: Like many biological molecules, ribaric acid can be susceptible to degradation. To ensure sample integrity, keep samples on ice during processing and store them at -80°C for long-term storage. Minimize freeze-thaw cycles. Adding preservatives or adjusting the pH may also be necessary depending on the sample matrix.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter with different assay types.

HPLC-UV Assay Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing Secondary interactions between ribaric acid and the column's stationary phase; column contamination.Adjust mobile phase pH to suppress ionization of the acid.[7] Use a guard column to protect the analytical column. Consider flushing the column with a strong solvent.
Peak Fronting Column overloading; sample solvent stronger than the mobile phase.Dilute the sample or reduce the injection volume. Ensure the sample is dissolved in a solvent that is weaker than or the same as the mobile phase.[8]
Split Peaks Partially blocked column frit; column void or collapse.Reverse-flush the column to dislodge particulates. If the problem persists, the column may need to be replaced.
Retention Time Shift Change in mobile phase composition or pH; column degradation; fluctuating temperature.Prepare fresh mobile phase and ensure it is thoroughly mixed.[9] Use a column oven for stable temperature control. If shifts persist, it may indicate the end of the column's life.
High Baseline Noise Contaminated mobile phase; detector lamp issue; air bubbles in the system.Filter and degas the mobile phase.[9] Purge the pump to remove air bubbles. If noise continues, the detector lamp may need replacement.
LC-MS/MS Assay Troubleshooting
Problem Potential Cause Recommended Solution
Low Sensitivity / Weak Signal Ion suppression from matrix components; suboptimal ionization source parameters; poor fragmentation.Improve sample cleanup to remove interfering matrix components.[3] Optimize source parameters (e.g., spray voltage, gas flow, temperature). Optimize collision energy for the specific MRM transition.
Inconsistent Results Variability in sample preparation; carryover from previous injections.Use an internal standard to correct for variability. Implement a robust sample preparation protocol.[10] Add a strong solvent wash step in the autosampler sequence to prevent carryover.[9]
No Peak Detected Ribaric acid not eluting from the column or not being ionized.Ensure the mobile phase is suitable for eluting a polar compound like ribaric acid (HILIC or a suitable reversed-phase column for polar analytes may be needed).[11][12] Verify the MS is in the correct ionization mode (likely negative ion mode for an acid).
High Background Signal Contaminated solvents, reagents, or instrument components.Use high-purity, LC-MS grade solvents and additives.[9] Clean the ion source regularly.
Enzymatic Assay Troubleshooting
Problem Potential Cause Recommended Solution
High Background Signal Non-specific binding of detection reagents; intrinsic fluorescence/color of sample components.Increase the number of wash steps or the stringency of the wash buffer.[13] Run a sample blank (sample without enzyme) to subtract background signal.
Low or No Signal Inactive enzyme or substrate; incorrect buffer pH or temperature; presence of enzyme inhibitors in the sample.Use fresh reagents and verify their storage conditions.[13] Ensure the assay buffer pH and incubation temperature are optimal for the enzyme. Perform a spike-and-recovery experiment to check for inhibition from the sample matrix.
Poor Replicate Precision Inaccurate pipetting; inadequate mixing of reagents in wells; plate edge effects.Use calibrated pipettes and ensure thorough mixing after adding reagents. Avoid using the outermost wells of the plate, or fill them with buffer to maintain a humid environment and minimize evaporation.[14]
Standard curve is flat or has a poor dynamic range Improper standard dilutions; degraded standard; incorrect wavelength reading.Prepare fresh serial dilutions carefully.[5][6] Verify the standard has been stored correctly.[5] Ensure the plate reader is set to the correct wavelength for the chromogenic/fluorogenic product.[13]

Experimental Protocols

Protocol 1: Quantification of Ribaric Acid by HPLC-UV

Principle: This method separates ribaric acid from other components in the sample using reversed-phase high-performance liquid chromatography (HPLC). The mobile phase is acidified to suppress the ionization of ribaric acid, allowing it to be retained on a C18 column. Quantification is achieved by measuring the UV absorbance of the carboxyl group, typically around 210 nm.[1]

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of sample (e.g., plasma), add 300 µL of ice-cold acetonitrile.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase.

  • Standard Curve Preparation:

    • Prepare a 1 mg/mL stock solution of ribaric acid in water.

    • Perform serial dilutions in the mobile phase to create standards ranging from 1 µg/mL to 100 µg/mL.

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: 0.1% Phosphoric Acid in Water.

    • Flow Rate: 0.8 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm.[15]

  • Data Analysis:

    • Construct a standard curve by plotting the peak area of the ribaric acid standards against their known concentrations.

    • Determine the concentration of ribaric acid in the samples by interpolating their peak areas from the standard curve.

Protocol 2: Quantification of Ribaric Acid by LC-MS/MS

Principle: This method provides high sensitivity and selectivity by coupling liquid chromatography with tandem mass spectrometry. Ribaric acid is separated, ionized (typically via electrospray ionization in negative mode), and detected using Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented into a characteristic product ion.

Methodology:

  • Sample Preparation (Solid-Phase Extraction):

    • Use a polymeric weak anion exchange (WAX) SPE cartridge.

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through the cartridge.

    • Load: Load 100 µL of the sample (pre-treated with an internal standard).

    • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove neutral and basic compounds.

    • Elute: Elute ribaric acid with 1 mL of 2% formic acid in acetonitrile.

    • Evaporate the eluate and reconstitute in 100 µL of the initial mobile phase.

  • Standard Curve Preparation:

    • Prepare a standard curve (e.g., 10 ng/mL to 1000 ng/mL) in a blank matrix that has undergone the same extraction procedure.

  • LC-MS/MS Conditions:

    • LC Column: A column suitable for polar analytes, such as a HILIC column or an amide-based column.[11][12]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A gradient appropriate for retaining and eluting ribaric acid (e.g., start with high %B, decrease to elute).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Electrospray Ionization (ESI), Negative.

    • MRM Transition: To be determined by infusing a pure standard (e.g., m/z 179 -> m/z 89).

  • Data Analysis:

    • Calculate the ratio of the ribaric acid peak area to the internal standard peak area.

    • Plot this ratio against the concentration of the standards to create a calibration curve.

    • Determine the concentration in samples from this curve.

Protocol 3: Quantification of Ribaric Acid by Enzymatic Assay

Principle: This protocol describes a conceptual enzymatic assay. A specific dehydrogenase enzyme would use ribaric acid as a substrate, leading to the reduction of NAD+ to NADH. The increase in NADH is measured by the change in absorbance at 340 nm, which is directly proportional to the concentration of ribaric acid.

Methodology:

  • Sample Preparation:

    • Samples should be clarified by centrifugation or filtration to remove particulate matter.

    • If necessary, perform deproteinization using a 10 kDa spin column to prevent interference from endogenous enzymes.[4]

  • Reagent Preparation:

    • Assay Buffer: 100 mM Tris-HCl, pH 8.0.

    • NAD+ Solution: 10 mM NAD+ in Assay Buffer.

    • Enzyme Solution: Recombinant ribaric acid dehydrogenase at an optimized concentration in Assay Buffer.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of sample or standard to each well.

    • Add 170 µL of a master mix containing Assay Buffer and NAD+ solution to each well.

    • Incubate for 5 minutes at 37°C.

    • Measure the initial absorbance at 340 nm (A1).

    • Initiate the reaction by adding 10 µL of the Enzyme Solution.

    • Incubate for 20 minutes at 37°C.

    • Measure the final absorbance at 340 nm (A2).

  • Data Analysis:

    • Calculate the change in absorbance (ΔA = A2 - A1) for each well.

    • Subtract the ΔA of a blank (no ribaric acid) from all standards and samples.

    • Plot the corrected ΔA of the standards against their concentrations to generate a standard curve.

    • Determine the ribaric acid concentration in the samples from the standard curve.

Visual Guides

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample 1. Biological Sample (Plasma, Urine, Tissue) Precipitation 2. Protein Precipitation (e.g., Acetonitrile) Sample->Precipitation SPE 3. Solid-Phase Extraction (Optional Cleanup) Precipitation->SPE Reconstitution 4. Reconstitution in Mobile Phase SPE->Reconstitution Injection 5. LC Injection Reconstitution->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Detection (UV or MS/MS) Separation->Detection Integration 8. Peak Integration Detection->Integration StdCurve 9. Standard Curve Generation Integration->StdCurve Quantification 10. Quantification StdCurve->Quantification

Caption: General workflow for ribaric acid quantification.

troubleshooting_hplc start Problem: Abnormal Peak Shape q1 Are all peaks affected? start->q1 cause1 System-wide Issue: Blocked Frit, Column Void, Leaky Fitting q1->cause1 Yes q2 Is it Tailing or Fronting? q1->q2 No, only specific peaks sol1 Solution: Reverse-flush column, check fittings, replace column cause1->sol1 cause_tail Cause: Tailing Secondary Interactions, Column Contamination q2->cause_tail Tailing cause_front Cause: Fronting Column Overload, Incorrect Sample Solvent q2->cause_front Fronting sol_tail Solution: Adjust mobile phase pH, use stronger wash solvent cause_tail->sol_tail sol_front Solution: Dilute sample, match sample solvent to mobile phase cause_front->sol_front

Caption: Troubleshooting decision tree for HPLC peak shape.

enzymatic_assay_principle cluster_reactants Reactants cluster_products Products RibaricAcid Ribaric Acid (Substrate) Enzyme Ribaric Acid Dehydrogenase RibaricAcid->Enzyme NAD NAD+ NAD->Enzyme Product Oxidized Product Enzyme->Product NADH NADH Enzyme->NADH Detector Measure Absorbance at 340 nm NADH->Detector

Caption: Principle of a conceptual enzymatic assay.

References

Technical Support Center: Synthesis of 2,3,4-Trihydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3,4-trihydroxypentanedioic acid, commonly known as tartaric acid and its isomers.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common route of maleic acid epoxidation followed by hydrolysis of the resulting cis-epoxysuccinic acid.

Issue 1: Low Yield of Desired this compound Isomer

Symptoms:

  • The final yield of the target tartaric acid isomer is significantly lower than expected.

  • The presence of unexpected precipitates or a complex mixture of products is observed.

Possible Causes and Solutions:

Possible CauseRecommended Action
Incomplete Epoxidation of Maleic Acid - Ensure the optimal molar ratio of maleic acid to hydrogen peroxide is used. A 1.5:1 ratio has been shown to be effective.[1] - Verify the activity and concentration of the catalyst (e.g., sodium tungstate). A catalyst ratio of up to 10% by weight to maleic anhydride may be necessary.[1] - Maintain the reaction temperature within the optimal range, typically around 70°C.[1]
Suboptimal Hydrolysis Conditions - Carefully control the pH of the hydrolysis step. Acidic conditions can favor the formation of the meso isomer, while highly alkaline conditions can lead to other side reactions. - Ensure complete hydrolysis of the intermediate cis-epoxysuccinic acid by providing sufficient reaction time and maintaining the appropriate temperature.
Degradation of the Product - Avoid excessive heating during the reaction and work-up steps, as this can lead to the decomposition of tartaric acid. - Under harsh oxidative conditions, cleavage of the carbon-carbon bond can occur, leading to the formation of oxalic acid.[2]
Issue 2: High Levels of meso-Tartaric Acid Impurity

Symptoms:

  • Characterization of the final product (e.g., by NMR, HPLC, or melting point) indicates a significant proportion of the meso isomer.

  • Difficulty in crystallizing the desired enantiomer.

Possible Causes and Solutions:

Possible CauseRecommended Action
Alkaline Hydrolysis of cis-Epoxysuccinic Acid The ring-opening of cis-epoxysuccinic acid under alkaline conditions can preferentially lead to the formation of meso-tartaric acid.[3]
- To minimize the formation of the meso isomer, perform the hydrolysis of cis-epoxysuccinic acid under neutral or slightly acidic conditions.
- A patented method for the selective preparation of meso-tartaric acid involves the alkaline hydrolysis of racemic (2,3)-epoxy sodium succinate. To avoid this, steer clear of strongly basic conditions if the dl-racemate is the desired product.[3]
Isomerization during Reaction or Work-up - Prolonged heating or exposure to acidic or basic conditions can potentially lead to some degree of isomerization. Minimize reaction and work-up times and maintain controlled pH.
Issue 3: Formation of Polymeric Byproducts (Polyepoxysuccinic Acid)

Symptoms:

  • The reaction mixture becomes viscous or forms a gel-like substance.

  • Isolation of the desired product is hindered by a soluble, non-crystalline material.

Possible Causes and Solutions:

Possible CauseRecommended Action
Polymerization of cis-Epoxysuccinic Acid Under certain conditions, particularly in the presence of specific catalysts or at high concentrations, cis-epoxysuccinic acid can undergo polymerization to form polyepoxysuccinic acid (PESA).[4][5]
- Control the concentration of reactants. High concentrations of the epoxide intermediate may favor polymerization.
- The choice of catalyst can influence polymerization. Tungstate catalysts are commonly used for epoxidation, and subsequent hydrolysis conditions should be optimized to favor the formation of the monomeric diol over the polymer.
- The synthesis of PESA is often carried out under alkaline conditions with initiators like calcium hydroxide.[4] Avoiding these conditions will minimize the formation of this byproduct.
Issue 4: Presence of Oxalic Acid as a Side Product

Symptoms:

  • Analytical tests (e.g., HPLC) of the final product show a peak corresponding to oxalic acid.[6]

  • Unexpected acidity or changes in the expected titration curve of the final product.

Possible Causes and Solutions:

Possible CauseRecommended Action
Over-oxidation of Maleic Acid The direct or excessive oxidation of maleic acid can lead to the cleavage of the C=C double bond, resulting in the formation of oxalic acid, formic acid, and even CO2.[2]
- Use a controlled amount of the oxidizing agent (e.g., hydrogen peroxide).
- Employ milder reaction conditions (temperature, catalyst concentration) to favor the desired epoxidation reaction over oxidative cleavage.
- The use of certain oxidation systems, such as Fenton-type reagents, is known to produce oxalic acid from the oxidation of maleic acid.[7] If oxalic acid is a persistent issue, consider alternative, milder oxidation methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products to expect in the synthesis of this compound from maleic acid?

A1: The main side products are typically meso-tartaric acid, polyepoxysuccinic acid, and oxalic acid. The prevalence of each depends on the specific reaction conditions employed.

Q2: How can I quantitatively analyze the composition of my final product to determine the percentage of different tartaric acid isomers and oxalic acid?

A2: High-Performance Liquid Chromatography (HPLC) is a reliable method for the simultaneous determination of oxalic, fumaric, maleic, succinic, and tartaric acids.[6] A reversed-phase C18 column with an acidic mobile phase (e.g., water adjusted to pH 2.10-2.15 with perchloric acid) and UV detection at 210 nm can be used.[6] Mass spectrometry can also be used for the chiral quantification of D-, L-, and meso-tartaric acid mixtures.[8]

Q3: What is the role of the catalyst in the epoxidation of maleic acid, and can it contribute to side reactions?

A3: Catalysts, such as sodium tungstate or tungstic acid, are used to facilitate the epoxidation of maleic acid with hydrogen peroxide.[9][10] The catalyst forms a pertungstic acid intermediate which is the active oxidizing agent. While essential for the primary reaction, the choice and concentration of the catalyst can influence the reaction rate and potentially contribute to side reactions if not properly controlled. For instance, some catalysts might promote the polymerization of the epoxysuccinic acid intermediate.

Q4: Is it possible to completely avoid the formation of the meso isomer when synthesizing the dl-racemate?

A4: While completely avoiding the formation of the meso isomer can be challenging, its formation can be significantly minimized by carefully controlling the pH during the hydrolysis of cis-epoxysuccinic acid. Operating under neutral or slightly acidic conditions is generally recommended to favor the formation of the dl-racemic mixture.

Q5: What is the mechanism of polyepoxysuccinic acid (PESA) formation?

A5: PESA is formed through the anionic polymerization of epoxysuccinic acid.[11] This process is often initiated by a base, such as calcium hydroxide, and proceeds via the ring-opening polymerization of the epoxide monomers. The resulting polymer has a repeating unit derived from epoxysuccinic acid.

Experimental Protocols

Protocol 1: Synthesis of dl-2,3,4-Trihydroxypentanedioic Acid with Minimized Side Products

This protocol is based on the epoxidation of maleic acid followed by controlled hydrolysis to minimize the formation of meso-tartaric acid and polymeric byproducts.

Materials:

  • Maleic anhydride

  • 30-35% Hydrogen peroxide

  • Sodium tungstate (catalyst)

  • Deionized water

  • Sulfuric acid (for pH adjustment)

Procedure:

  • Epoxidation:

    • In a reaction vessel, dissolve maleic anhydride in water to form maleic acid.

    • Add sodium tungstate catalyst (approximately 0.5-1.0% by weight of maleic anhydride).[10]

    • Slowly add hydrogen peroxide to the solution while maintaining the temperature between 60-70°C. A molar ratio of maleic acid to hydrogen peroxide of 1.5:1 is recommended.[1]

    • Stir the mixture at this temperature for 2-3 hours until the reaction is complete (as monitored by a suitable analytical technique like titration of unreacted peroxide).

  • Hydrolysis:

    • After the epoxidation is complete, carefully adjust the pH of the reaction mixture to be near-neutral (pH 6-7) using a dilute solution of sulfuric acid or sodium hydroxide as needed.

    • Heat the mixture to reflux (around 100°C) and maintain for 1-2 hours to ensure complete hydrolysis of the cis-epoxysuccinic acid.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath to induce crystallization of the tartaric acid.

    • Collect the crystals by filtration and wash with a small amount of cold deionized water to remove any soluble impurities.

    • Recrystallize the crude product from hot water for further purification.

Quantitative Data Summary:

ParameterCondition 1Condition 2Condition 3
Maleic Acid:H₂O₂ Molar Ratio 1:11.5:12:1
Yield based on H₂O₂ ModerateHigh[1]High[1]
Yield based on Maleic Anhydride HighModerate[1]Low[1]
Temperature (°C) 6070[1]80
Yield of Tartaric Acid -Optimal[1]Decreasing[1]
Catalyst (Na₂WO₄) Ratio (%) 1510[1]
Yield of Tartaric Acid ModerateHighVery High[1]

Note: The table above summarizes general trends observed in the literature. Actual yields will vary based on specific experimental conditions.

Visualizations

Diagram 1: Synthesis Pathway and Side Product Formation

Synthesis_Pathway MA Maleic Acid ESA cis-Epoxysuccinic Acid MA->ESA Epoxidation (H₂O₂, Catalyst) OA Oxalic Acid MA->OA Over-oxidation TA This compound (dl-racemate) ESA->TA Hydrolysis (Neutral/Slightly Acidic pH) Meso meso-Tartaric Acid ESA->Meso Hydrolysis (Alkaline pH) PESA Polyepoxysuccinic Acid ESA->PESA Polymerization (e.g., high pH, initiator)

Caption: Main synthesis route and formation of key side products.

Diagram 2: Troubleshooting Logic for Low Yield

Troubleshooting_Yield cluster_Epox Epoxidation Issues cluster_Hydrol Hydrolysis Issues cluster_Degrad Degradation Issues Start Low Yield of This compound Check_Epox Check Epoxidation Step Start->Check_Epox Check_Hydrol Check Hydrolysis Step Start->Check_Hydrol Check_Degrad Check for Degradation Start->Check_Degrad Epox1 Incomplete Reaction? - Check reactant ratio - Check catalyst activity - Verify temperature Check_Epox->Epox1 Hydrol1 Incorrect pH? - Leads to meso-isomer or PESA Check_Hydrol->Hydrol1 Hydrol2 Incomplete Hydrolysis? - Check reaction time/temp Check_Hydrol->Hydrol2 Degrad1 Over-oxidation? - Leads to Oxalic Acid Check_Degrad->Degrad1 Degrad2 Thermal Decomposition? - Avoid excessive heat Check_Degrad->Degrad2

Caption: Troubleshooting workflow for low product yield.

References

Technical Support Center: Troubleshooting Peak Splitting of Pentaric Acid in HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve peak splitting issues encountered during the HPLC analysis of pentaric acid.

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Splitting

Peak splitting in HPLC for an analyte like pentaric acid, an organic acid, can be a frustrating issue that compromises the accuracy and reliability of analytical results. This guide provides a systematic approach to identifying and resolving the root cause of this problem.

Question: Why is my pentaric acid peak splitting into two or more peaks?

Answer: Peak splitting for a single analyte like pentaric acid is typically an indicator of a problem within your HPLC system or analytical method. The issue can generally be traced back to one of three main areas: the HPLC column, the mobile phase and sample, or the HPLC hardware. Follow the troubleshooting workflow below to diagnose and resolve the issue.

A logical workflow for troubleshooting peak splitting is essential. The following diagram outlines a step-by-step process to identify the root cause of the issue.

G start Start: Observe Peak Splitting all_peaks Are all peaks splitting? start->all_peaks single_peak Only the pentaric acid peak is splitting all_peaks->single_peak No hardware_check Check HPLC Hardware: - Fittings for leaks/dead volume - Injector rotor seal - Pump performance all_peaks->hardware_check Yes column_issue Investigate Column: - Column void/channeling - Contamination - Blocked frit single_peak->column_issue method_issue Investigate Method/Sample: - Mobile phase pH vs. pKa - Sample solvent strength - Sample concentration (overload) single_peak->method_issue solution_hardware Solution: - Remake fittings - Replace rotor seal - Service pump hardware_check->solution_hardware solution_column Solution: - Reverse flush column - Use guard column - Replace column column_issue->solution_column solution_method Solution: - Adjust mobile phase pH - Dilute sample - Use weaker sample solvent method_issue->solution_method

Caption: A troubleshooting workflow for diagnosing the cause of peak splitting in HPLC.

Frequently Asked Questions (FAQs)

This section addresses specific questions related to troubleshooting peak splitting of pentaric acid.

Column-Related Issues

Q1: How can a damaged or old column cause peak splitting for pentaric acid?

A1: Column degradation is a common cause of peak splitting.[1] Over time, the stationary phase can degrade, or voids and channels can form in the packed bed.[2][3] This creates different flow paths for the analyte, leading to multiple retention times and a split peak.[4][5] A partially blocked column inlet frit can also disrupt the sample band, causing it to split before it enters the column.[2]

Q2: What are the signs of column degradation, and how can I confirm it's the cause?

A2: Besides peak splitting, other signs of column degradation include increased backpressure, peak broadening, and a loss of resolution.[1] To confirm if the column is the issue, you can:

  • Reverse flush the column: This can sometimes dislodge particulates from the inlet frit.

  • Install a new column of the same type: If the peak shape improves with a new column, the old one was likely the problem.

  • Use a guard column: A guard column can protect your analytical column from contaminants and extend its lifetime.[6]

Mobile Phase and Sample Issues

Q3: How does the mobile phase pH affect the peak shape of pentaric acid?

A3: The pH of the mobile phase is a critical parameter for the analysis of ionizable compounds like pentaric acid.[7][8] If the mobile phase pH is too close to the pKa of pentaric acid, the analyte will exist in both its ionized and unionized forms. These two forms can have different retention times, resulting in a split or distorted peak.[9]

Q4: What is the ideal mobile phase pH for analyzing pentaric acid?

A4: To ensure a single, sharp peak, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units away from the pKa of pentaric acid. For an acidic compound like pentaric acid, lowering the pH will suppress ionization, leading to better retention and peak shape in reversed-phase chromatography.

Mobile Phase pH relative to Pentaric Acid pKaExpected Peak Shape
pH ≈ pKaPeak splitting or severe tailing is likely.[9]
pH < (pKa - 1.5)A single, sharp peak is expected.
pH > (pKa + 1.5)A single, sharp peak is expected (less retained).

Q5: Can the solvent used to dissolve my pentaric acid sample cause peak splitting?

A5: Yes, this is a common issue known as the "sample solvent effect".[10] If the sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than the mobile phase, it can cause the analyte to move through the beginning of the column too quickly and in a distorted band, leading to a split peak.[3][6]

Q6: How can I avoid the sample solvent effect?

A6: The best practice is to dissolve your sample in the mobile phase itself.[6] If this is not possible, use a solvent that is weaker than or has a similar strength to the mobile phase.[6] If you must use a stronger solvent, inject the smallest possible volume.[2]

Q7: Can injecting too much pentaric acid cause peak splitting?

A7: Yes, sample overload can lead to peak splitting or fronting.[4][11] When the amount of sample injected exceeds the capacity of the column, the stationary phase becomes saturated, leading to a distorted peak shape. To check for this, try diluting your sample and injecting it again. If the peak shape improves, you were likely overloading the column.[4]

HPLC Hardware Issues

Q8: How can problems with my HPLC system hardware lead to peak splitting?

A8: Several hardware issues can manifest as split peaks for all analytes in your chromatogram:

  • Dead Volume: Extra-column volume in fittings, tubing, or connections between the injector, column, and detector can cause band broadening and peak splitting.[4][10] Ensure all fittings are properly made and that the correct tubing is used.

  • Injector Problems: A worn or damaged injector rotor seal can cause the sample to be introduced into the mobile phase in a split stream, resulting in a split peak.[12][13]

  • Blocked Frit: A blockage in the column inlet frit can disrupt the flow path and cause peak splitting.[2]

The following diagram illustrates the potential sources of hardware-related peak splitting.

G cluster_injector Injector cluster_connections Connections cluster_column Column injector Worn Rotor Seal peak_splitting Peak Splitting Observed injector->peak_splitting fittings Improperly Swaged Fittings fittings->peak_splitting tubing Incorrect Tubing ID tubing->peak_splitting frit Blocked Inlet Frit frit->peak_splitting

References

Technical Support Center: Improving the Shelf Life of 2,3,4-Trihydroxypentanedioic Acid Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,3,4-trihydroxypentanedioic acid solutions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and shelf life of this compound in aqueous solutions. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound, also known as trihydroxyglutaric acid, pentaric acid, or ribaric acid, is a polyhydroxy dicarboxylic acid with the chemical formula C₅H₈O₇. Due to its multiple hydroxyl and carboxyl groups, it exhibits properties that make it useful in various applications, including as a chelating agent, a component in drug delivery systems, and as a building block in chemical synthesis.

Q2: What are the primary factors that affect the stability of this compound solutions?

A2: The stability of this compound solutions can be influenced by several factors, including:

  • pH: Extreme pH levels (both acidic and alkaline) can catalyze degradation reactions.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light Exposure: UV and visible light can induce photolytic degradation.

  • Presence of Metal Ions: Metal ions, particularly transition metals, can catalyze oxidative degradation.

  • Oxygen: The presence of dissolved oxygen can lead to oxidation of the hydroxyl groups.

Q3: What are the likely degradation pathways for this compound in an aqueous solution?

A3: Based on its chemical structure, this compound is susceptible to several degradation pathways:

  • Oxidation: The secondary hydroxyl groups can be oxidized, leading to the formation of keto-acids and subsequent cleavage of the carbon chain.

  • Hydrolysis: While the molecule itself does not contain ester or amide bonds, extreme pH and temperature can lead to complex reactions.

  • Decarboxylation: Loss of one or both carboxyl groups as carbon dioxide can occur, particularly under thermal stress.

  • Lactonization: Intramolecular esterification between a carboxyl group and a hydroxyl group can form lactones, which may exist in equilibrium with the open-chain form or undergo further degradation.

Q4: How can I monitor the degradation of my this compound solution?

A4: The degradation of this compound solutions can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a common and effective method to separate and quantify the parent compound and its degradation products. Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization, and spectroscopic methods like NMR and FTIR can also be employed to identify and characterize the degradation products.

Troubleshooting Guides

This section provides solutions to common problems encountered during the handling and storage of this compound solutions.

Problem Potential Cause(s) Recommended Solution(s)
Discoloration (e.g., yellowing) of the solution over time. Oxidation of the polyhydroxy acid chain, potentially catalyzed by metal ions or light exposure.- Store the solution in a tightly sealed, amber-colored container to protect from light and oxygen. - Purge the solution and headspace with an inert gas (e.g., nitrogen or argon) before sealing. - Add a chelating agent like EDTA to sequester trace metal ions. - Consider adding a water-soluble antioxidant such as ascorbic acid.
Decrease in the measured concentration of this compound without visible changes. Hydrolysis, decarboxylation, or lactonization leading to the formation of degradation products that may not be chromophoric.- Adjust the pH of the solution to a mildly acidic range (e.g., pH 3-5), where many polyhydroxy acids exhibit maximum stability. Use a suitable buffer system (e.g., citrate or acetate buffer). - Store the solution at refrigerated temperatures (2-8 °C) to slow down degradation kinetics. - Use a stability-indicating analytical method (e.g., HPLC-MS) to identify and quantify degradation products.
Formation of a precipitate in the solution. Formation of insoluble degradation products or salts. If metal ions are present, insoluble metal complexes may form.- Analyze the precipitate to identify its composition. - If it is a degradation product, optimize storage conditions (pH, temperature, light protection) to prevent its formation. - If it is a metal complex, add a chelating agent like EDTA. Ensure all glassware is thoroughly cleaned to remove trace metals.
Change in the pH of the solution over time. Degradation of this compound into other acidic or neutral compounds.- Incorporate a suitable buffer system with sufficient buffer capacity to maintain a stable pH. - Monitor the pH of the solution regularly during storage.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways

This protocol outlines a forced degradation study to intentionally stress the this compound solution to identify potential degradation products and pathways.

1. Materials:

  • This compound solution (e.g., 1 mg/mL in water)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • Ferrous sulfate (FeSO₄) or other transition metal salt solution

  • pH meter

  • HPLC-UV/MS system

  • Photostability chamber

  • Oven

2. Procedure:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize a sample with NaOH before HPLC analysis.

    • Repeat with 1 M HCl if no significant degradation is observed.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize a sample with HCl before HPLC analysis.

    • Repeat with 1 M NaOH if no significant degradation is observed.

  • Oxidative Degradation:

    • Mix the stock solution with 3% H₂O₂.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC.

  • Metal-Catalyzed Oxidation:

    • Add a small amount of FeSO₄ solution to the stock solution.

    • Keep at room temperature, protected from light, for 24 hours.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Place a sample of the stock solution in an oven at 80°C for 48 hours.

    • Analyze by HPLC.

  • Photodegradation:

    • Expose a sample of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[1][2][3][4][5]

    • Keep a control sample in the dark at the same temperature.

    • Analyze both samples by HPLC.

3. Data Analysis:

  • Analyze all stressed samples by a validated stability-indicating HPLC method.

  • Compare the chromatograms of the stressed samples with that of the unstressed control.

  • Identify and quantify the degradation products.

  • Attempt to elucidate the structure of major degradation products using mass spectrometry.

Protocol 2: Evaluating the Effect of pH on Solution Stability

1. Materials:

  • This compound

  • Buffer solutions at various pH values (e.g., pH 2, 4, 6, 8, 10)

  • HPLC system

2. Procedure:

  • Prepare solutions of this compound in each buffer.

  • Divide each solution into two sets. Store one set at room temperature and the other at an accelerated temperature (e.g., 40°C).

  • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analyze the samples by HPLC to determine the remaining concentration of this compound.

3. Data Presentation:

Table 1: Illustrative Percentage of this compound Remaining at 40°C

Time (Weeks)pH 2pH 4pH 6pH 8pH 10
0 100%100%100%100%100%
1 98%99%97%92%85%
2 96%98%94%85%72%
4 92%96%88%70%55%
8 85%92%78%50%30%
Protocol 3: Assessing the Impact of Stabilizers

1. Materials:

  • This compound solution at the optimal pH determined from Protocol 2.

  • Antioxidant (e.g., Ascorbic acid, 0.1% w/v).

  • Chelating agent (e.g., Disodium EDTA, 0.05% w/v).

  • HPLC system.

2. Procedure:

  • Prepare three batches of the this compound solution: one with no additives (control), one with the antioxidant, and one with the chelating agent.

  • Store all batches under accelerated conditions (e.g., 40°C/75% RH) and protected from light.

  • Withdraw samples at predetermined time points (e.g., 0, 4, 8, and 12 weeks).

  • Analyze the samples by HPLC.

3. Data Presentation:

Table 2: Illustrative Effect of Stabilizers on the Percentage of this compound Remaining at 40°C

Time (Weeks)Control+ Ascorbic Acid (0.1%)+ EDTA (0.05%)
0 100%100%100%
4 96%99%98%
8 92%98%96%
12 88%97%95%

Visualizations

Degradation_Pathways A This compound B Oxidation Products (e.g., Keto-acids) A->B Oxidizing Agent / Metal Ions / Light C Decarboxylation Products A->C Heat D Lactone Forms A->D Acid/Base Catalysis E Further Degradation Products B->E C->E D->A Hydrolysis D->E

Caption: Potential degradation pathways of this compound.

Experimental_Workflow cluster_0 Problem Identification cluster_1 Investigation cluster_2 Optimization cluster_3 Outcome start Solution Instability Observed protocol1 Forced Degradation Study (Protocol 1) start->protocol1 protocol2 pH Stability Profile (Protocol 2) start->protocol2 protocol3 Stabilizer Screening (Protocol 3) protocol1->protocol3 protocol2->protocol3 storage Optimize Storage Conditions (Temp, Light, Atmosphere) protocol2->storage end Improved Shelf Life protocol3->end storage->end

Caption: Workflow for troubleshooting and improving solution stability.

Signaling_Pathway_Analogy stressor Stress Factor (e.g., Heat, Light, pH) molecule This compound stressor->molecule Initiates Degradation intermediate Degradation Intermediate (e.g., Radical, Ion) molecule->intermediate Chemical Transformation product Degradation Product intermediate->product Further Reaction stabilizer Stabilizer (e.g., Antioxidant, Chelator) stabilizer->molecule Protects stabilizer->intermediate Scavenges/Inhibits

Caption: Logical relationship of factors influencing stability.

References

Technical Support Center: Purification of 2,3,4-Trihydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for removing metal ion contamination from 2,3,4-trihydroxypentanedioic acid, commonly known as tartaric acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Issue 1: Incomplete Removal of Metal Ions After Precipitation

Symptom Possible Cause Suggested Solution
The final product shows a high ash content, indicating residual metal salts.Incorrect pH during precipitation: The pH of the solution is critical for the selective precipitation of metal tartrates or hydroxides.Adjust the pH of the tartaric acid solution carefully. For precipitation of iron and copper sulfides, a slightly alkaline solution is required before acidification.[1] For calcium tartrate precipitation, a pH of around 4.75 is optimal.[2][3]
Insufficient precipitating agent: The amount of precipitating agent may not be enough to react with all the metal ions present.Calculate the stoichiometric amount of precipitating agent needed based on the expected concentration of metal contaminants. It is advisable to perform a preliminary analysis (e.g., by Atomic Absorption Spectroscopy) to determine the initial metal ion concentration.
Co-precipitation of tartaric acid: The desired product may precipitate along with the metal salts, leading to yield loss and impure product.Control the precipitation conditions carefully. For instance, when removing oxalic acid with lime, adding an excess can cause calcium tartrate to precipitate.[4]
Formation of soluble metal complexes: Tartaric acid is a strong chelating agent, which can form soluble complexes with metal ions, preventing their precipitation.Consider using a different purification method, such as ion exchange or activated carbon adsorption, which can be more effective at removing chelated metals.

Issue 2: Low Yield of Purified this compound After Recrystallization

Symptom Possible Cause Suggested Solution
A significantly lower than expected amount of purified crystals is recovered.Excessive solvent used for recrystallization: Using too much solvent will result in a significant portion of the tartaric acid remaining in the mother liquor.[5]Use the minimum amount of hot solvent required to dissolve the crude tartaric acid. Evaporate some of the solvent if too much was added.[5]
Crystallization is too rapid: Rapid cooling can lead to the formation of small, impure crystals and trap impurities within the crystal lattice.[5]Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using a slightly larger volume of solvent can also slow down crystallization.[5]
Incomplete precipitation of tartaric acid: The conditions for crystallization (e.g., temperature, concentration) may not be optimal.Ensure the solution is sufficiently concentrated by evaporating excess solvent. Cool the solution to a low temperature (e.g., in an ice bath) to maximize crystal formation.[5]

Frequently Asked Questions (FAQs)

Q1: What are the common metal ion contaminants in crude this compound?

A1: Common metal ion contaminants can include iron (Fe), copper (Cu), calcium (Ca), and lead (Pb). The specific contaminants and their concentrations can vary depending on the manufacturing process and the source of the raw materials.[1][2][3] Pharmaceutical-grade tartaric acid has strict limits for heavy metals, typically around 10 parts per million (ppm).[2][3]

Q2: How does this compound's chelating ability affect metal ion removal?

A2: this compound is an effective chelating agent, meaning it can form stable, soluble complexes with metal ions.[6][7] This property can make it challenging to remove metal ions by simple precipitation, as the chelated metals may remain in solution. Therefore, purification methods that can break these complexes or remove the chelated species are often necessary.

Q3: What is the principle behind using precipitation to remove metal ions from a tartaric acid solution?

A3: Precipitation methods rely on converting the soluble metal ions into insoluble compounds that can be separated by filtration. This can be achieved by:

  • Precipitating the metal as an insoluble salt: For example, adding sodium sulfide to precipitate iron and copper as insoluble sulfides.[1]

  • Precipitating the tartaric acid as a salt, leaving impurities behind: A common method is to precipitate calcium tartrate, which can then be re-acidified to recover the purified tartaric acid.[1][8]

Q4: Can activated carbon be used to purify this compound?

A4: Yes, activated carbon can be effective in removing metal ions from acidic solutions through adsorption.[9][10] The porous structure of activated carbon provides a large surface area for metal ions to bind. The effectiveness of removal depends on factors like pH, contact time, and the specific type of activated carbon used.[9]

Q5: Is ion-exchange chromatography a suitable method for this purification?

A5: Ion-exchange chromatography is a highly effective method for removing dissolved metal cations.[6] A cation-exchange resin can be used to capture the positively charged metal ions from the tartaric acid solution. The tartaric acid, being an anion, will pass through the column. This method is particularly useful for achieving high purity levels required for pharmaceutical applications.

Experimental Protocols

Protocol 1: Purification by Precipitation of Calcium Tartrate

This protocol is adapted from a standard procedure for tartaric acid synthesis and purification.[1]

Materials:

  • Crude this compound solution

  • Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl)

  • Sodium sulfide (Na₂S) solution (if iron or copper contamination is suspected)

  • Calcium chloride (CaCl₂) solution

  • Sulfuric acid (H₂SO₄)

  • Distilled water

  • Phenolphthalein indicator

Procedure:

  • Neutralization and Metal Sulfide Precipitation:

    • Partially neutralize the crude tartaric acid solution with a sodium hydroxide solution.

    • If iron or copper contamination is present, add a small amount of sodium sulfide solution to the alkaline solution to precipitate the metal sulfides.

    • Filter the solution to remove the precipitated sulfides.

    • Acidify the filtrate with hydrochloric acid and boil to expel any hydrogen sulfide.

    • Adjust the solution to be faintly alkaline using a sodium hydroxide solution with phenolphthalein as an indicator.

  • Precipitation of Calcium Tartrate:

    • Heat the solution and add a concentrated solution of calcium chloride to precipitate calcium tartrate.

    • Allow the mixture to stand for an extended period (e.g., one week) to ensure complete precipitation.[1]

    • Filter the precipitated calcium tartrate and wash it with cold water until it is free of chlorides.

  • Recovery of Purified Tartaric Acid:

    • Suspend the calcium tartrate in water.

    • Add a calculated amount of concentrated sulfuric acid to convert the calcium tartrate to free tartaric acid and insoluble calcium sulfate.

    • Heat the mixture on a steam bath with occasional stirring for several hours.

    • Filter the hot mixture to remove the calcium sulfate precipitate, and wash the precipitate with hot distilled water.

    • Combine the filtrate and washings, and evaporate the solution to crystallize the purified this compound.

Protocol 2: Purification using Activated Carbon Adsorption

Materials:

  • Crude this compound solution

  • Powdered activated carbon

  • Filtration apparatus

Procedure:

  • Preparation:

    • Dissolve the crude this compound in distilled water to a desired concentration.

    • Measure the initial concentration of metal ion contaminants using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy).

  • Adsorption:

    • Add a predetermined amount of powdered activated carbon to the solution. The optimal amount may need to be determined experimentally.

    • Stir the mixture at a constant temperature for a set period (e.g., 1-2 hours) to allow for adsorption equilibrium to be reached.

  • Separation and Analysis:

    • Filter the solution to remove the activated carbon.

    • Analyze the filtrate for the final concentration of metal ions to determine the removal efficiency.

Quantitative Data Summary

Purification Method Metal Ion Removal Efficiency (%) Conditions Reference
Precipitation (as hydroxide)Zinc (Zn)~99.9pH 6-11[11]
Iron (Fe)~99.9pH 6-11[11]
Cadmium (Cd)~99.9pH 6-11[11]
Copper (Cu)>90pH ~7.5[12]
Activated Carbon AdsorptionNickel (Ni)>90Optimized conditions[9]
Lead (Pb)>90Optimized conditions[9]
Cadmium (Cd)~85Neutral to slightly alkaline[9]

Visualizations

experimental_workflow cluster_precipitation Precipitation Method cluster_adsorption Adsorption Method crude_solution_p Crude Tartaric Acid Solution neutralization Neutralization & Sulfide Precipitation (optional) crude_solution_p->neutralization filtration1 Filtration neutralization->filtration1 ca_precipitation Calcium Tartrate Precipitation filtration1->ca_precipitation filtration2 Filtration ca_precipitation->filtration2 acidification Acidification with H₂SO₄ filtration2->acidification filtration3 Filtration acidification->filtration3 crystallization_p Crystallization filtration3->crystallization_p pure_product_p Purified Tartaric Acid crystallization_p->pure_product_p crude_solution_a Crude Tartaric Acid Solution ac_treatment Activated Carbon Treatment crude_solution_a->ac_treatment filtration_a Filtration ac_treatment->filtration_a pure_solution_a Purified Tartaric Acid Solution filtration_a->pure_solution_a crystallization_a Crystallization pure_solution_a->crystallization_a pure_product_a Purified Tartaric Acid crystallization_a->pure_product_a

Caption: Experimental workflows for metal ion removal.

chelation_mechanism cluster_chelation Chelation of a Metal Ion by Tartaric Acid cluster_functional_groups Functional Groups metal Metal Ion (e.g., Cu²⁺) chelate Stable Chelate Complex metal->chelate forms bond with tartaric_acid Tartaric Acid carboxyl1 Carboxyl Group 1 hydroxyl1 Hydroxyl Group 1 carboxyl2 Carboxyl Group 2 hydroxyl2 Hydroxyl Group 2 carboxyl1->chelate donates electrons hydroxyl1->chelate donates electrons carboxyl2->chelate donates electrons hydroxyl2->chelate donates electrons

Caption: Logical diagram of metal chelation.

References

Technical Support Center: Improving the Solubility of 2,3,4-Trihydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2,3,4-trihydroxypentanedioic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound. Here you will find frequently asked questions, troubleshooting guides, experimental protocols, and relevant data to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound, also known by synonyms such as Ribaric acid and Arabinaric acid, is a polyhydroxylated dicarboxylic acid. Its multiple polar functional groups (hydroxyl and carboxyl groups) suggest that it should be soluble in polar solvents like water. However, strong intermolecular hydrogen bonding in the solid state can sometimes limit its dissolution, making it a crucial parameter to optimize for various applications, including drug formulation and biological assays.

Q2: In which solvents is this compound likely to be most soluble?

Given its polar nature, this compound is expected to be most soluble in polar protic solvents such as water and lower alcohols (methanol, ethanol). Its solubility in less polar or non-polar organic solvents is likely to be limited. For a practical reference, the solubility of the structurally similar compound, L-tartaric acid, is high in water and also significant in polar organic solvents.

Q3: How does pH affect the solubility of this compound?

As a dicarboxylic acid, the solubility of this compound is highly dependent on pH.[1] In acidic solutions (low pH), the carboxylic acid groups will be protonated, leading to lower aqueous solubility. As the pH increases, the carboxylic acid groups will deprotonate to form carboxylate salts, which are generally much more soluble in water.[2][3] Therefore, adjusting the pH to be above the pKa values of the carboxylic acid groups can significantly enhance its aqueous solubility.

Q4: What are the primary methods to improve the solubility of this compound?

The primary methods for enhancing the solubility of this compound include:

  • pH Adjustment: Increasing the pH of the aqueous solution to deprotonate the carboxylic acid groups.[1]

  • Co-solvency: Using a mixture of a primary solvent (like water) with a miscible co-solvent (like ethanol or propylene glycol) to modify the polarity of the solvent system.[4]

  • Salt Formation: Converting the acid into a more soluble salt form by reacting it with a suitable base.[2][3][5][6]

  • Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization to improve the dissolution rate.[7]

Troubleshooting Guides

Issue 1: The compound is not dissolving sufficiently in water at neutral pH.

  • Step 1: pH Adjustment.

    • Slowly add a dilute aqueous solution of a base (e.g., 0.1 M NaOH or KOH) dropwise to your aqueous suspension of this compound while stirring.

    • Monitor the pH of the solution. As the pH increases, the compound should dissolve as it converts to its more soluble salt form.

    • Continue adding the base until the compound is fully dissolved or the desired pH for your experiment is reached. Be mindful that significant pH changes may affect the stability of your compound or be incompatible with your experimental system.

  • Step 2: Gentle Heating and Agitation.

    • Gently warm the solution while stirring. For many compounds, solubility increases with temperature.

    • Caution: Do not overheat, as this could lead to degradation of the compound. Monitor for any changes in color or the appearance of precipitates upon cooling, which might indicate instability or supersaturation.

  • Step 3: Consider Co-solvents.

    • If pH adjustment is not suitable for your application, try preparing the solution using a co-solvent system.

    • Start by dissolving the compound in a small amount of a water-miscible organic solvent in which it is more soluble (e.g., ethanol).

    • Gradually add water to this solution with continuous stirring until the desired final concentration and solvent ratio are achieved.

Issue 2: The compound precipitates out of solution when the temperature is lowered.

  • Cause: This indicates that the initial solution was likely supersaturated at the lower temperature.

  • Solution 1: Determine the solubility at the lower temperature. You may need to work with a lower concentration that is stable at your storage or experimental temperature.

  • Solution 2: Maintain a higher temperature. If your experimental setup allows, maintain the temperature at which the compound remains soluble.

  • Solution 3: Use a stabilizing agent. Depending on the application, the addition of certain excipients or polymers can sometimes help to stabilize a supersaturated solution.

Issue 3: The use of a co-solvent is not compatible with my experimental system (e.g., cell-based assays).

  • Solution 1: Focus on pH adjustment and salt formation. Prepare a concentrated stock solution of the compound in a pH-adjusted aqueous buffer where it is highly soluble. You can then dilute this stock solution into your experimental medium. The final pH of the medium should be checked and adjusted if necessary.

  • Solution 2: Prepare a salt form of the compound. Synthesize and isolate a salt of this compound (e.g., sodium or potassium salt). The salt form is expected to have a higher intrinsic aqueous solubility.

Quantitative Data Summary

SolventTemperature (°C)Solubility ( g/100 mL)
Water20139[8]
Methanol25Soluble[8]
Ethanol2533.3 (1 g in 3 mL of 95% alcohol)[9]
Propanol25Soluble[8]
Glycerol25Soluble[8]
Diethyl Ether250.4[8]
Chloroform25Insoluble[8]

Note: This data is for L-tartaric acid and should be used as an estimation for this compound.

Experimental Protocols

Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method

This protocol outlines the standard shake-flask method to determine the equilibrium solubility of a compound.[10]

  • Preparation: Add an excess amount of this compound to a known volume of the desired aqueous solvent (e.g., deionized water, buffer of a specific pH) in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the container at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached. A shaker bath is ideal for this purpose.

  • Phase Separation: After equilibration, allow the suspension to settle. Alternatively, centrifuge the sample to pellet the undissolved solid.

  • Sampling: Carefully withdraw a known volume of the supernatant. It is crucial to avoid aspirating any solid particles. Filtration through a 0.22 µm filter may be necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as HPLC-UV, LC-MS, or titration.

  • Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Protocol 2: pH-Dependent Solubility Profile Determination

This protocol is used to understand how pH affects the solubility of an ionizable compound.[1][11][12]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10).

  • Solubility Determination: Perform the shake-flask method (Protocol 1) for this compound in each of the prepared buffers.

  • Data Plotting: Plot the determined solubility (on a logarithmic scale) against the equilibrium pH of each buffer. This will generate a pH-solubility profile.

  • pKa Estimation: The inflection point(s) in the pH-solubility profile can be used to estimate the pKa value(s) of the compound.

Protocol 3: Improving Solubility using a Co-solvent System

This protocol describes a method to systematically evaluate the effect of a co-solvent on solubility.[4][13]

  • Co-solvent Selection: Choose a water-miscible organic solvent that is compatible with your intended application (e.g., ethanol, propylene glycol, PEG 400).

  • Solvent Blend Preparation: Prepare a series of solvent mixtures with varying ratios of the co-solvent and water (e.g., 10%, 20%, 30%... 90% v/v co-solvent in water).

  • Solubility Measurement: Determine the solubility of this compound in each of the solvent blends using the shake-flask method (Protocol 1).

  • Data Analysis: Plot the solubility of the compound as a function of the co-solvent concentration to identify the optimal solvent composition for maximum solubility.

Visualizations

Below are diagrams illustrating key experimental workflows and logical relationships for improving the solubility of this compound.

Solubility_Troubleshooting_Workflow start Start: Inadequate Solubility Observed ph_adjustment Attempt pH Adjustment start->ph_adjustment heating_agitation Apply Gentle Heating & Agitation ph_adjustment->heating_agitation Not Soluble / pH constraint success Success: Compound Dissolved ph_adjustment->success Soluble? cosolvency Use a Co-solvent System heating_agitation->cosolvency Not Soluble / Temp. constraint heating_agitation->success Soluble? salt_formation Consider Salt Formation cosolvency->salt_formation Not Soluble / Co-solvent constraint cosolvency->success Soluble? salt_formation->success Soluble? failure Re-evaluate Approach / Consult Literature salt_formation->failure Not Soluble

Caption: Troubleshooting workflow for addressing inadequate solubility.

Experimental_Workflow_Solubility_Determination start Start: Determine Solubility add_excess Add excess compound to solvent start->add_excess equilibrate Equilibrate at constant temperature (24-48h) add_excess->equilibrate separate Separate solid and liquid phases (centrifuge/settle) equilibrate->separate sample Sample supernatant separate->sample quantify Quantify concentration (e.g., HPLC) sample->quantify calculate Calculate Solubility quantify->calculate end End: Solubility Value Obtained calculate->end

Caption: Experimental workflow for the shake-flask solubility determination method.

References

Validation & Comparative

A Comparative Guide to Pentaric Acid and Glucaric Acid for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the physicochemical and biological properties of pentaric acid and glucaric acid, tailored for researchers, scientists, and drug development professionals. The information is presented to facilitate objective evaluation and is supported by available experimental data and methodologies.

Physicochemical Properties

A summary of the key physicochemical properties of pentaric acid and glucaric acid is presented in Table 1. While experimental data for glucaric acid is well-documented, specific experimental values for pentaric acid are less available in the literature.

PropertyPentaric Acid (2,3,4-Trihydroxypentanedioic Acid)Glucaric Acid (Saccharic Acid)
Chemical Formula C₅H₈O₇C₆H₁₀O₈
Molecular Weight 180.11 g/mol [1][2]210.14 g/mol
Structure A five-carbon dicarboxylic acid with three hydroxyl groups.A six-carbon dicarboxylic acid with four hydroxyl groups.
IUPAC Name This compound(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioic acid
Synonyms Ribaric acid, Arabinaric acidD-Glucaric acid, Saccharic acid
Melting Point Data not available125-126 °C
Boiling Point Data not availableData not available
Solubility in Water Data not availableSoluble
pKa₁ Data not available2.99
pKa₂ Data not available4.37

Biological Activities and Applications

Pentaric Acid (Ribaric Acid)

The biological activities of pentaric acid, also known as ribaric acid, are not as extensively studied as those of glucaric acid. However, emerging research suggests its potential in the following areas:

  • Anti-inflammatory Properties: Ribaric acid has been identified as a biomedical compound with anti-inflammatory properties. It is suggested to be effective in alleviating symptoms associated with rheumatoid arthritis and osteoarthritis by reducing pain and inflammation through the inhibition of certain enzymes involved in the inflammatory response.[]

  • Drug Delivery: Pentaric acid has been investigated as a modifier in the microstructure for transcutaneous and intracutaneous drug delivery of cyclosporin A.[1]

Glucaric Acid

Glucaric acid is a well-characterized compound with significant biological roles, primarily related to detoxification and enzyme inhibition.

  • β-Glucuronidase Inhibition: A primary and well-established function of glucaric acid is its ability to inhibit the enzyme β-glucuronidase. In the body, D-glucaric acid is converted to D-glucaro-1,4-lactone, a potent inhibitor of this enzyme.

  • Detoxification and Anti-Cancer Potential: By inhibiting β-glucuronidase, glucaric acid and its derivatives can prevent the de-conjugation of glucuronidated toxins and carcinogens in the gut, thereby promoting their excretion and reducing the risk of certain cancers.

Experimental Protocols

Determination of Acid Dissociation Constants (pKa)

The pKa values of dicarboxylic acids like pentaric and glucaric acid can be determined experimentally using potentiometric titration. This method involves the gradual addition of a titrant (e.g., a strong base like NaOH) to a solution of the acid while monitoring the pH.

Protocol: Potentiometric Titration for pKa Determination [4][5]

  • Preparation of Solutions:

    • Prepare a standard solution of the dicarboxylic acid (e.g., 0.01 M) in deionized water.

    • Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH), ensuring it is carbonate-free.

  • Titration Setup:

    • Calibrate a pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

    • Place a known volume of the acid solution into a beaker with a magnetic stirrer.

    • Immerse the calibrated pH electrode and a temperature probe into the solution.

  • Titration Procedure:

    • Record the initial pH of the acid solution.

    • Add small, precise increments of the standardized base solution from a burette.

    • After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

    • Continue the titration past the second equivalence point.

  • Data Analysis:

    • Plot the pH values against the volume of titrant added to generate a titration curve.

    • The pKa values correspond to the pH at the half-equivalence points. The first pKa (pKa₁) is the pH at the midpoint of the first buffer region, and the second pKa (pKa₂) is the pH at the midpoint of the second buffer region. These points can be determined from the first derivative of the titration curve.

β-Glucuronidase Inhibition Assay

The inhibitory effect of glucaric acid on β-glucuronidase activity can be quantified using a spectrophotometric or fluorometric assay. The principle involves measuring the enzymatic cleavage of a substrate that produces a colored or fluorescent product.

Protocol: Fluorometric β-Glucuronidase Inhibition Assay [6][7]

  • Reagents and Materials:

    • β-Glucuronidase enzyme solution.

    • Fluorogenic substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide).

    • Assay buffer (e.g., sodium acetate buffer, pH 5.0).

    • Inhibitor solution (calcium D-glucarate or D-glucaro-1,4-lactone).

    • Stop solution (e.g., a high pH buffer like glycine-NaOH).

    • 96-well black microplate.

    • Fluorescence microplate reader.

  • Assay Procedure:

    • To the wells of the microplate, add the assay buffer.

    • Add varying concentrations of the inhibitor (glucaric acid derivative) to the test wells. Add buffer only to the control wells.

    • Add the β-glucuronidase enzyme solution to all wells and incubate for a short period to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), protected from light.

    • Stop the reaction by adding the stop solution.

  • Measurement and Analysis:

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/445 nm for 4-methylumbelliferone).

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Signaling Pathway of Glucaric Acid in Detoxification

Glucaric_Acid_Detoxification cluster_ingestion Ingestion & Metabolism cluster_circulation Systemic Circulation cluster_inhibition Enzyme Inhibition cluster_detox Detoxification Pathway Glucaric_Acid Glucaric Acid (from diet/supplements) Conversion Conversion in stomach (acidic pH) Glucaric_Acid->Conversion Glucaro_lactone D-Glucaro-1,4-lactone Conversion->Glucaro_lactone Absorption Intestinal Absorption Glucaro_lactone->Absorption Bloodstream Transport via Bloodstream Absorption->Bloodstream Beta_Glucuronidase β-Glucuronidase Bloodstream->Beta_Glucuronidase Inhibition Conjugated_Toxins Glucuronidated Toxins (water-soluble) Beta_Glucuronidase->Conjugated_Toxins De-conjugation (Re-toxification) Toxins Toxins/Carcinogens Glucuronidation Glucuronidation (in Liver) Toxins->Glucuronidation Glucuronidation->Conjugated_Toxins Excretion Excretion Conjugated_Toxins->Excretion

Caption: Metabolic pathway of glucaric acid and its role in inhibiting β-glucuronidase.

Experimental Workflow for pKa Determination

pKa_Determination_Workflow Start Start: Prepare Acid and Titrant Solutions Setup Calibrate pH Meter and Assemble Titration Apparatus Start->Setup Titration Perform Potentiometric Titration: Add Titrant in Increments and Record pH/Volume Setup->Titration Data_Collection Generate Titration Curve (pH vs. Volume) Titration->Data_Collection Analysis Analyze Titration Curve: Identify Equivalence and Half-Equivalence Points Data_Collection->Analysis Calculation Calculate pKa Values (pH at Half-Equivalence Points) Analysis->Calculation End End: Report pKa Values Calculation->End

Caption: Workflow for the experimental determination of pKa values via potentiometric titration.

References

A Comparative Analysis of Trihydroxyglutaric Acid and Other Sugar Acids for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic landscape of drug development and biomedical research, the selection of appropriate molecular scaffolds and functional molecules is paramount. This guide provides a comprehensive comparison of trihydroxyglutaric acid with other notable sugar acids, namely glucaric acid, galactaric acid (mucic acid), and tartaric acid. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced differences in the physicochemical properties and biological activities of these compounds.

Physicochemical Properties: A Comparative Overview

A clear understanding of the fundamental physicochemical properties of these sugar acids is crucial for predicting their behavior in biological systems and for their application in material science and drug formulation. The following table summarizes key computed and experimental data for trihydroxyglutaric acid and its counterparts.

PropertyTrihydroxyglutaric AcidGlucaric AcidGalactaric Acid (Mucic Acid)Tartaric Acid
Molecular Formula C5H8O7[1]C6H10O8C6H10O8C4H6O6
Molecular Weight ( g/mol ) 180.11[1]210.14210.14150.09
XLogP3 -2.7[1]-2.9-2.9-1.9
Hydrogen Bond Donor Count 5[1]664
Hydrogen Bond Acceptor Count 7[1]886
Rotatable Bond Count 4[1]553
Melting Point (°C) No data available125-126 (decomposes)210-230 (decomposes)171-174 (L-tartaric)
Solubility in Water No data availableSolubleSlightly soluble in cold water, more soluble in hot waterVery soluble (139 g/100 mL in cold water for L-tartaric)

Stereochemistry and Structural Features

The stereochemical complexity of sugar acids significantly influences their biological activity and interaction with chiral molecules such as proteins and enzymes.

Trihydroxyglutaric acid possesses a unique structure with three hydroxyl groups and two carboxylic acid functions. It contains two asymmetric carbon atoms and one pseudo-asymmetric carbon atom, leading to the existence of four stereoisomeric forms. Two of these are optically active, while the other two are meso forms.

Glucaric acid and Galactaric acid are aldaric acids derived from glucose and galactose, respectively. Both are six-carbon dicarboxylic acids. Galactaric acid (mucic acid) is a meso compound and thus optically inactive due to its molecular symmetry.

Tartaric acid is a four-carbon dicarboxylic acid with two chiral centers, existing as three stereoisomers: L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso form.

Biological Activities and Potential Applications

While research on trihydroxyglutaric acid is still emerging, other sugar acids have well-documented biological roles and applications.

Glucaric acid has garnered significant attention for its potential role in cancer prevention. Its derivative, D-glucaro-1,4-lactone, is a potent inhibitor of β-glucuronidase, an enzyme implicated in the development of certain cancers. By inhibiting this enzyme, glucaric acid derivatives can enhance the detoxification of carcinogens.

Galactaric acid (Mucic acid) has been investigated for its potential as a metal chelator and has been used as a precursor in the synthesis of other valuable chemicals.

Tartaric acid is widely used in the food and pharmaceutical industries as an antioxidant and a chelating agent. Its ability to chelate metal ions contributes to its stabilizing properties in various formulations.

The structural similarity of trihydroxyglutaric acid to these other sugar acids, particularly its multiple hydroxyl and carboxylic acid groups, suggests it may also possess interesting biological activities, such as metal chelation, antioxidant effects, or enzyme inhibition. However, further experimental validation is required to substantiate these hypotheses.

Experimental Protocols

To facilitate further research and direct comparison, the following are generalized experimental protocols for evaluating key performance parameters of sugar acids.

Determination of Antioxidant Capacity (DPPH Assay)

This protocol outlines a common method for assessing the free radical scavenging activity of the sugar acids.

experimental_workflow cluster_prep Sample Preparation cluster_reaction Reaction cluster_measurement Measurement prep_sample Prepare stock solutions of sugar acids in a suitable solvent (e.g., water or ethanol). mix Mix the sugar acid solution with the DPPH solution in a microplate well. prep_sample->mix prep_dpph Prepare a working solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. prep_dpph->mix incubate Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes). mix->incubate measure Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm) using a microplate reader. incubate->measure calculate Calculate the percentage of DPPH radical scavenging activity. measure->calculate

Caption: Workflow for DPPH antioxidant assay.

Metal Chelating Activity Assay (Ferrozine Assay)

This protocol describes a method to determine the ability of sugar acids to chelate ferrous ions.

experimental_workflow_chelation cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement prep_sample Prepare aqueous solutions of the sugar acids. mix_sample_fe Mix the sugar acid solution with the FeCl2 solution. prep_sample->mix_sample_fe prep_reagents Prepare solutions of FeCl2 and ferrozine. prep_reagents->mix_sample_fe incubate1 Incubate for a short period. mix_sample_fe->incubate1 add_ferrozine Add ferrozine solution to initiate the color reaction. incubate1->add_ferrozine incubate2 Incubate at room temperature. add_ferrozine->incubate2 measure Measure the absorbance of the ferrozine-Fe2+ complex at a specific wavelength (e.g., 562 nm). incubate2->measure calculate Calculate the percentage of ferrous ion chelating activity. measure->calculate

Caption: Workflow for ferrozine metal chelation assay.

Potential Signaling Pathways and Logical Relationships

The potential therapeutic effects of sugar acids, particularly their antioxidant and chelating properties, can be contextualized within cellular signaling pathways related to oxidative stress and inflammation.

signaling_pathway cluster_stress Oxidative Stress cluster_intervention Intervention cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Oxidative_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Oxidative_Damage causes Inflammation Inflammation Oxidative_Damage->Inflammation induces Apoptosis Apoptosis Oxidative_Damage->Apoptosis can lead to Sugar_Acids Sugar Acids (e.g., Trihydroxyglutaric Acid) Chelation Metal Ion Chelation Sugar_Acids->Chelation exhibit Antioxidant Direct Radical Scavenging Sugar_Acids->Antioxidant exhibit Chelation->ROS reduces formation of Antioxidant->ROS neutralizes

Caption: Potential mechanism of sugar acids in mitigating oxidative stress.

Conclusion

While direct experimental comparisons of trihydroxyglutaric acid with other sugar acids are currently limited in publicly available literature, this guide provides a foundational comparison based on existing data. The unique structural features of trihydroxyglutaric acid suggest it is a promising candidate for further investigation, particularly in the areas of metal chelation and as a potential modulator of biological pathways sensitive to oxidative stress. The provided experimental protocols offer a starting point for researchers to conduct direct comparative studies and unlock the full potential of this and other sugar acids in drug development and biomedical applications.

References

A Comparative Guide to the Quantification of 2,3,4-Trihydroxypentanedioic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of 2,3,4-trihydroxypentanedioic acid. While specific validated methods for this particular analyte are not extensively documented in publicly available literature, this document outlines established techniques for structurally similar organic acids. The presented data and protocols for analogous compounds, such as tartaric acid and glucaric acid, serve as a robust foundation for developing and validating a quantification method for this compound.

Comparative Analysis of Quantification Methods

The selection of an appropriate analytical method for the quantification of this compound depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two commonly employed techniques for the analysis of organic acids.

ParameterHPLC-UV[1][2][3][4]GC-MS[5][6][7]
Principle Separation based on polarity, detection via UV absorbance.Separation based on volatility and polarity, detection by mass-to-charge ratio.
Derivatization Generally not required.Often necessary to increase volatility.
Linearity (R²) ≥ 0.999[1]0.97 to 0.999[5]
Limit of Detection (LOD) 0.03 - 3.31 µg/mL[2]0.006 - 1.1 ppm[6]
Limit of Quantification (LOQ) 0.10 - 11.03 µg/mL[2]0.02 - 3.8 ppm[6]
Precision (%RSD) Repeatability: 0.4 - 2.3%; Reproducibility: 1.2 - 5.0%[2]Intraday: < 10%[6]
Accuracy (Recovery %) 82 - 110%[2]Not explicitly stated for analogous compounds in the search results.

Experimental Protocols

Below are detailed experimental protocols for the quantification of analogous organic acids, which can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method for Tartaric Acid

This protocol is based on a validated method for the simultaneous determination of several organic acids in solution.[2][3]

1. Instrumentation:

  • HPLC system equipped with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

2. Reagents and Standards:

  • Mobile phase: 0.01 M Potassium Dihydrogen Phosphate (KH₂PO₄) adjusted to pH 2.6 with phosphoric acid.[1][2]

  • Tartaric acid standard stock solution.

  • Ultrapure water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 20 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Detection Wavelength: 210 nm.[1]

  • Run Time: Approximately 15 minutes.[1]

4. Sample Preparation:

  • Samples should be appropriately diluted with the mobile phase and filtered through a 0.45 µm syringe filter before injection.

5. Validation Parameters:

  • Linearity: A calibration curve should be constructed using a series of standard solutions (e.g., 80-120 µg/mL).[1] The correlation coefficient (R²) should be ≥ 0.999.[1]

  • Precision: Assessed by analyzing replicate injections of a standard solution. The relative standard deviation (%RSD) should be within acceptable limits (typically <2%).

  • Accuracy: Determined by spike and recovery experiments at different concentration levels.

  • LOD and LOQ: Calculated from the standard deviation of the response and the slope of the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Glucaric Acid

This protocol is based on a validated method for the quantification of glucaric acid derivatives.[5][6][7]

1. Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

2. Reagents and Standards:

  • Derivatization agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

  • Glucaric acid standard stock solution.

  • Solvent (e.g., pyridine or acetonitrile).

3. GC-MS Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 150°C, ramped at 10°C/min to 260°C, and held for 25 minutes.[5]

  • Carrier Gas: Helium.

  • Ion Source Temperature: 230 °C.[5]

  • MS Quadrupole Temperature: 150 °C.[5]

  • Mode: Selective Ion Monitoring (SIM).

4. Sample Preparation and Derivatization:

  • A known volume of the sample is evaporated to dryness.

  • The residue is derivatized by adding the derivatization agent and a solvent, followed by heating (e.g., at 70°C for 30 minutes).

5. Validation Parameters:

  • Linearity: Assessed by analyzing a series of derivatized standard solutions. Correlation coefficients should be >0.97.[6]

  • Precision: Determined by analyzing replicate samples. Intraday %RSD should be <10%.[6]

  • LOD and LOQ: Estimated based on the signal-to-noise ratio or the standard deviation of the blank. For glucuronic acid, a related compound, LOD and LOQ ranges were reported as 0.06-1.1 ppm and 0.2-3.8 ppm, respectively.[6]

Visualizations

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying this compound.

G Method Validation Workflow method_development Method Development & Optimization specificity Specificity/ Selectivity method_development->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness lod_loq->robustness system_suitability System Suitability robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation

Caption: A typical workflow for analytical method validation.

Potential Metabolic Pathway Involvement

This compound, as a five-carbon dicarboxylic acid, may be an intermediate in or a derivative of the Pentose Phosphate Pathway (PPP) . The PPP is a crucial metabolic pathway for the generation of pentose sugars and NADPH.[8][9][10][11][12] The diagram below illustrates a simplified overview of the PPP and a hypothetical entry point for our target analyte.

Caption: Simplified Pentose Phosphate Pathway with a hypothetical link.

References

A Comparative Analysis of the Biological Activities of Tartaric Acid and Ribaric Acid

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of existing scientific literature reveals a significant disparity in the available data regarding the biological activities of tartaric acid and the lesser-known ribaric acid. While tartaric acid has been the subject of numerous studies elucidating its diverse physiological effects, information on the biological properties of ribaric acid remains scarce and largely anecdotal.

This guide aims to provide a detailed comparison based on the currently accessible information. The focus will be on the well-documented biological activities of tartaric acid, presented with supporting experimental data and methodologies. The limited information available for ribaric acid will also be presented to highlight the current knowledge gap.

Overview of Biological Activities

Tartaric acid, a naturally occurring organic acid found in grapes and other fruits, has demonstrated a range of biological effects, including antihypertensive, antioxidant, and antimicrobial properties.[][2][3] In contrast, information on ribaric acid's biological activity is confined to a general description from a commercial supplier, suggesting anti-inflammatory properties without substantiating scientific evidence.

Biological ActivityTartaric AcidRibaric Acid
Antihypertensive Demonstrated to cause a significant fall in mean arterial pressure in rats.[2]No data available.
Antioxidant Used as an antioxidant food additive (E334).[]No data available.
Antimicrobial Derivatives have shown bactericidal and bacteriostatic activity against multi-drug resistant bacteria.[3]No data available.
Anti-inflammatory No direct studies found, but its antioxidant properties may contribute to anti-inflammatory effects.Described as having anti-inflammatory properties, particularly in the context of rheumatoid arthritis and osteoarthritis, by inhibiting enzymes in the inflammatory response. (Unsupported claim from a commercial supplier)
Other Muscle toxin at high doses by inhibiting malic acid production.[] Used in pharmaceuticals to improve the taste of oral medications and as an expectorant in cough syrup.[]No data available.

Antihypertensive Activity of Tartaric Acid

Studies have indicated that tartaric acid possesses antihypertensive properties. Intravenous administration in both normotensive and hypertensive rats has been shown to cause a significant decrease in mean arterial pressure.[2]

Mechanism of Action

The hypotensive effect of tartaric acid is believed to be mediated through multiple pathways:

  • Muscarinic Receptor Activation: The effect is abolished in the presence of atropine, suggesting the involvement of muscarinic receptors.[2]

  • Nitric Oxide (NO) Pathway: The effect is also blocked by L-NAME, indicating a role for the nitric oxide synthase enzyme.[2]

  • Calcium Channel Antagonism: Tartaric acid has been shown to suppress phenylephrine contractions in a calcium-free medium, suggesting it acts as a calcium channel antagonist.[2]

  • Cardiac Suppression: It induces negative inotropic and chronotropic effects in isolated rat atria.[2]

Below is a diagram illustrating the proposed signaling pathway for the antihypertensive effect of tartaric acid.

TartaricAcid_Antihypertensive_Pathway TartaricAcid Tartaric Acid MuscarinicReceptors Muscarinic Receptors (M2 and M3) TartaricAcid->MuscarinicReceptors Activates Ca_channel Voltage-gated Ca²⁺ Channels TartaricAcid->Ca_channel Inhibits Cardiac_suppression Cardiac Suppression (Negative inotropic & chronotropic effects) TartaricAcid->Cardiac_suppression Induces NOS Nitric Oxide Synthase (NOS) MuscarinicReceptors->NOS Activates NO Nitric Oxide (NO) NOS->NO Produces Vasodilation Vasodilation NO->Vasodilation MAP_decrease Decreased Mean Arterial Pressure Vasodilation->MAP_decrease Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Cardiac_suppression Cardiac_suppression->MAP_decrease

References

Confirming the Structure of Synthesized 2,3,4-Trihydroxypentanedioic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for confirming the structure of synthesized 2,3,4-trihydroxypentanedioic acid and its diastereomers. Accurate structural elucidation is a critical step in chemical synthesis, ensuring the identity, purity, and stereochemistry of a target molecule. This is particularly crucial in drug development, where subtle structural variations can significantly impact pharmacological activity.

Synthesis of this compound and its Diastereomers

A common and effective method for the synthesis of this compound and its stereoisomers, such as xylaric, L-arabinaric, D-arabinaric, and ribaric acids, is the nitric acid oxidation of corresponding pentose sugars.[1][2] This process involves the oxidation of both the aldehyde and the primary alcohol functional groups of the pentose to carboxylic acids.[3][4] The choice of the starting pentose dictates the stereochemistry of the resulting diacid.

Alternative Synthesis Approach:

For comparison, an alternative approach involves the oxidation of cyclic ketones. For instance, cyclopentanone can be oxidized to glutaric acid, a related dicarboxylic acid, using reagents like manganese(II) salts in acetic acid.[5] While not a direct synthesis of the trihydroxy derivative, this method highlights a different synthetic strategy for creating dicarboxylic acid backbones.

Comparative Analysis of Structural Confirmation Techniques

The confirmation of the synthesized this compound structure relies on a combination of spectroscopic and chromatographic techniques. Each method provides unique and complementary information regarding the molecule's connectivity, functional groups, and stereochemistry.

Analytical Technique Information Provided Sample Requirements Key Experimental Parameters Alternative/Complementary Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed information about the carbon-hydrogen framework, including the number and connectivity of protons and carbons, and the stereochemical relationships between them.[6][7][8]Soluble sample in a deuterated solvent.Magnetic field strength, solvent, temperature, pulse sequences (e.g., COSY, HSQC).X-ray Crystallography for unambiguous stereochemistry.
Infrared (IR) Spectroscopy Identifies the presence of key functional groups, such as hydroxyl (-OH) and carboxyl (-COOH) groups, based on their characteristic vibrational frequencies.[9][10][11][12][13]Solid or liquid sample.Sample preparation method (e.g., KBr pellet, thin film), spectral range.Raman Spectroscopy.
Mass Spectrometry (MS) Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can aid in structural elucidation.[14][15]Volatile or ionizable sample.Ionization method (e.g., ESI, CI), mass analyzer (e.g., Q-TOF, Orbitrap).High-Resolution Mass Spectrometry (HRMS) for accurate mass determination.
High-Performance Liquid Chromatography (HPLC) Separates the synthesized compound from impurities and can be used to resolve diastereomers. Retention time provides a characteristic identifier.[1][2][16][17]Soluble sample in the mobile phase.Column type (e.g., ion-exchange, reverse-phase), mobile phase composition, detector (e.g., RI, UV).[1][2]Gas Chromatography (with derivatization).
Gas Chromatography-Mass Spectrometry (GC-MS) (with Derivatization) Provides high-resolution separation and mass spectrometric detection of volatile derivatives of the analyte.[6][18][19][20]Volatilizable sample after derivatization.Derivatization reagent (e.g., BSTFA for silylation), GC column, temperature program.[21][22]HPLC-MS.
X-ray Crystallography Provides the definitive three-dimensional structure of a crystalline compound, including absolute stereochemistry.[23][24][25][26][27]Single, high-quality crystal.Crystal mounting, X-ray source, data collection and refinement parameters.Chiroptical methods (e.g., Circular Dichroism) for stereochemical insights in solution.

Experimental Protocols

Synthesis of this compound (Ribaric Acid) from D-Ribose

Materials:

  • D-Ribose

  • Concentrated Nitric Acid (68%)

  • Deionized Water

  • Calcium Carbonate

  • Ethanol

Procedure:

  • In a fume hood, dissolve D-ribose in a minimal amount of deionized water in a round-bottom flask.

  • Slowly add concentrated nitric acid to the solution while stirring and maintaining the temperature between 20-25°C using an ice bath. The molar ratio of nitric acid to D-ribose should be approximately 4:1.

  • After the addition is complete, allow the reaction to proceed at room temperature for 24 hours.

  • Neutralize the excess nitric acid by the slow addition of calcium carbonate until the effervescence ceases.

  • Filter the mixture to remove the insoluble calcium nitrate.

  • The filtrate, containing the calcium salt of ribaric acid, is then concentrated under reduced pressure.

  • The free acid can be obtained by passing the solution of the calcium salt through a cation exchange resin (H+ form).

  • The resulting solution is concentrated, and the ribaric acid is crystallized from ethanol-water.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

¹H NMR Spectroscopy:

  • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • Expected Signals: Look for signals corresponding to the methine protons (CH-OH) and the terminal methine protons adjacent to the carboxylic acids. The chemical shifts and coupling constants will be indicative of the relative stereochemistry.

¹³C NMR Spectroscopy:

  • Acquire a ¹³C NMR spectrum.

  • Expected Signals: Signals for the carboxyl carbons are expected in the range of 170-180 ppm. Signals for the carbons bearing hydroxyl groups will appear in the 60-80 ppm region.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Prepare a potassium bromide (KBr) pellet by grinding a small amount of the dried sample with KBr and pressing it into a thin disk.

Data Acquisition:

  • Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Characteristic Peaks:

    • A broad absorption band in the region of 3500-2500 cm⁻¹ is characteristic of the O-H stretching of the hydroxyl and carboxylic acid groups, often showing evidence of hydrogen bonding.[11][13]

    • A strong absorption band around 1700-1750 cm⁻¹ corresponds to the C=O stretching of the carboxylic acid groups.[12]

Mass Spectrometry

Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., water, methanol) for electrospray ionization (ESI) or prepare a derivative for gas chromatography-mass spectrometry (GC-MS).

Electrospray Ionization-Mass Spectrometry (ESI-MS):

  • Infuse the sample solution into the ESI source.

  • Acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻. The m/z value should correspond to the calculated molecular weight of this compound (C₅H₈O₇, MW = 180.11 g/mol ).

Gas Chromatography-Mass Spectrometry (GC-MS) with Silylation:

  • Dry the sample completely.

  • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), and heat the mixture to form the volatile trimethylsilyl (TMS) derivative.

  • Inject the derivatized sample into the GC-MS.

  • The resulting mass spectrum will show the molecular ion of the derivatized compound and characteristic fragmentation patterns.[21][22]

Visualizing the Workflow

The following diagram illustrates the general workflow for the synthesis and structural confirmation of this compound.

Caption: Workflow for synthesis and structural confirmation.

The following diagram illustrates the logical relationship between different analytical techniques in confirming the final structure.

Structural_Elucidation_Logic MS_MW Mass Spectrometry (Molecular Weight) Confirmed_Structure Confirmed Structure of This compound MS_MW->Confirmed_Structure IR_FG IR Spectroscopy (Functional Groups) IR_FG->Confirmed_Structure NMR_Conn NMR Spectroscopy (Connectivity) NMR_Conn->Confirmed_Structure NMR_Stereo NMR Spectroscopy (Stereochemistry) NMR_Stereo->Confirmed_Structure HPLC_Purity HPLC (Purity/Diastereomers) HPLC_Purity->Confirmed_Structure Xray_Abs X-ray Crystallography (Absolute Stereochemistry) Xray_Abs->Confirmed_Structure

Caption: Logic flow for structural elucidation.

References

A Comparative Guide to Pentaric and Glucaric Acids as Bio-based Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and biocompatible materials has propelled the investigation of bio-derived molecules as functional alternatives to conventional synthetic compounds. Among these, aldaric acids, derived from the oxidation of sugars, have emerged as promising crosslinking agents for a variety of polymers used in biomedical and pharmaceutical applications. This guide provides a detailed comparison of pentaric acids (specifically xylaric acid) and glucaric acid, two key aldaric acids, in their role as crosslinkers.

Introduction to Aldaric Acid Crosslinkers

Aldaric acids are dicarboxylic acids obtained by oxidizing both the aldehyde and primary alcohol groups of a monosaccharide. Their general formula is HOOC-(CHOH)n-COOH. This structure, featuring multiple hydroxyl and carboxyl groups, makes them excellent candidates for forming crosslinked networks with polymers containing hydroxyl or amine functionalities, such as polyvinyl alcohol (PVA), chitosan, and polysaccharides. This crosslinking can enhance the mechanical properties, thermal stability, and water resistance of these polymers.

Glucaric acid , derived from the six-carbon sugar glucose, is a well-studied aldaric acid and has been identified by the U.S. Department of Energy as a top value-added chemical from biomass. Pentaric acids , derived from five-carbon sugars (pentoses), are represented here by xylaric acid , which is obtained from xylose. While the term "pentaric acid" is not commonly used, xylaric acid is its most relevant analogue to glucaric acid in the context of polymer science.

Performance Comparison: Pentaric Acid (Xylaric Acid) vs. Glucaric Acid

Direct comparative studies of xylaric acid and glucaric acid as crosslinkers for the same polymer system are limited in publicly available literature. However, by examining their application in different polymer systems, we can infer their respective performances.

Quantitative Data on Crosslinking Performance

The following tables summarize key performance data extracted from independent studies. It is important to note that a direct comparison is challenging due to the different polymer matrices and experimental conditions.

Table 1: Performance Data for Xylaric Acid as a Crosslinker

Polymer SystemProperty MeasuredValueReference
Lignin-PolyurethaneYoung's ModulusHigh (specific values depend on lignin content)[1][2]
Lignin-PolyurethaneGlass Transition Temperature (Tg)Increases with increasing lignin content[1][2]

Table 2: Performance Data for Glucaric Acid as a Crosslinker

Polymer SystemProperty MeasuredValueReference
PolyamidesWeight-Average Molecular Weight (Mw)5.9–20.8 × 10³ g/mol [3][4]
PolyamidesMelting Point (Tm)~140 °C (increases with diamine alkyl chain length)[3][4]
Polyacrylic Acid (PAAc) GelSwelling BehaviorDissolved completely in pH 4, 7, and 10 buffer solutions[5]

From the available data, both xylaric and glucaric acid derivatives have been successfully used to create polymers with notable thermal and mechanical properties. Xylaric acid has been shown to be an effective component in creating stiff polyurethane networks.[1][2] Glucaric acid has been utilized in the synthesis of crystalline and amphiphilic polyesters and polyamides.[3][4] Furthermore, a glucaric acid-based crosslinker has been used to prepare hydrogels that exhibit interesting dissolution properties rather than simple swelling.[5]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of the aldaric acids and a general procedure for polymer crosslinking.

Synthesis of Aldaric Acids

The synthesis of both xylaric and glucaric acid typically involves the oxidation of the corresponding monosaccharide.

Protocol 1: Synthesis of Xylaric Acid from Xylose

  • Oxidation: D-xylose is oxidized using nitric acid. The reaction conditions, such as temperature and concentration of nitric acid, are critical for maximizing the yield and minimizing side products.[6]

  • Isolation: The resulting xylaric acid is isolated from the reaction mixture. This has historically been a challenge, but improved methods involve careful crystallization and purification steps to obtain the pure aldaric acid.[6]

  • Alternative Synthesis: An alternative method involves the alkaline oxidative degradation of 5-ketogluconic acid using oxygen.[5]

Protocol 2: Synthesis of Glucaric Acid from Glucose

  • Chemical Oxidation: Traditionally, D-glucose is oxidized using nitric acid.[7][8] This process can be expensive and produce toxic byproducts.[4]

  • Catalytic Oxidation: More environmentally friendly methods utilize noble metal catalysts (e.g., platinum, gold) with oxygen as the oxidant.[7]

  • Biotechnological Synthesis: A promising approach involves the use of recombinant microorganisms, such as E. coli, to produce glucaric acid from glucose or glucuronic acid through fermentation. This method is considered more sustainable and can achieve high yields.[3][4][8]

General Protocol for Polymer Crosslinking with Aldaric Acids

This protocol outlines a general procedure for creating a crosslinked polymer film, for example, using Polyvinyl Alcohol (PVA).

  • Polymer Solution Preparation: A solution of the polymer (e.g., 10% w/v PVA in deionized water) is prepared by heating and stirring until the polymer is fully dissolved.

  • Crosslinker Addition: The aldaric acid (e.g., xylaric acid or glucaric acid) is added to the polymer solution at a desired concentration (e.g., 5-15 wt% relative to the polymer). A catalyst, such as sodium hypophosphite, may also be added.

  • Film Casting: The solution is cast onto a level surface (e.g., a petri dish) and dried at a moderate temperature (e.g., 40-60 °C) to form a film.

  • Curing: The dried film is then cured at a higher temperature (e.g., 120-180 °C) for a specific duration. During this step, the crosslinking reaction (esterification between the acid and polymer hydroxyl groups) occurs.

  • Characterization: The resulting crosslinked film is characterized for its mechanical properties (tensile strength, Young's modulus, elongation at break), swelling behavior in water or buffer solutions, and thermal properties (e.g., using Differential Scanning Calorimetry or Thermogravimetric Analysis).

Visualizing the Processes

Diagrams created using Graphviz (DOT language) illustrate key workflows.

Synthesis_of_Aldaric_Acids cluster_pentose Pentaric Acid Synthesis cluster_hexose Glucaric Acid Synthesis D-Xylose D-Xylose Oxidation_X Oxidation (e.g., Nitric Acid) D-Xylose->Oxidation_X Xylaric_Acid Xylaric Acid Oxidation_X->Xylaric_Acid D-Glucose D-Glucose Oxidation_G Oxidation (e.g., Nitric Acid, Catalytic, or Microbial) D-Glucose->Oxidation_G Glucaric_Acid Glucaric Acid Oxidation_G->Glucaric_Acid

Caption: Synthesis pathways for xylaric acid and glucaric acid from their respective monosaccharide precursors.

Crosslinking_Workflow cluster_characterization Material Characterization A Polymer Solution Preparation B Addition of Aldaric Acid Crosslinker A->B C Film Casting and Drying B->C D Thermal Curing C->D E Characterization of Crosslinked Film D->E F Mechanical Testing (Tensile Strength, Modulus) E->F Evaluate Mechanical Properties G Swelling Studies E->G Assess Water Interaction H Thermal Analysis (DSC, TGA) E->H Determine Thermal Stability

References

A Comparative Analysis of Tartaric Acid and Citric Acid in Food Applications

Author: BenchChem Technical Support Team. Date: November 2025

An Important Note on Scope: This guide was initially designed to compare ribaric acid and tartaric acid. However, extensive research across scientific literature, patent databases, and regulatory agency records, including the U.S. Food and Drug Administration (FDA) and the European Food Safety Authority (EFSA), yielded no information on the use of ribaric acid (also known as pentaric acid or 2,3,4-trihydroxypentanedioic acid) as a food additive. Its applications appear to be limited to the biomedical field.

Therefore, to provide a valuable and relevant comparison for food scientists and researchers, this guide presents a comprehensive comparative study of tartaric acid and another widely used food acidulant, citric acid . This alternative comparison will fulfill the core requirements of the original request, offering objective data, experimental insights, and visual process flows.

Introduction to Common Food Acidulants

Tartaric acid and citric acid are organic acids naturally present in various fruits and are extensively utilized in the food and beverage industry.[1] They serve multiple functions, including acting as acidulants, flavor enhancers, preservatives, and antioxidants.[1][2] While both impart a sour taste, their sensory profiles, chemical properties, and functional performance in different food matrices can vary significantly.[3][4] This guide provides a detailed comparison of their physicochemical properties, performance in key food applications with supporting data, and outlines common experimental protocols for their evaluation.

Physicochemical Properties

A fundamental understanding of the chemical and physical properties of tartaric and citric acid is crucial for their effective application in food formulations.

PropertyTartaric AcidCitric AcidReference(s)
Chemical Formula C₄H₆O₆C₆H₈O₇[4]
Molecular Weight 150.087 g/mol 192.123 g/mol [1]
IUPAC Name 2,3-Dihydroxybutanedioic acid2-Hydroxypropane-1,2,3-tricarboxylic acid[4]
Proticity DiproticTriprotic[4]
pKa Values pKa₁ = 2.98, pKa₂ = 4.34pKa₁ = 3.13, pKa₂ = 4.76, pKa₃ = 6.40[5]
Melting Point 171-174 °C153 °C[6]
Solubility in Water HighVery High[3][4]
Natural Sources Grapes, tamarinds, bananasCitrus fruits (lemons, limes), pineapples[1][7]
E-Number E334E330[1]

Performance in Food Applications: A Comparative Overview

Tartaric acid and citric acid are both mainstays in the food industry, yet their specific attributes make them more suitable for certain applications over others.[2]

As Acidulants and Flavor Enhancers

Both acids are used to provide a tart and sour taste, which can balance sweetness and enhance fruit flavors.[2][3] However, their sensory profiles differ. Tartaric acid is often described as having a sharper, more astringent, and stronger tart taste compared to the milder, more refreshing sourness of citric acid.[3] The perceived sourness of acidulants can vary depending on the food matrix.[8]

ApplicationTartaric AcidCitric AcidReference(s)
Beverages Enhances grape and lime flavors; its sharp taste is valued in some drinks.Widely used in a variety of soft drinks and fruit juices for its refreshing tartness.[3][8]
Confectionery Used in hard candies, jellies, and sour confectionery for a distinct tartness.A primary acidulant in many candies, providing a clean, sour taste.[2][9]
Baked Goods Acts as a fast-acting leavening acid in some baking powders and enhances fruit flavors in fillings.Used to enhance fruit flavors and as a dough conditioner.[5][10]

A study on flavored sports drinks found that at equal weight concentrations, the perceived sourness intensity is in the decreasing order of fumaric, then tartaric, malic, and citric acids.[8]

As Preservatives (Antimicrobial Agents)

Organic acids act as preservatives by lowering the pH of the food product, creating an environment that is inhospitable to the growth of many spoilage microorganisms.[2][11]

A study comparing the antimicrobial efficacy of several organic acids against Salmonella typhimurium found the following Minimum Inhibitory Concentrations (MIC):

Organic AcidMIC against S. typhimurium (at 10, 100, and 10³ CFU/ml)Reference
Tartaric Acid 0.312%[12]
Citric Acid 0.625%[12]

These results suggest that, in this specific context, tartaric acid exhibits a stronger antimicrobial effect at a lower concentration than citric acid.[12]

As Antioxidants

Both tartaric acid and citric acid can function as antioxidants, helping to prevent or delay the oxidation that leads to discoloration and flavor degradation in foods.[1][2] They often act as synergists, enhancing the activity of other antioxidants.[3] Their mechanism frequently involves the chelation of metal ions, such as iron and copper, which can catalyze oxidative reactions.[3][13]

Experimental Protocols

Detailed methodologies are essential for the objective comparison of food additives. Below are outlines of key experimental protocols.

Sensory Evaluation of Sourness

Objective: To quantify and compare the perceived sourness intensity of tartaric acid and citric acid in a beverage.

Methodology: A trained sensory panel is typically used.[8] The evaluation can be conducted using discriminative tests, such as the paired comparison or triangle test, to determine if a sensory difference exists between samples containing each acid.[14][15] Descriptive analysis, like Quantitative Descriptive Analysis (QDA®) or flavor profile analysis, can also be employed to characterize and quantify the sourness and other sensory attributes.[14]

Sensory_Evaluation_Workflow cluster_prep Sample Preparation cluster_panel Sensory Panel Evaluation cluster_analysis Data Analysis prep_solutions Prepare equimolar solutions of Tartaric and Citric Acid in a base beverage coding Code samples with random 3-digit numbers prep_solutions->coding present_samples Present coded samples in a randomized order prep_solutions->present_samples panel_training Train panelists on sourness intensity scale panel_training->present_samples panel_evaluation Panelists rate sourness intensity on a scale (e.g., 9-point hedonic scale) present_samples->panel_evaluation collect_data Collect and compile panelist scores panel_evaluation->collect_data stat_analysis Perform statistical analysis (e.g., ANOVA, t-test) collect_data->stat_analysis interpret_results Interpret results to determine significant differences in perceived sourness stat_analysis->interpret_results

Antimicrobial Efficacy Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of tartaric acid and citric acid against a specific foodborne pathogen.

Methodology: A broth microdilution method is commonly used. A series of dilutions of each acid are prepared in a liquid growth medium in a microtiter plate. Each well is then inoculated with a standardized concentration of the target microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the acid that visibly inhibits microbial growth.

Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_testing Inoculation and Incubation cluster_analysis Result Analysis prep_acid Prepare stock solutions of Tartaric and Citric Acid serial_dilution Perform serial dilutions in broth medium in a microtiter plate prep_acid->serial_dilution inoculate Inoculate each well with the microorganism serial_dilution->inoculate prep_inoculum Prepare a standardized inoculum of the target microorganism prep_inoculum->inoculate incubate Incubate the plate at a specific temperature and time inoculate->incubate observe_growth Visually or spectrophotometrically assess microbial growth incubate->observe_growth determine_mic Identify the lowest acid concentration with no visible growth (MIC) observe_growth->determine_mic

Antioxidant Capacity Assay (FRAP Assay)

Objective: To compare the antioxidant capacity of tartaric acid and citric acid using the Ferric Reducing Antioxidant Power (FRAP) assay.

Methodology: The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The FRAP reagent, containing a ferric-tripyridyltriazine complex, is mixed with the acid solutions. The reduction of the ferric complex produces a blue-colored ferrous complex, and the intensity of the color, measured spectrophotometrically, is proportional to the antioxidant capacity of the sample.

Antioxidant_Assay_Workflow prep_reagent Prepare FRAP reagent mix Mix samples/standards with FRAP reagent prep_reagent->mix prep_samples Prepare solutions of Tartaric Acid, Citric Acid, and standards prep_samples->mix incubate Incubate the mixture mix->incubate measure Measure absorbance at a specific wavelength (e.g., 593 nm) incubate->measure calculate Calculate antioxidant capacity based on a standard curve measure->calculate

Conclusion

Both tartaric acid and citric acid are versatile and effective food additives with a long history of safe use. Citric acid is the more widely used acidulant, favored for its mild, refreshing sourness and cost-effectiveness.[2][8] Tartaric acid, while often more expensive, offers a stronger, sharper tartness that is desirable in specific applications, particularly in wine and certain types of confectionery.[2][3] Furthermore, some studies suggest tartaric acid may have superior antimicrobial properties against certain pathogens.[12] The choice between tartaric acid and citric acid will ultimately depend on the desired sensory profile, functional requirements, and economic considerations of the final food product. This guide provides the foundational data and experimental frameworks to assist researchers and product developers in making informed decisions when selecting an acidulant for their food and beverage formulations.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.